AVE-0118
Beschreibung
Eigenschaften
CAS-Nummer |
498577-53-0 |
|---|---|
Molekularformel |
C30H29N3O3 |
Molekulargewicht |
479.6 g/mol |
IUPAC-Name |
2-[2-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]phenyl]-N-(2-pyridin-3-ylethyl)benzamide |
InChI |
InChI=1S/C30H29N3O3/c1-36-25-14-12-22(13-15-25)19-29(34)33-21-24-8-2-3-9-26(24)27-10-4-5-11-28(27)30(35)32-18-16-23-7-6-17-31-20-23/h2-15,17,20H,16,18-19,21H2,1H3,(H,32,35)(H,33,34) |
InChI-Schlüssel |
CHDSRMIDIQABTP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCCC4=CN=CC=C4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AVE 0118 AVE-0118 AVE0118 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
AVE-0118 chemical structure and properties
An In-depth Technical Guide to AVE-0118: Chemical Structure, Properties, and Pharmacological Activity
Introduction
This compound is a multi-channel ion channel blocker that has been investigated for its therapeutic potential in cardiovascular diseases, particularly atrial fibrillation, and more recently, for the treatment of obstructive sleep apnea (B1277953) (OSA). Its primary mechanism involves the modulation of potassium and sodium channels, leading to distinct electrophysiological effects in different tissues. This guide provides a comprehensive overview of its chemical characteristics, pharmacological profile, and the experimental methodologies used to elucidate its function.
Chemical Structure and Properties
This compound is a complex synthetic molecule. Its identity and fundamental properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2'-((2-(4-methoxyphenyl)acetamido)methyl)-N-(2-(pyridin-3-yl)ethyl)-[1,1'-biphenyl]-2-carboxamide | [1] |
| Alternate IUPAC Name | 2-[2-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]phenyl]-N-(2-pyridin-3-ylethyl)benzamide | [2] |
| CAS Number | 498577-53-0 | [1][2] |
| Molecular Formula | C₃₀H₂₉N₃O₃ | [1][2] |
| Molecular Weight | 479.58 g/mol | [1] |
| Synonyms | AVE0118, AVE 0118 | [1][2] |
Pharmacological Properties and Mechanism of Action
This compound exhibits a complex pharmacological profile by targeting multiple ion channels. Its effects are most pronounced in cardiac tissue and the upper airway, making it a molecule of interest for distinct therapeutic applications.
Cardiovascular Effects: Atrial Fibrillation
In the context of cardiology, this compound is recognized as an atrial-selective antiarrhythmic agent.[3] Its primary mechanism involves the blockade of several potassium channels and a notable effect on sodium channels, which collectively contribute to the prolongation of the atrial effective refractory period (ERP) without significantly affecting ventricular repolarization.[1][3] This atrial-selective action is considered a key advantage, potentially reducing the risk of proarrhythmic ventricular effects like Torsades de Pointes.[4]
The primary ion channel targets of this compound are summarized in the table below.
Table 2: Ion Channel Inhibition Profile of this compound
| Ion Channel Target | Current | IC₅₀ Value | Reference |
| Kv1.5 | IKur (ultrarapid delayed rectifier) | 1.1 µM - 6.2 µM | [3][5] |
| Kv4.3 | Ito (transient outward) | 3.4 µM | [3] |
| Kir3.4 | IKAch (acetylcholine-sensitive) | 4.5 µM | [3] |
| hERG (KCNH2) | IKr (rapid delayed rectifier) | 8.4 µM - 10 µM | [3][5] |
| Nav1.5 | INa (fast sodium current) | Reduces peak current by ~37% at 10 µM | [6] |
The inhibition of atrial-specific potassium channels like Kv1.5 (IKur) and the modulation of the sodium channel current (INa) are believed to be the principal contributors to its ability to prolong atrial ERP and suppress atrial fibrillation.[1][6]
Respiratory Effects: Obstructive Sleep Apnea
This compound has been explored as a novel treatment for obstructive sleep apnea (OSA).[7] The therapeutic principle is based on sensitizing mechanoreceptors located on the surface of the upper airway (UA).[8] By blocking specific potassium channels in these sensory neurons, this compound is thought to increase their excitability. This heightened sensitivity enhances the negative pressure reflex (NPR), an important physiological response where the UA dilator muscles (like the genioglossus) contract to maintain airway patency when negative pressure is generated during inspiration.[8] Topical administration to the nasal passages has been shown to be effective in animal models.[8]
Experimental Protocols
The pharmacological properties of this compound have been characterized through various in vivo and in vitro experiments.
In Vivo Safety Assessment in a Rabbit Model of Congestive Heart Failure (CHF)
This experiment was designed to evaluate the cardiac safety profile of this compound in the presence of CHF, a condition known to increase the risk of drug-induced arrhythmias.[4]
-
Objective: To assess the effect of this compound on the QTc interval and arrhythmogenesis in healthy vs. CHF rabbits.
-
Animal Model: New Zealand white rabbits.
-
CHF Induction: Chronic rapid right ventricular pacing (330-380 bpm) was maintained for 30 days to induce congestive heart failure.
-
Drug Administration:
-
This compound was administered intravenously at a dose of 1 mg/kg.
-
Control drugs included dofetilide (B1670870) (0.02 mg/kg) and terfenadine (B1681261) (2 mg/kg), known IKr blockers.
-
-
Data Collection: A six-lead electrocardiogram (ECG) was continuously recorded for 30 minutes following the administration of each drug, both at baseline and after the induction of CHF.
-
Key Findings: Unlike dofetilide and terfenadine, which significantly prolonged the QTc interval and caused arrhythmias in the CHF state, this compound did not cause QTc prolongation or arrhythmias, demonstrating a superior safety profile in this model.[4]
In Vivo Efficacy in a Pig Model of Obstructive Sleep Apnea
This study investigated the potential of this compound to prevent upper airway collapse by modulating mechanoreceptor sensitivity.[8]
-
Objective: To determine if topical this compound could sensitize the negative pressure reflex and inhibit UA collapse.
-
Animal Model: Anesthetized, spontaneously breathing pigs.
-
Experimental Setup: A model of UA collapsibility was established where the application of negative pressure to the airway induced collapse, identified by changes in tracheal pressure and airflow.
-
Drug Administration: this compound was administered topically to the upper airway via the nostrils at doses of 1, 3, and 10 mg per nostril. A vehicle solution was used as a control.
-
Measurements:
-
The threshold of the negative pressure reflex was determined by measuring the negative pressure required to activate the genioglossus muscle.
-
UA collapsibility was assessed by determining the negative pressure at which the airway collapsed.
-
-
Key Findings: this compound produced a dose-dependent sensitization of the NPR, allowing the genioglossus muscle to activate at less negative pressures. A 10 mg dose was able to prevent UA collapse against negative pressures of -150 mbar for over 4 hours. The effect was abolished by topical lidocaine, confirming a mechanism involving local sensory nerves.[8]
In Vitro Electrophysiological Analysis of Cardiac Ion Channels
These experiments aimed to dissect the specific effects of this compound on atrial and ventricular action potentials and sodium channel currents.[6]
-
Objective: To characterize the effects of this compound on action potential parameters in atrial and ventricular tissue and on the SCN5A sodium channel.
-
Method 1: Action Potential Recording:
-
Preparation: Isolated canine atrial (pectinate muscle) and ventricular tissues.
-
Technique: Standard microelectrode techniques were used to impale cardiac cells and record action potentials.
-
Parameters Measured: Action Potential Duration (APD), Effective Refractory Period (ERP), and maximum upstroke velocity (Vmax).
-
-
Method 2: Voltage-Clamp on SCN5A Channels:
-
Preparation: Human Embryonic Kidney (HEK-293) cells stably expressing the human SCN5A sodium channel.
-
Technique: Whole-cell patch-clamp technique was used to measure the sodium current (INa).
-
Protocol: A series of voltage steps were applied to measure the peak current amplitude and the voltage-dependence of steady-state inactivation.
-
-
Key Findings: this compound prolonged ERP in atrial tissue without significantly changing APD, an effect known as post-repolarization refractoriness.[6] It also reduced the peak sodium current and shifted the inactivation curve to more negative potentials, thereby reducing sodium channel availability, which contributes to its atrial-selective effects.[6]
Conclusion
This compound is a pharmacologically complex molecule with significant potential as both an atrial-selective antiarrhythmic and a novel topical treatment for obstructive sleep apnea. Its mechanism, centered on the modulation of multiple ion channels, provides a unique therapeutic profile. The detailed experimental protocols outlined above have been crucial in defining its effects and demonstrating its potential safety and efficacy in preclinical models. Further research is necessary to translate these findings into clinical applications for patients with atrial fibrillation and sleep-disordered breathing.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | C30H29N3O3 | CID 9811357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Safety of the novel atrial-selective K+-channel blocker AVE0118 in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sensitization of Upper Airway Mechanoreceptors as a New Pharmacologic Principle to Treat Obstructive Sleep Apnea: Investigations with AVE0118 in Anesthetized Pigs - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Ion Channel Selectivity Profile of AVE-0118: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AVE-0118 is a pharmacological agent that has garnered significant interest for its potential therapeutic applications, primarily in the fields of cardiology and sleep medicine. Its mechanism of action is rooted in the modulation of various ion channels, leading to alterations in cellular excitability. This technical guide provides a comprehensive overview of the ion channel selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its effects on key signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential and safety profile of this compound.
Quantitative Ion Channel Selectivity Profile
The interaction of this compound with a range of ion channels has been characterized using various electrophysiological techniques. The following tables summarize the quantitative data, providing a clear comparison of its potency across different channel subtypes.
Table 1: Inhibitory Potency (IC50) of this compound on Key Ion Channels
| Ion Channel | Current | Species/Expression System | IC50 (µM) | Reference |
| Kv1.5 | IKur | Human (CHO cells) | 1.1 | [1][2] |
| Kv1.5 | IKur | Pig | 5.4 ± 0.7 | [2] |
| Kv1.5 | IKur | Human (Xenopus oocytes) | 6.2 ± 0.4 | [2] |
| Kv4.3/KChIP2.2 | Ito | Human (CHO cells) | 3.4 ± 0.5 | [1][2] |
| KCNK3 | TASK-1 | Xenopus oocytes | 0.603 | [3] |
| hERG | IKr | Human (CHO cells) | ~10 | [2] |
| KCNJ3/KCNJ5 | IK,ACh | Pig (atrial myocytes) | 4.5 ± 1.6 | [1][2] |
Note: IC50 values can vary depending on the experimental conditions and expression system used.
Table 2: Effects of this compound on Other Ion Channels
| Ion Channel | Current | Effect | Concentration | Species/Expression System | Reference |
| SCN5A | INa | Reduced peak current by 36.5 ± 6.6% | 10 µM | Human (HEK293 cells) | [4] |
| SCN5A | INa | Shifted half-inactivation voltage (V0.5) from -89.9 ± 0.5 mV to -96.0 ± 0.9 mV | 10 µM | Human (HEK293 cells) | [4] |
| KCNQ1/KCNE1 | IKs | 10 ± 3% inhibition | 10 µM | Guinea pig (ventricular myocytes) | [2] |
| KATP | IKATP | 28 ± 7% inhibition | 10 µM | Guinea pig (ventricular myocytes) | [2] |
| L-type Ca2+ | ICa,L | 22 ± 13% inhibition | 10 µM | Pig (atrial myocytes) | [2] |
| Kir2.x | IK1 | Little effect | 10 µM | - | [5] |
Experimental Protocols
The data presented in this guide were primarily obtained through patch-clamp electrophysiology and two-electrode voltage clamp techniques. These methods allow for the direct measurement of ion channel activity and the characterization of pharmacological modulation.
Whole-Cell Patch Clamp
The whole-cell patch-clamp technique is a gold-standard method for recording the electrical activity of entire cells.[6][7][8]
-
Cell Preparation: Experiments are typically performed on isolated primary cells (e.g., atrial or ventricular myocytes) or on cultured cell lines (e.g., CHO, HEK293) stably expressing the ion channel of interest.[2][4]
-
Pipette and Solutions: Borosilicate glass micropipettes with a resistance of 3-7 MΩ are filled with an intracellular solution containing a potassium salt (e.g., K-Gluconate) and other components to mimic the intracellular environment. The extracellular solution (artificial cerebrospinal fluid or similar) is continuously perfused over the cells.[9]
-
Giga-seal Formation: The micropipette is brought into close contact with the cell membrane, and gentle suction is applied to form a high-resistance seal ( >1 GΩ).[9]
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.[7]
-
Voltage-Clamp Mode: The membrane potential is held constant at a specific voltage (holding potential), and voltage steps (test potentials) are applied to elicit ion channel currents. The amplifier measures the current required to maintain the clamped voltage.
-
For Kv1.5 (IKur): A typical protocol involves a holding potential of around -80 mV, followed by depolarizing steps to various test potentials (e.g., -40 mV to +60 mV) to activate the channels.[10]
-
For SCN5A (INa): Due to rapid inactivation, a more negative holding potential (e.g., -120 mV) is used. Test pulses are applied in increments to potentials between -90 mV and +30 mV. To assess steady-state inactivation, a series of conditioning pre-pulses of varying voltages are applied before a test pulse.[4]
-
-
Data Acquisition and Analysis: Currents are recorded, filtered, and digitized. Dose-response curves are generated by applying increasing concentrations of this compound and measuring the resulting inhibition of the target current. IC50 values are then calculated by fitting the data to a Hill equation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is particularly useful for studying ion channels that are heterologously expressed in Xenopus laevis oocytes.[11][12][13]
-
Oocyte Preparation and cRNA Injection: Oocytes are harvested and injected with cRNA encoding the ion channel of interest (e.g., TASK-1).[14] The oocytes are then incubated to allow for protein expression.
-
Electrode Impalement: Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, while the other injects current to clamp the voltage at a desired level.[11]
-
Voltage-Clamp Protocol: A holding potential (e.g., -60 mV or -80 mV) is established. Rectangular voltage pulses are applied to elicit ion channel currents. For TASK-1, which is a "leak" channel, the current is often measured during a voltage ramp or at a steady holding potential.[11]
-
Drug Application and Data Analysis: The oocyte is perfused with solutions containing different concentrations of this compound. The resulting changes in current are measured, and IC50 values are determined as described for the patch-clamp technique.
Signaling Pathways and Mechanisms of Action
This compound exerts its physiological effects through the direct modulation of ion channels, which in turn alters cellular electrical signaling.
Cardiac Electrophysiology: Atrial Fibrillation
In the context of atrial fibrillation, this compound's primary targets are the potassium channels responsible for atrial repolarization, particularly IKur (Kv1.5), and the sodium channel INa (SCN5A).[2][4] By inhibiting these channels, this compound prolongs the atrial action potential duration and the effective refractory period, which can help to terminate and prevent arrhythmic episodes.
Obstructive Sleep Apnea (OSA)
In the context of obstructive sleep apnea, this compound is proposed to act on mechanoreceptors in the upper airway.[4][15] The inhibition of potassium channels, particularly TASK-1, in these sensory neurons is thought to increase their excitability.[5][14] This sensitization of mechanoreceptors to negative pressure during inspiration leads to a more robust reflex activation of upper airway dilator muscles, such as the genioglossus, thereby preventing airway collapse.
Conclusion
This compound exhibits a complex ion channel selectivity profile, acting as a multi-channel blocker with a preference for certain potassium and sodium channels. Its inhibitory actions on IKur, Ito, IK,ACh, TASK-1, and INa provide a mechanistic basis for its observed therapeutic effects in preclinical models of atrial fibrillation and obstructive sleep apnea. The quantitative data and experimental methodologies outlined in this guide offer a foundational understanding for further research and development of this compound and related compounds. A thorough comprehension of its interactions with various ion channels is crucial for optimizing its therapeutic potential while minimizing off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the atrial antiarrhythmic drug AVE0118 on cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. Manual Patch-clamp Technique - Creative Bioarray [acroscell.creative-bioarray.com]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. sophion.com [sophion.com]
- 11. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 12. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 13. researchgate.net [researchgate.net]
- 14. Kiper AK et al. (2015), Kv1.5 blockers preferentially inhibit TASK-1 ch... - Paper [xenbase.org]
- 15. Pathology-specific effects of the IKur/Ito/IK,ACh blocker AVE0118 on ion channels in human chronic atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Discovery and Synthesis of AVE-0118
For Researchers, Scientists, and Drug Development Professionals
Abstract
AVE-0118 is a multi-ion channel blocker investigated for its potential therapeutic applications, primarily in the field of cardiac electrophysiology. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound. It includes a summary of its effects on various ion channels, detailed experimental protocols for its evaluation, and a discussion of its mechanism of action. Visual diagrams are provided to illustrate key experimental workflows and the compound's impact on cardiac signaling pathways.
Discovery and Rationale
This compound, chemically known as N-(3-(diethylamino)propyl)-2,2-diphenylacetamide, emerged from research programs focused on the development of novel antiarrhythmic agents. The primary rationale for its development was to target ion channels predominantly expressed in the atria to achieve atrial-selective electrophysiological effects, thereby minimizing the risk of ventricular proarrhythmias, a significant side effect of many antiarrhythmic drugs.
While the specific lead compound and initial screening cascade for this compound are not extensively detailed in publicly available literature, its development was likely driven by the pursuit of blockers for potassium channels that are key determinants of the atrial action potential, such as the ultra-rapid delayed rectifier potassium current (IKur), encoded by the Kv1.5 channel.
Chemical Synthesis
A potential, generalized synthetic workflow is outlined below.
Pharmacological Profile and Mechanism of Action
This compound is a non-selective ion channel blocker with a complex pharmacological profile. Its primary mechanism of action involves the modulation of several key cardiac ion channels, leading to alterations in the electrophysiological properties of cardiac tissues, with a degree of atrial selectivity.
Effects on Ion Channels
This compound has been shown to inhibit multiple potassium and sodium channels. The inhibitory concentrations (IC50) for various channels are summarized in the table below.
| Ion Channel Current | Gene | Species | Cell Line | IC50 (µM) | Reference(s) |
| IKur | Kv1.5 | Human | CHO cells | 1.1 | [1] |
| IKur | Pig | - | Xenopus oocytes | 5.4 ± 0.7 | [2] |
| IKur | Human | - | Xenopus oocytes | 6.2 ± 0.4 | [2] |
| Ito | Kv4.3/KChIP2.2 | Human | CHO cells | 3.4 ± 0.5 | [2] |
| IK,ACh | - | Pig | Atrial myocytes | 4.5 ± 1.6 | [2] |
| IKr | hERG | Human | CHO cells | ~10 | [2] |
| INa | SCN5A | Human | HEK293 cells | Not determined (36.5% reduction at 10 µM) | [3] |
This compound's blockade of IKur and Ito contributes to the prolongation of the early phase of the atrial action potential. Its inhibition of the acetylcholine-activated potassium current (IK,ACh) is significant as this current is constitutively active in atrial fibrillation, and its blockade can contribute to the termination of the arrhythmia.[2] Furthermore, this compound has been shown to inhibit the cardiac sodium channel (INa), which can prolong the atrial effective refractory period (ERP) independently of action potential duration (APD) changes.[3]
Electrophysiological Effects
The multi-channel blocking properties of this compound translate into distinct electrophysiological effects in atrial and ventricular tissues.
| Parameter | Tissue | Species | Effect at 5-10 µM | Reference(s) |
| Effective Refractory Period (ERP) | Atria | Canine | Prolonged (p<0.001) | [3] |
| Action Potential Duration (APD70) | Atria (pectinate muscle) | Canine | No significant change | [3] |
| Action Potential Duration (APD70) | Atria (crista terminalis) | Canine | Abbreviated | [3] |
| Maximum Upstroke Velocity (Vmax) | Atria | Canine | Decreased by ~15% at 10 µM | [3] |
| Effective Refractory Period (ERP) | Ventricles | Canine | No significant change | [3] |
| Action Potential Duration (APD90) | Ventricles | Canine | No significant change | [3] |
| Maximum Upstroke Velocity (Vmax) | Ventricles | Canine | No significant change | [3] |
The prolongation of atrial ERP, without a corresponding increase in APD in healthy tissue, is a key finding and is attributed to the sodium channel blocking activity of this compound.[3] In the presence of acetylcholine, which mimics conditions of vagal stimulation that can promote atrial fibrillation, this compound prolongs both atrial APD and ERP.[3]
Experimental Protocols
The pharmacological characterization of this compound has been conducted using a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of this compound on specific ion channel currents in isolated cells.
Objective: To determine the inhibitory concentration (IC50) of this compound on Kv1.5 channels.
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human Kv1.5.
Solutions:
-
Bath Solution (extracellular): (in mM) NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, D-glucose 10, HEPES 10, pH adjusted to 7.4 with NaOH.
-
Pipette Solution (intracellular): (in mM) KCl 130, MgCl2 1, MgATP 5, HEPES 10, EGTA 5, pH adjusted to 7.2 with KOH.
Procedure:
-
CHO cells expressing Kv1.5 are cultured on glass coverslips.
-
A coverslip is placed in a recording chamber on the stage of an inverted microscope and superfused with the bath solution.
-
Glass micropipettes with a resistance of 4-8 MΩ are filled with the pipette solution and advanced towards a cell.
-
A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured by applying gentle suction to achieve the whole-cell configuration.
-
The cell is held at a holding potential of -80 mV.
-
To elicit Kv1.5 currents, depolarizing voltage steps are applied (e.g., to +60 mV for 2000 ms).
-
After recording baseline currents, the cells are superfused with increasing concentrations of this compound dissolved in the bath solution.
-
The steady-state current at the end of the depolarizing pulse is measured at each concentration.
-
The percentage of current inhibition is plotted against the drug concentration, and the IC50 is calculated by fitting the data to a Hill equation.
Canine Coronary-Perfused Right Atrial Preparation
This ex vivo model allows for the study of this compound's effects on the electrophysiological properties of intact atrial tissue.
Objective: To measure the effect of this compound on atrial effective refractory period (ERP) and action potential duration (APD).
Preparation:
-
Hearts are excised from anesthetized dogs.
-
The right atrium is dissected and the right coronary artery is cannulated for perfusion with Tyrode's solution.
Procedure:
-
The atrial preparation is mounted in a tissue bath and allowed to equilibrate for at least 30 minutes.
-
The tissue is stimulated at a constant cycle length (e.g., 500 ms) using bipolar electrodes.
-
Transmembrane action potentials are recorded using glass microelectrodes.
-
ERP is measured by introducing premature stimuli after a train of regular beats.
-
Baseline APD at 70% repolarization (APD70) and ERP are recorded.
-
This compound is added to the perfusate in a stepwise manner (e.g., 5 µM and 10 µM), with at least 20 minutes of equilibration at each concentration.
-
APD70 and ERP are re-measured in the presence of the drug.
-
Data are analyzed to determine the concentration-dependent effects of this compound.
Signaling Pathway Modulation
The primary signaling effect of this compound is the direct modulation of ion flux across the cardiac cell membrane. By blocking specific ion channels, it alters the transmembrane potential and the shape of the cardiac action potential. This direct action on ion channels is the principal mechanism through which this compound exerts its antiarrhythmic effects. There is limited evidence in the available literature to suggest that this compound significantly engages with intracellular protein kinase or calcium signaling pathways as a primary mechanism of action.
The diagram below illustrates the direct impact of this compound on key cardiac ion channels and the resulting electrophysiological consequences in atrial myocytes.
Conclusion
This compound is a multi-target ion channel blocker with a predominant effect on atrial electrophysiology. Its ability to prolong the atrial effective refractory period, in part through sodium channel blockade, without significantly affecting ventricular repolarization, highlights its potential as an atrial-selective antiarrhythmic agent. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for further research and development of compounds with similar mechanisms of action for the treatment of cardiac arrhythmias. Further investigation into its precise binding sites and the downstream consequences of its multi-channel effects will be crucial for a complete understanding of its pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the atrial antiarrhythmic drug AVE0118 on cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
AVE-0118: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
Executive Summary
AVE-0118 is an investigational antiarrhythmic agent that has demonstrated significant effects on atrial electrophysiology in preclinical studies. Its primary mechanism of action involves the blockade of multiple cardiac ion channels, leading to a prolongation of the atrial effective refractory period. This technical guide provides a comprehensive overview of the available pharmacodynamic data for this compound, including its mechanism of action, effects on cardiac ion channels, and its impact on atrial electrophysiology in various animal models. Detailed experimental protocols for key studies are also presented.
It is important to note that despite extensive literature searches, detailed quantitative pharmacokinetic data for this compound, such as Cmax, Tmax, AUC, and half-life, are not publicly available. One study mentions the existence of a "detailed preclinical pharmacokinetic study," but the specific data from this study has not been published. Therefore, a comprehensive summary of its pharmacokinetic profile cannot be provided at this time. This guide will focus on the robust body of pharmacodynamic research that has been conducted.
Pharmacodynamics of this compound
Mechanism of Action
This compound is a multi-ion channel blocker with a notable selectivity for atrial tissue.[1][2] Its primary mechanism of action involves the inhibition of several key potassium and sodium currents involved in the cardiac action potential.
The signaling pathway of this compound's action on cardiac ion channels is multifaceted. It primarily targets voltage-gated potassium channels, including the ultra-rapid delayed rectifier current (IKur), the transient outward current (Ito), and the acetylcholine-activated potassium current (IK,ACh).[1][2] More recent findings have also highlighted its inhibitory effect on the cardiac sodium current (INa).[2] The combined blockade of these channels results in a modulation of the atrial action potential, leading to its therapeutic effects.
References
Off-Target Effects of Biphenyl Carboxamide Ion Channel Blockers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biphenyl (B1667301) carboxamide scaffold is a privileged structure in medicinal chemistry, featured in compounds targeting a diverse range of biological entities, including enzymes, G-protein coupled receptors, and ion channels. While this scaffold has proven effective in generating potent modulators of specific ion channels, a comprehensive understanding of their off-target effects is paramount for the development of safe and effective therapeutics. Off-target interactions can lead to unforeseen side effects, toxicity, or even synergistic therapeutic effects. This technical guide provides an in-depth analysis of the off-target profiles of biphenyl carboxamide ion channel blockers, focusing on quantitative data, experimental methodologies, and the signaling pathways implicated in these interactions.
Quantitative Analysis of Off-Target Interactions
A critical aspect of preclinical drug development is the systematic evaluation of a compound's selectivity. For biphenyl carboxamide ion channel blockers, this involves screening against a panel of other ion channels, receptors, and enzymes. The following tables summarize the available quantitative data on the off-target interactions of representative biphenyl carboxamide ion channel blockers.
Table 1: Off-Target Profile of a Biphenyl Carboxamide TRPV1 Antagonist (ASP8370)
A notable example of a biphenyl carboxamide developed as an ion channel antagonist is ASP8370, a potent and orally available TRPV1 antagonist.[1] While the primary focus of its development was on its TRPV1 activity for the treatment of neuropathic pain, assessment of off-target liabilities, particularly cytochrome P450 (CYP) inhibition, was crucial for its clinical progression.
| Target/Off-Target | Compound | Activity (IC50) | Fold Selectivity |
| Primary Target | |||
| TRPV1 | ASP8370 | 1.7 nM | - |
| Off-Target | |||
| CYP3A4 | ASP8370 | >30 µM | >17,600 |
Data synthesized from a study on the design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists.[1]
Experimental Protocols for Assessing Off-Target Effects
The determination of off-target activity relies on a suite of robust and validated assays. Below are detailed methodologies for key experiments cited in the characterization of biphenyl carboxamide ion channel blockers and their off-target profiles.
Automated Patch-Clamp Electrophysiology for Ion Channel Selectivity
Automated patch-clamp systems are the gold standard for assessing the activity of compounds on a wide range of ion channels with high throughput and precision.
Objective: To determine the inhibitory concentration (IC50) of a biphenyl carboxamide compound against a panel of off-target voltage-gated and ligand-gated ion channels.
Methodology:
-
Cell Preparation: Stably transfected cell lines (e.g., HEK293 or CHO cells) expressing the human isoform of the target or off-target ion channel are cultured to 70-80% confluency. On the day of the experiment, cells are harvested using an enzyme-free dissociation solution to ensure the integrity of membrane proteins.
-
Compound Preparation: The biphenyl carboxamide test compound and reference compounds are prepared as stock solutions in DMSO and serially diluted in an appropriate extracellular buffer to the desired final concentrations.
-
Electrophysiological Recording:
-
Cells are captured on a multi-well patch-clamp plate.
-
Whole-cell configuration is established, and the membrane potential is held at a holding potential appropriate for the specific ion channel being studied (e.g., -80 mV for many voltage-gated channels).
-
Baseline ion channel currents are elicited by applying a specific voltage protocol (for voltage-gated channels) or by the application of a known agonist (for ligand-gated channels).
-
The test compound is then perfused at increasing concentrations, and the effect on the ion channel current is recorded.
-
-
Data Analysis: The peak current amplitude at each compound concentration is measured and normalized to the baseline current. The resulting concentration-response data are fitted to a Hill equation to determine the IC50 value.
Workflow for Automated Patch-Clamp Electrophysiology:
References
AVE-0118: A Technical Guide for Researchers
An In-depth Examination of the Electrophysiological Properties and Therapeutic Potential of a Multi-Ion Channel Blocker
This technical guide provides a comprehensive overview of AVE-0118, a potassium channel blocker with significant potential in cardiovascular and respiratory research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, mechanism of action, and experimental data.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 498577-53-0 | [1] |
| Molecular Formula | C₃₀H₂₉N₃O₃ | [1] |
| Molecular Weight | 479.58 g/mol | [1] |
| Exact Mass | 479.2209 | [1] |
Mechanism of Action
This compound is a pharmacological agent known to interact with multiple ion channels, leading to its diverse electrophysiological effects. Its primary mechanism involves the blockade of several potassium channels, with a notable impact on the ultrarapid delayed rectifier potassium current (IKur), the transient outward current (Ito), and the acetylcholine-mediated potassium current (IK,ACh)[2][3][4].
Notably, this compound's atrial-selective effects are attributed to its potent inhibition of the Kv1.5 potassium channel, the molecular basis for IKur, which is predominantly expressed in the atria compared to the ventricles[3][4]. This selective action contributes to the prolongation of the atrial effective refractory period (ERP) without significantly affecting the QT interval, a key differentiator from other antiarrhythmic agents that may carry a risk of ventricular proarrhythmia[3][5][6].
Further research has revealed that this compound also inhibits the cardiac sodium channel SCN5A, contributing to its antiarrhythmic properties by reducing the maximum rate of rise of the action potential upstroke (Vmax)[7]. This multi-channel blocking activity underscores its complex and potentially pathology-specific effects, particularly in the context of atrial fibrillation (AF)[8].
Signaling Pathway of this compound Action
Caption: Interaction of this compound with key cardiac ion channels.
Quantitative Data
Inhibitory Concentrations (IC₅₀)
| Channel/Current | IC₅₀ (µM) | Reference |
| Kv1.5 (IKur) | 1.1 | [9] |
| Ito | 3.4 | [9] |
| IK,ACh | 4.5 | [9] |
| IKr | 8.4 | [9] |
Electrophysiological Effects in Canine Atrial Preparations
| Parameter | Condition | Effect of this compound (10 µM) | Reference |
| Effective Refractory Period (ERP) | - | Prolonged (p<0.001) | [7] |
| Action Potential Duration (APD₇₀) | - | No significant change | [7] |
| Vmax | - | Decreased by 15% (p<0.05) | [7] |
Effects on Atrial and Ventricular Refractoriness in Anesthetized Pigs
| Parameter | Dose of this compound (i.v.) | Effect | Reference |
| Atrial ERP | 0.5 and 1 mg/kg | Dose-dependent prolongation | [4] |
| Left Atrial Vulnerability (LAV) | 0.5 and 1 mg/kg | 100% inhibition | [4] |
| Corrected QT (QTc) Interval | Up to 1 mg/kg | No effect | [4] |
Experimental Protocols
In Vitro Electrophysiology in Canine Cardiac Tissue
Objective: To determine the effects of this compound on action potential parameters in isolated canine atrial and ventricular tissues.
Methodology:
-
Tissue Preparation: Right atrial and ventricular tissues are isolated from canine hearts and coronary-perfused or superfused.
-
Electrophysiological Recordings: Standard microelectrode techniques are used to record action potentials. Parameters measured include Action Potential Duration at 70% and 90% repolarization (APD₇₀, APD₉₀), Effective Refractory Period (ERP), and the maximum rate of rise of the action potential upstroke (Vmax).
-
Drug Application: this compound is added to the perfusate in a stepwise manner, with concentrations typically ranging from 5.0 to 10.0 µM. A minimum of 20 minutes is allowed at each concentration before recordings are made.
-
Data Analysis: Changes in APD, ERP, and Vmax are measured and compared to baseline control conditions. Statistical significance is determined using appropriate tests.[7]
Experimental Workflow for In Vitro Electrophysiology
Caption: Workflow for assessing this compound effects on canine cardiac tissue.
In Vivo Model of Atrial Fibrillation in Goats
Objective: To evaluate the efficacy of this compound in restoring atrial contractility after cardioversion from atrial fibrillation.
Methodology:
-
Animal Instrumentation: Goats are chronically instrumented with epicardial electrodes, a right atrial pressure transducer, and piezoelectric crystals to measure right atrial diameter.
-
Induction of Atrial Fibrillation: Atrial fibrillation is induced and maintained.
-
Cardioversion and Drug Administration: After a period of AF, cardioversion to sinus rhythm is performed. This compound is then administered intravenously.
-
Measurement of Atrial Contractility: Atrial contractility is measured and compared to baseline values before and after drug administration.
-
Electrophysiological Monitoring: Ventricular electrophysiological parameters, including the QT interval, are monitored to assess for proarrhythmic effects.[5]
Investigation of Upper Airway Collapsibility in Anesthetized Pigs
Objective: To investigate the effect of this compound on upper airway mechanoreceptors and its potential for treating obstructive sleep apnea.
Methodology:
-
Animal Preparation: Pigs are anesthetized with urethane-α-chloralose.
-
Drug Administration: A slow-release formulation of this compound is administered nasally at varying doses (e.g., 1, 3, and 10 mg per nostril). A control group receives a vehicle.
-
Measurement of Upper Airway Collapsibility: The collapsibility of the upper airway is assessed by applying negative pressure.
-
Electromyography (EMG): Genioglossus (GG) EMG activity is monitored to assess the activation of upper airway mechanoreceptors. A shift in the mechanoreceptor threshold to less negative pressures indicates sensitization.[10]
This guide synthesizes key technical data and experimental methodologies related to this compound, providing a foundation for further research and development in its therapeutic applications.
References
- 1. medkoo.com [medkoo.com]
- 2. AVE 0118, an Antiarrhythmic Drug with a Novel Action Mechanism: Block of Ikur and Ito Potassium Currents in Human Atrial Myocytes [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. AVE0118, blocker of the transient outward current (I(to)) and ultrarapid delayed rectifier current (I(Kur)), fully restores atrial contractility after cardioversion of atrial fibrillation in the goat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety of the novel atrial-selective K+-channel blocker AVE0118 in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathology-specific effects of the IKur/Ito/IK,ACh blocker AVE0118 on ion channels in human chronic atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sensitization of Upper Airway Mechanoreceptors as a New Pharmacologic Principle to Treat Obstructive Sleep Apnea: Investigations with AVE0118 in Anesthetized Pigs - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility and Stability of AVE-0118 in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of the multichannel ion channel blocker, AVE-0118, in dimethyl sulfoxide (B87167) (DMSO). The information herein is intended to support researchers and drug development professionals in the effective handling and use of this compound in a laboratory setting. This document outlines available data on its solubility, provides general protocols for stability assessment, and details its mechanism of action through signaling pathway diagrams.
Solubility of this compound in DMSO
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Remarks |
| DMSO | Soluble[1] | Quantitative limit not specified. Empirical determination is recommended. |
Stability of this compound in DMSO and Storage Recommendations
Specific stability data for this compound in DMSO, such as degradation rates under various conditions, is not publicly documented. However, general best practices for storing small molecules in DMSO can be applied to minimize degradation. The stability of compounds in DMSO can be affected by factors such as water content, temperature, and freeze-thaw cycles.
Table 2: General Stability and Recommended Storage of this compound in DMSO
| Parameter | Recommendation | Rationale |
| Storage Temperature | Long-term: -20°C or -80°C | Minimizes chemical degradation. |
| Aliquoting | Aliquot into single-use volumes | Avoids repeated freeze-thaw cycles which can degrade the compound. |
| DMSO Quality | Use anhydrous, high-purity DMSO | Water can hydrolyze susceptible compounds. |
| Container | Tightly sealed, amber glass or polypropylene (B1209903) vials | Protects from moisture and light. |
| Short-term Storage | 0 - 4°C for days to weeks[1] | Suitable for immediate experimental use. |
Experimental Protocols
Protocol for Determining Kinetic Solubility in DMSO
This protocol provides a general method for determining the kinetic solubility of a compound like this compound in an aqueous buffer after being dissolved in DMSO. This is a common requirement for in vitro biological assays.
Objective: To determine the maximum concentration of this compound that can be dissolved in an aqueous buffer without precipitation after being introduced from a DMSO stock solution.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microtiter plates (UV-transparent for spectrophotometric method)
-
Pipettes and tips
-
Spectrophotometer or nephelometer
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound DMSO stock solution with the aqueous buffer.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-2 hours) to allow for equilibration.
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate.
-
UV Spectrophotometry: Measure the absorbance at a wavelength where this compound has maximum absorbance. A deviation from linearity in the absorbance versus concentration plot suggests precipitation.
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Protocol for Assessing Stability in DMSO using HPLC-UV
This protocol outlines a method to assess the stability of this compound in a DMSO stock solution over time.
Objective: To determine the degradation of this compound in DMSO under specific storage conditions.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column and mobile phases
-
Incubator/freezer for storage at desired temperatures
Procedure:
-
Time-Zero Analysis (T0): Immediately after preparing the fresh this compound DMSO stock solution, dilute an aliquot to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the parent compound.
-
Storage: Store the remaining stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis: At specified time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), take an aliquot of the stored solution, dilute it in the same manner as the T0 sample, and analyze it by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at T0. The percentage of compound remaining can be calculated as: % Remaining = (Peak Area at Time X / Peak Area at T0) * 100 A significant decrease in the peak area of the parent compound or the appearance of new peaks indicates degradation.
Mechanism of Action and Signaling Pathways
This compound is a multichannel ion channel blocker with a notable effect on cardiac electrophysiology. Its primary mechanism of action involves the blockade of several potassium channels, which leads to a prolongation of the atrial action potential duration and effective refractory period.
Signaling Pathway of this compound in Atrial Myocytes
Caption: Mechanism of action of this compound in atrial myocytes.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in DMSO.
This guide provides foundational information and methodologies for working with this compound in a research setting. For critical applications, it is imperative to perform in-house validation of solubility and stability under the specific experimental conditions to be used.
References
Unraveling the Interaction: A Technical Guide to the Theoretical Binding Models of AVE-0118 to the Kv1.5 Potassium Channel
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the molecular intricacies of the interaction between the antiarrhythmic compound AVE-0118 and the human voltage-gated potassium channel Kv1.5. Understanding the theoretical binding models of this interaction is paramount for the rational design of more potent and selective therapeutic agents targeting atrial fibrillation. This document synthesizes findings from key studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the proposed binding mechanisms.
Executive Summary
This compound is a potent blocker of the Kv1.5 channel, which is a key regulator of the cardiac action potential in the human atrium.[1][2] Theoretical models, supported by experimental data, suggest that this compound binds within the central cavity (pore) of the Kv1.5 channel.[3][4] This interaction is characterized by a "foot-in-the-door" mechanism, where the drug is thought to physically obstruct the ion conduction pathway, thereby inhibiting the flow of potassium ions.[3] Mutagenesis studies have identified several key amino acid residues within the S6 transmembrane domain and the pore helix that are crucial for the binding of this compound.[3] These findings provide a structural basis for the development of novel Kv1.5 inhibitors with improved pharmacological profiles.
Quantitative Analysis of this compound Interaction with Kv1.5
The inhibitory potency of this compound on the Kv1.5 channel has been quantified through various electrophysiological studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the efficacy of the drug.
| Parameter | Value | Cell Type | Reference |
| IC50 | 5.6 µM | Xenopus laevis oocytes | [2][3] |
| IC50 | 1.1 µM | Not specified | [5] |
| IC50 | 6.9 µM | Not specified | [1] |
Furthermore, alanine-scanning mutagenesis studies have been instrumental in identifying the specific amino acid residues that contribute to the binding of this compound. The following table summarizes the key interacting residues and the impact of their mutation on drug efficacy.
| Residue | Location | Effect of Alanine Mutation on this compound Block | Reference |
| Thr479 | Pore Helix | Significantly reduced block | [3] |
| Thr480 | Pore Helix | Significantly reduced block | [3] |
| Val505 | S6 Domain | Significantly reduced block | [3] |
| Ile508 | S6 Domain | Significantly reduced block | [3] |
| Val512 | S6 Domain | Significantly reduced block | [3] |
| Val516 | S6 Domain | Significantly reduced block | [3] |
| Ile502 | S6 Domain | Diminished drug block | [3] |
| Leu510 | S6 Domain | Diminished drug block | [3] |
Experimental Protocols
The theoretical binding models of this compound to Kv1.5 are underpinned by rigorous experimental methodologies. The following sections detail the key protocols employed in the foundational research.
Two-Microelectrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique is a cornerstone for characterizing the electrophysiological effects of ion channel blockers.
Objective: To measure the inhibitory effect of this compound on Kv1.5 channel currents.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the human Kv1.5 channel.
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for channel expression in the oocyte membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a control solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The membrane potential is held at a negative potential (e.g., -80 mV) and then stepped to a depolarizing potential (e.g., +40 mV) to elicit Kv1.5 currents.
-
After recording baseline currents, the oocyte is perfused with solutions containing varying concentrations of this compound.
-
The reduction in current amplitude in the presence of the drug is measured to determine the IC50 value.
-
Alanine-Scanning Mutagenesis
This method is used to identify specific amino acid residues that are critical for drug binding.
Objective: To pinpoint the amino acid residues in the Kv1.5 channel that interact with this compound.
Methodology:
-
Site-Directed Mutagenesis: The plasmid DNA encoding the wild-type Kv1.5 channel is used as a template. Site-directed mutagenesis is performed to systematically replace individual amino acid residues in the putative binding site with alanine.
-
cRNA Synthesis: The mutated Kv1.5 DNA is transcribed into cRNA.
-
Expression and Electrophysiological Recording: The mutant cRNA is injected into Xenopus oocytes, and the inhibitory effect of this compound on the mutant channels is assessed using the TEVC technique as described above.
-
Data Analysis: The IC50 value for this compound on each mutant channel is compared to that of the wild-type channel. A significant increase in the IC50 value for a particular mutant indicates that the mutated residue is important for drug binding.
Homology Modeling and Molecular Docking
Computational methods are employed to visualize the potential binding pose of this compound within the Kv1.5 channel pore.
Objective: To generate a three-dimensional model of the this compound-Kv1.5 complex.
Methodology:
-
Homology Modeling: Since the crystal structure of the human Kv1.5 channel is not always available, a homology model is often built using the known crystal structure of a related potassium channel (e.g., the rat Kv1.2 channel) as a template.[6]
-
Ligand Preparation: The three-dimensional structure of this compound is generated and optimized.
-
Molecular Docking: Computational docking algorithms are used to predict the most favorable binding orientation of this compound within the pore of the Kv1.5 homology model. These simulations consider factors such as shape complementarity and intermolecular interactions (e.g., hydrophobic interactions, hydrogen bonds).
-
Analysis: The resulting docked poses are analyzed to identify the key amino acid residues that are in close proximity to the drug molecule, corroborating the findings from mutagenesis studies.
Visualizing the Binding Interaction
The following diagrams, generated using the DOT language, illustrate the key concepts of the this compound and Kv1.5 interaction.
Conclusion
The theoretical binding models of this compound to the Kv1.5 channel provide a detailed framework for understanding the molecular basis of its inhibitory action. The convergence of data from electrophysiological, molecular biology, and computational studies strongly supports a model where this compound acts as a pore blocker, interacting with key residues in the S6 domain and pore helix.[3] This knowledge is invaluable for the ongoing development of safer and more effective antiarrhythmic drugs targeting the Kv1.5 channel. Future research, potentially involving cryogenic electron microscopy (cryo-EM) to obtain a high-resolution structure of the drug-channel complex, will further refine these models and pave the way for precision medicine in the treatment of atrial fibrillation.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | Kv1.5 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Binding site of a novel Kv1.5 blocker: a "foot in the door" against atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
The Role of AVE-0118 in Atrial Electrophysiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AVE-0118 is a pharmacological agent investigated for its potential in the management of atrial fibrillation (AF). Its mechanism of action is characterized by the modulation of multiple cardiac ion channels, leading to a preferential effect on atrial electrophysiology. This technical guide provides an in-depth analysis of the electrophysiological properties of this compound, focusing on its molecular targets, the consequent alterations in atrial action potentials, and its antiarrhythmic effects. The information is compiled from a comprehensive review of preclinical studies, with a focus on quantitative data and experimental methodologies to support further research and development in the field of antiarrhythmic therapies.
Introduction
Atrial fibrillation remains a significant clinical challenge, and the development of atrial-selective antiarrhythmic drugs is a key area of research. The ideal therapeutic agent would effectively suppress AF without inducing ventricular proarrhythmias. This compound emerged as a compound of interest due to its distinctive profile of blocking multiple potassium channels that are predominantly expressed in the atria. This selectivity is thought to contribute to its atrial-specific electrophysiological effects, primarily the prolongation of the atrial effective refractory period (ERP).
Mechanism of Action: A Multi-Channel Blocker
This compound exerts its effects by inhibiting several key ion channels involved in cardiac repolarization and excitability. Its primary targets include the ultra-rapid delayed rectifier potassium current (I_Kur), the transient outward potassium current (I_to), and the acetylcholine-activated potassium current (I_K,ACh).[1][2][3] More recent evidence also points to a significant inhibitory effect on the cardiac sodium channel (I_Na).[2]
Signaling Pathway of this compound Action
The following diagram illustrates the primary ion channels targeted by this compound and the resulting electrophysiological consequences at the cellular level.
Quantitative Effects on Ion Channels
The inhibitory potency of this compound has been quantified across various ion channels, highlighting its multi-channel blocking properties.
| Ion Channel | Current | Species/Expression System | IC50 (μM) | Reference |
| Kv1.5 | I_Kur | Pig | 5.4 ± 0.7 | [1] |
| hKv1.5 | I_Kur | Xenopus oocytes | 6.2 ± 0.4 | [1] |
| hKv1.5 | I_Kur | CHO cells | 1.1 ± 0.2 | [1] |
| hKv4.3/KChIP2.2 | I_to | CHO cells | 3.4 ± 0.5 (integral current) | [1] |
| hERG | I_Kr | CHO cells | ~10 | [1] |
| SCN5A-WT | I_Na | HEK293 cells | - (36.5 ± 6.6% reduction at 10 μM) | [2] |
This compound demonstrates limited effects on other cardiac ion channels at a concentration of 10 μM, with approximately 10% inhibition of I_Ks, 28% inhibition of I_KATP, and 22% inhibition of L-type Ca2+ current.[1]
Impact on Atrial Electrophysiology
The multi-channel blockade by this compound translates into significant alterations in the electrophysiological characteristics of atrial tissue.
Action Potential Duration and Effective Refractory Period
A key finding is that this compound prolongs the atrial effective refractory period (ERP) more significantly than the action potential duration at 70-90% repolarization (APD_70-90), a phenomenon termed post-repolarization refractoriness.[2] This effect is attributed to its concurrent block of both potassium and sodium channels.
| Parameter | Species | Tissue | Concentration (μM) | Effect | Reference |
| ERP | Canine | Atria (Pectinate Muscle & Crista Terminalis) | 5-10 | Significant prolongation (p<0.001) | [2] |
| APD_70 | Canine | Atria (Crista Terminalis) | 5-10 | Abbreviated | [2] |
| APD_70 | Canine | Atria (Pectinate Muscle) | 5-10 | No change | [2] |
| APD_20 | Canine | Atria (Crista Terminalis) | 10 | Increased from 5±3 ms (B15284909) to 51±12 ms (p<0.001) | [2] |
| V_max | Canine | Atria | 10 | Decreased by 15% (p<0.05) | [2] |
| ERP | Canine | Ventricle | 10 | No significant change | [2] |
| APD_90 | Canine | Ventricle | 10 | No significant change | [2] |
| V_max | Canine | Ventricle | 10 | No significant change | [2] |
| Atrial ERP | Pig | Left Atrium | 1 mg/kg | 53.2 ± 6.2% increase | [4][5] |
| Atrial ERP | Pig | Right Atrium | 1 mg/kg | 27.6 ± 6.8% increase | [4][5] |
| Ventricular ERP | Pig | Left Ventricle | 1 mg/kg | No effect | [4][5] |
| QTc Interval | Pig | - | 0.5 and 1 mg/kg | No effect | [4][5] |
In the context of atrial fibrillation, particularly in the presence of acetylcholine (B1216132) which shortens the APD, this compound prolongs both APD and ERP.[2] In human atrial myocytes from patients with chronic AF (cAF), this compound was found to prolong the atrial action potential and ERP exclusively in the cAF group.[6] This pathology-specific effect is partly attributed to the inhibition of constitutively active I_K,ACh, a current that is more prominent in remodeled atria.[6]
Antiarrhythmic Efficacy
This compound has demonstrated efficacy in suppressing experimentally induced atrial fibrillation. In a canine model, it effectively suppressed acetylcholine-mediated persistent AF.[2] In a goat model of AF, this compound not only reduced the inducibility of AF but also terminated persistent AF.[7] This antiarrhythmic effect is primarily linked to the prolongation of the atrial ERP.[2]
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the effects of this compound.
Cellular Electrophysiology (Patch-Clamp)
This workflow outlines the general procedure for whole-cell patch-clamp experiments to measure ion channel currents.
-
Cell Preparation : Atrial myocytes were isolated from various species (e.g., canine, human).[2][6] For studying specific human channels, cell lines like Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) were used, stably expressing the gene for the desired ion channel (e.g., hKv1.5, SCN5A).[1][2]
-
Solutions : The composition of internal (pipette) and external (bath) solutions was designed to isolate the specific ionic current of interest. For example, to record potassium currents, sodium and calcium channel blockers would be included in the external solution.
-
Voltage-Clamp Protocols : Specific voltage protocols were applied to the cell membrane to elicit and measure the activity of the target ion channels. For instance, to measure the steady-state inactivation of sodium channels, a series of pre-pulses to different voltages were applied before a test pulse.[2]
Tissue-Level Electrophysiology (Microelectrode Recordings)
-
Tissue Preparation : Isolated coronary-perfused right atrial and superfused ventricular tissue preparations from canine hearts were used.[2] Atrial trabeculae from human right atrial appendages were also utilized.[8]
-
Recording : Standard intracellular microelectrodes were used to record action potentials. Parameters such as action potential duration (APD) at various levels of repolarization (e.g., APD_20, APD_70, APD_90), maximum upstroke velocity (V_max), and resting membrane potential were measured. The effective refractory period (ERP) was determined by introducing extrastimuli at progressively shorter coupling intervals.
-
Experimental Conditions : Tissues were superfused with a physiological salt solution, oxygenated, and maintained at a constant temperature (e.g., 36.5 ± 0.5 °C).[8] The preparations were stimulated at a fixed basic cycle length.
In Vivo Animal Models
-
Species : Studies have been conducted in anesthetized pigs and goats.[4][5][7]
-
Instrumentation : Animals were instrumented for the measurement of electrocardiograms (ECG), intracardiac electrograms, and blood pressure. Epicardial electrodes were placed to determine atrial and ventricular ERPs.
-
Protocols : this compound was administered intravenously at various doses.[4][5] Atrial fibrillation was induced and maintained by rapid atrial pacing. The efficacy of this compound in preventing the induction of AF or in converting established AF to sinus rhythm was assessed.
Atrial Selectivity and Safety Profile
A significant aspect of this compound's profile is its atrial selectivity. In multiple animal models, this compound has been shown to prolong atrial ERP without significantly affecting ventricular ERP or the QT interval on the surface ECG.[1][4][5][7] This is a crucial feature for an antiarrhythmic drug, as it suggests a lower risk of inducing ventricular tachyarrhythmias, a major side effect of many existing antiarrhythmic agents. Studies in an experimental model of congestive heart failure also indicated a favorable safety profile for this compound, with no observed QTc-prolongation or arrhythmias at full doses, in contrast to other I_Kr blockers.[9]
Conclusion
This compound is a multi-channel blocking agent with a predominant effect on atrial electrophysiology. Its ability to inhibit I_Kur, I_to, I_K,ACh, and I_Na contributes to a significant prolongation of the atrial effective refractory period, which is the likely mechanism for its antiarrhythmic efficacy in preclinical models of atrial fibrillation. The atrial-selective nature of its action, with minimal effects on ventricular repolarization, underscores its potential as a safer therapeutic option for AF. While its clinical development appears to have been halted, the extensive preclinical data on this compound provide valuable insights into the principles of atrial-selective antiarrhythmic drug design and the complex interplay of ion channels in atrial arrhythmogenesis. Further research into compounds with similar multi-channel blocking profiles may pave the way for novel and safer rhythm control strategies for patients with atrial fibrillation.
References
- 1. Effects of the atrial antiarrhythmic drug AVE0118 on cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Pathology-specific effects of the IKur/Ito/IK,ACh blocker AVE0118 on ion channels in human chronic atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Pathology-specific effects of the IKur/Ito/IK,ACh blocker AVE0118 on ion channels in human chronic atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety of the novel atrial-selective K+-channel blocker AVE0118 in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Patch-Clamp Studies of AVE-0118
Audience: Researchers, scientists, and drug development professionals.
Introduction
AVE-0118 is a pharmaceutical agent investigated for its potential in the management of atrial fibrillation. Its mechanism of action primarily involves the modulation of cardiac ion channels. Understanding its electrophysiological effects at the cellular level is crucial for both efficacy and safety profiling. The whole-cell patch-clamp technique is the gold standard for characterizing the interaction of compounds like this compound with specific ion channels in cardiomyocytes. These application notes provide a detailed protocol for the in vitro assessment of this compound using the patch-clamp technique on atrial cardiomyocytes.
Mechanism of Action
This compound is a multi-ion channel blocker with a notable selectivity for channels predominantly expressed in the atria. It has been shown to block the ultra-rapidly activating delayed rectifier potassium current (IKur), the transient outward potassium current (Ito), the acetylcholine-activated potassium current (IK,ACh), and the rapid component of the delayed rectifier potassium current (IKr).[1][2][3][4] More recent studies have also highlighted its inhibitory effects on the cardiac sodium current (INa), which contributes to its atrial-selective prolongation of the effective refractory period (ERP) without significantly affecting the action potential duration (APD) at 70-90% repolarization in non-remodeled atria.[5] The drug shows good selectivity against the slow component of the delayed rectifier potassium current (IKs), the inward rectifier potassium current (IK1), and the ATP-sensitive potassium current (IKATP), as well as L-type Ca2+ channels.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on various cardiac ion channels and electrophysiological parameters.
Table 1: Inhibitory Concentrations (IC50) of this compound on Various Ion Channels
| Ion Channel | IC50 (µM) |
| Kv1.5 (IKur) | 1.1[1] |
| Ito | 3.4[1] |
| IK,ACh | 4.5[1] |
| IKr | 8.4[1] |
Table 2: Electrophysiological Effects of this compound in Canine Atrial Preparations
| Parameter | Concentration (µM) | Effect | Reference |
| Effective Refractory Period (ERP) | 5-10 | Significantly prolonged | [5] |
| Action Potential Duration at 70% (APD70) | 5-10 | No significant change in pectinate muscle; abbreviated in crista terminalis | [5] |
| Action Potential Duration at 20% (APD20) | 10 | Increased from 5±3 ms (B15284909) to 51±12 ms in crista terminalis | [5] |
| Vmax | 10 | Decreased by 15% | [5] |
| Peak INa (SCN5A-WT) | 10 | Reduced by 36.5±6.6% | [5] |
| INa Half-inactivation Voltage (V0.5) | 10 | Shifted from -89.9±0.5 mV to -96.0±0.9 mV | [5] |
Table 3: In Vivo Electrophysiological Effects of this compound in Anesthetized Pigs
| Parameter | Dose (mg/kg) | Effect | Reference |
| Left Atrial ERP | 1 | Prolonged by 49.6±4.1 ms | [4][6] |
| Right Atrial ERP | 1 | Prolonged by 37.7±9.7 ms | [4][6] |
| Corrected QT (QTc) Interval | up to 1 | No effect | [4][6] |
Experimental Protocols
This section outlines a detailed methodology for investigating the effects of this compound on atrial cardiomyocytes using the whole-cell patch-clamp technique.
Cardiomyocyte Isolation
Acutely isolated atrial cardiomyocytes from a suitable animal model (e.g., canine, rabbit, or human atrial appendages) are required.
-
Enzymatic Digestion: Tissues are minced and subjected to enzymatic digestion using a combination of collagenase and protease in a calcium-free buffer.
-
Cell Dissociation: Gentle trituration is used to dissociate the tissue into single myocytes.
-
Storage: Isolated cells are stored in a high-potassium solution at 4°C and used for recording within 8-12 hours.
Solutions and Reagents
Extracellular (Bath) Solution (Tyrode's Solution):
| Component | Concentration (mM) |
| NaCl | 126 |
| KCl | 3 |
| MgSO4 | 2 |
| CaCl2 | 2 |
| NaH2PO4 | 1.25 |
| NaHCO3 | 26.4 |
| Glucose | 10 |
Preparation Note: Prepare a 10X stock solution of NaHCO3 and another 10X stock of the remaining components. Before use, dilute to 1X, adjust osmolarity to ~290 mOsm, and bubble with 95% O2 / 5% CO2 to maintain a pH of 7.4.[7][8]
Intracellular (Pipette) Solution:
| Component | Concentration (mM) |
| K-Gluconate | 115 |
| KCl | 20 |
| NaCl | 5 |
| HEPES | 10 |
| Mg-ATP | 2 |
| GTP-Na | 0.3 |
Preparation Note: Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[7][9] Aliquot and store at -20°C. Filter through a 0.2 µm syringe filter before use.
This compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in the extracellular solution to achieve the desired final concentrations for the experiment.
Patch-Clamp Recording
General Setup:
-
Use an inverted microscope equipped with a micromanipulator.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Continuously perfuse the recording chamber with the extracellular solution at a rate of 1.5-2 mL/min.[7]
-
Maintain the temperature at 36 ± 1°C for physiological relevance.[9]
Whole-Cell Configuration:
-
Approach a selected myocyte with the patch pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.[10]
-
Allow the cell to stabilize for 5-10 minutes before starting the recording protocol.
Voltage-Clamp Protocols
To isolate and record specific ionic currents, apply specific voltage protocols and, where necessary, use pharmacological blockers for other currents.
-
IKur (Kv1.5):
-
Holding Potential: -80 mV.
-
Pre-pulse: A 100 ms step to -40 mV to inactivate Na+ channels.
-
Test Pulse: Depolarizing voltage steps from -40 mV to +50 mV in 10 mV increments for 500 ms.[11]
-
Note: IKur can be identified as a sustained outward current that is sensitive to 4-aminopyridine (B3432731) (4-AP).
-
-
Ito:
-
Holding Potential: -80 mV.
-
Test Pulse: Depolarizing steps from -40 mV to +50 mV.
-
Note: Ito is a rapidly inactivating outward current observed at the beginning of the depolarizing pulse. The peak transient outward current can be measured as the difference between the peak current and the current at the end of a 200 ms pulse.[11]
-
-
INa:
-
Holding Potential: -120 mV.
-
Test Pulse: Depolarizing steps from -90 mV to +40 mV in 5 mV increments for 50 ms.
-
Note: Use a low Na+ extracellular solution or specific blockers for K+ and Ca2+ channels to isolate INa.
-
Current-Clamp Protocol
To study the effects of this compound on the action potential morphology:
-
Switch to current-clamp mode.
-
If necessary, inject a small negative current to maintain a stable resting membrane potential of around -80 mV.[12]
-
Elicit action potentials by applying brief (2-5 ms) suprathreshold depolarizing current pulses at a constant frequency (e.g., 1 Hz).[9][12]
-
Record baseline action potentials until a steady state is reached.
-
Perfuse the chamber with the desired concentration of this compound and record the changes in APD at different repolarization levels (e.g., APD20, APD50, APD90), Vmax, and resting membrane potential.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound on atrial ion channels.
Experimental Workflow
Caption: Experimental workflow for this compound patch-clamp studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Atrial effects of the novel K(+)-channel-blocker AVE0118 in anesthetized pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: AVE-0118 in Cardiac Myocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective concentrations and experimental protocols for the use of AVE-0118 in cardiac myocytes. This compound is a multi-ion channel blocker with a notable selectivity for atrial potassium channels, making it a compound of interest for atrial fibrillation research.
Summary of Effective Concentrations
The effective concentration of this compound varies depending on the specific ion channel, cell type, and species being investigated. The following table summarizes the key quantitative data from various studies.
| Target Ion Channel | Cell/Tissue Type | Species | Pathological State | IC50 / Effective Concentration | Key Effect(s) |
| Potassium Channels | |||||
| IKur (Kv1.5) | Atrial Myocytes | Human | Sinus Rhythm (SR) | IC50: 220 nM (late current)[1] | Inhibition of late current |
| IKur (Kv1.5) | Atrial Myocytes | Human | Chronic Atrial Fibrillation (cAF) | IC50: 1.1 µM (late current)[1] | Reduced sensitivity to blockade compared to SR |
| IKur (hKv1.5) | CHO Cells | Human | - | IC50: 1.1 ± 0.2 µM[2] | Decrease in steady-state current |
| IKur (pig Kv1.5) | Xenopus Oocytes | Pig | - | IC50: 5.4 ± 0.7 µM[2] | Blockade of the channel |
| IKur (hKv1.5) | Xenopus Oocytes | Human | - | IC50: 6.2 ± 0.4 µM[2] | Blockade of the channel |
| IKur | Atrial Myocytes | Human | - | IC50: 37 nmol/L[3] | Non-voltage-dependent block |
| Ito (Kv4.3/KChIP2.2) | CHO Cells | Human | - | IC50: 3.4 ± 0.5 µM (integral current)[2] | Accelerated inactivation |
| Ito | Atrial Myocytes | Human | Sinus Rhythm (SR) | IC50: 1.8 µM (peak current)[1] | Reduction in peak current |
| Ito | Atrial Myocytes | Human | Chronic Atrial Fibrillation (cAF) | IC50: 1.9 µM (peak current)[1] | Smaller blockade compared to SR |
| Ito | Atrial Myocytes | Human | - | IC50: 300 nmol/L (net current)[3] | 73 ± 5% reduction in total potassium flow at 30 µmol/L[3] |
| IK,ACh | Atrial Myocytes | Pig | - | IC50: 4.5 ± 1.6 µM[2] | Half-maximal block at -100 mV |
| IKr (hERG) | CHO Cells | Human | - | IC50: ~10 µM[2] | Half-maximal block |
| IKr | Ventricular Myocytes | Guinea Pig | - | IC50: ~10 µM (tail current)[2] | Half-maximal inhibition |
| IKs | Ventricular Myocytes | Guinea Pig | - | 10% inhibition at 10 µM[2] | Minor inhibition |
| IKATP | Ventricular Myocytes | Guinea Pig | - | 28% inhibition at 10 µM[2] | Minor inhibition |
| IK1 | Atrial Myocytes | Human | - | 11 ± 3% reduction at 10 µmol/L[3] | Little effect |
| Sodium and Calcium Channels | |||||
| INa (Nav1.5) | HEK293 Cells | Human | - | 36.5 ± 6.6% reduction at 10 µM[4] | Reduction of peak current and shift in half-inactivation voltage |
| L-type Ca2+ | Atrial Myocytes | Pig | - | 22% inhibition at 10 µM[2] | Minor inhibition |
| Tissue-Level Electrophysiology | |||||
| Atrial ERP | Atrial Trabeculae | Human | Chronic Atrial Fibrillation (cAF) | 1-10 µM | Prolongation |
| Atrial ERP | Atria | Canine | Healthy | 5-10 µM | Significant prolongation[4] |
| Ventricular ERP | Ventricular Preparations | Canine | Healthy | 10 µM | No significant change[4] |
| Atrial APD20 | Crista Terminalis | Canine | Healthy | 10 µM | Increased from 5±3 to 51±12 ms[4] |
| Vmax | Atria | Canine | Healthy | 10 µM | Reduced by 15%[4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in an atrial myocyte.
Caption: Experimental workflow for evaluating this compound effects.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Whole-Cell Patch Clamp Recording of Ion Currents
Objective: To measure the effect of this compound on specific ion currents (e.g., IKur, Ito, IKr) in isolated cardiac myocytes.
Materials:
-
Isolated cardiac myocytes (atrial or ventricular)
-
Patch clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for patch pipettes
-
External (Tyrode's) solution: (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Pipette (internal) solution (for K+ currents): (in mM) 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 0.1 Na-GTP; pH 7.2 with KOH.
-
This compound stock solution (e.g., 10 mM in DMSO) and working solutions.
Procedure:
-
Cell Preparation: Isolate single cardiac myocytes using established enzymatic digestion protocols appropriate for the chosen species and heart region. Allow cells to stabilize in Tyrode's solution for at least 30 minutes before use.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Seal Formation: Approach a myocyte with the patch pipette and form a giga-ohm seal (>1 GΩ) by applying gentle suction.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
Baseline Recording:
-
Allow the cell to dialyze with the internal solution for 5-10 minutes.
-
Apply appropriate voltage-clamp protocols to elicit the ion current of interest. For example, to record IKur, depolarizing steps from a holding potential of -80 mV to various test potentials (e.g., -40 to +60 mV) can be used.
-
Record stable baseline currents for at least 3 minutes.
-
-
This compound Application:
-
Perfuse the cell with Tyrode's solution containing the desired concentration of this compound.
-
Continuously record the ion current during drug application until a steady-state effect is observed.
-
To establish a dose-response curve, apply increasing concentrations of this compound in a cumulative or non-cumulative manner.
-
-
Washout: Perfuse the cell with drug-free Tyrode's solution to assess the reversibility of the drug's effect.
-
Data Analysis:
-
Measure the peak or steady-state current amplitude at each test potential before and after drug application.
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Protocol 2: Microelectrode Recording of Action Potentials
Objective: To determine the effect of this compound on action potential parameters (e.g., APD, ERP, Vmax) in cardiac tissue preparations.
Materials:
-
Cardiac tissue preparation (e.g., atrial trabeculae, papillary muscle)
-
Tissue bath with superfusion system and temperature control (37°C)
-
Stimulating and recording electrodes
-
Glass microelectrodes (filled with 3 M KCl, resistance 10-20 MΩ)
-
Cardiovascular setup (amplifier, digitizer)
-
Tyrode's solution (as in Protocol 1)
-
This compound stock solution and working solutions.
Procedure:
-
Tissue Preparation: Dissect a suitable cardiac tissue preparation and mount it in the tissue bath. Super-fuse with oxygenated (95% O2, 5% CO2) Tyrode's solution at 37°C.
-
Pacing: Stimulate the tissue at a constant cycle length (e.g., 1000 ms (B15284909) or 500 ms) using bipolar electrodes.
-
Microelectrode Impalement: Impale a quiescent cell with a glass microelectrode to record the transmembrane action potential.
-
Baseline Recording:
-
Allow the preparation to equilibrate for at least 60 minutes.
-
Record stable baseline action potentials for 10-15 minutes.
-
Measure baseline action potential duration at 20%, 70%, and 90% repolarization (APD20, APD70, APD90), and the maximum upstroke velocity (Vmax).
-
Determine the effective refractory period (ERP) using the extrastimulus technique (S1-S2 protocol).
-
-
This compound Application:
-
Switch the superfusion to Tyrode's solution containing the desired concentration of this compound.
-
Record action potentials continuously until a steady-state effect is achieved (typically 20-30 minutes).
-
Repeat the measurements of APD, Vmax, and ERP.
-
-
Washout: Super-fuse the tissue with drug-free Tyrode's solution to assess reversibility.
-
Data Analysis:
-
Compare the action potential parameters before and after this compound application.
-
Calculate the percentage change in each parameter.
-
Statistical analysis (e.g., paired t-test) should be performed to determine the significance of the observed effects.
-
These protocols provide a foundation for investigating the electrophysiological effects of this compound in cardiac myocytes and tissues. Researchers should adapt these methods based on their specific experimental goals and available equipment.
References
- 1. Pathology-specific effects of the IKur/Ito/IK,ACh blocker AVE0118 on ion channels in human chronic atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the atrial antiarrhythmic drug AVE0118 on cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing AVE-0118 Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVE-0118 is a potent blocker of voltage-gated potassium channels, primarily targeting Kv1.5, which conducts the ultra-rapid delayed rectifier current (IKur), and to a lesser extent, the transient outward current (Ito).[1] Its selective action on these channels, particularly their prevalence in atrial versus ventricular cardiac tissue, has made it a compound of significant interest in cardiovascular research, especially in the context of atrial fibrillation.[2][3] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in cell culture-based assays. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions for in vitro studies.
Data Presentation
| Property | Value | Reference |
| Chemical Name | 2'-((2-(4-methoxyphenyl)acetamido)methyl)-N-(2-(pyridin-3-yl)ethyl)-[1,1'-biphenyl]-2-carboxamide | |
| Molecular Formula | C30H29N3O3 | MedKoo |
| Molecular Weight | 479.58 g/mol | MedKoo |
| Solubility | Soluble in DMSO | MedKoo |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade | |
| Storage of Solid | Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks), protected from light. | MedKoo |
| Storage of Stock Solution | Aliquot and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles. | |
| Mechanism of Action | Blocker of Kv1.5 (IKur) and Ito potassium channels. | [1] |
| Typical Cell Culture Concentration | 5 - 10 µM | [4] |
Signaling Pathway of Kv1.5 Regulation and this compound Inhibition
The activity of the Kv1.5 potassium channel is subject to regulation by intracellular signaling cascades. One key pathway involves Protein Kinase C (PKC). Activation of PKC can lead to the phosphorylation of the Kv1.5 channel or associated proteins, triggering its internalization from the cell membrane and subsequent degradation. This process reduces the number of functional channels at the cell surface, thereby decreasing the outward potassium current. This compound exerts its effect by directly blocking the pore of the Kv1.5 channel, preventing potassium ion efflux and prolonging the action potential duration.
Caption: Regulation of Kv1.5 channel by PKC and inhibition by this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-warming: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh out 4.80 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1.0 mL of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Aliquoting: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, light-protected microcentrifuge tubes or cryovials.
-
Storage: Store the aliquots at -20°C.
Note: It is crucial to maintain sterility throughout this process to prevent contamination of cell cultures.
Protocol 2: General Protocol for Treating Cultured Cells with this compound
Materials:
-
Cultured cells in appropriate cell culture vessels (e.g., multi-well plates, flasks)
-
Complete cell culture medium, pre-warmed to 37°C
-
10 mM this compound stock solution (from Protocol 1)
-
Vehicle control (sterile DMSO)
-
Sterile micropipettes and tips
Procedure:
-
Cell Seeding: Plate cells at the desired density in a culture vessel and allow them to adhere and grow according to the specific cell line protocol (typically 24-48 hours). Commonly used cell lines for studying Kv1.5 channels include HEK293 cells stably expressing the channel.[3][4]
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to make a 10 µM working solution in 1 mL of medium, you would add 1 µL of the 10 mM stock solution (a 1:1000 dilution).
-
It is recommended to perform serial dilutions to ensure accuracy and to minimize the final concentration of DMSO.
-
Prepare a sufficient volume of the working solution in pre-warmed complete cell culture medium.
-
-
Vehicle Control Preparation: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of pre-warmed complete cell culture medium as was used for the highest concentration of this compound. The final concentration of DMSO in the culture medium should ideally be below 0.1% and not exceed 0.5% to avoid cytotoxic effects.
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the prepared this compound working solutions and the vehicle control solution to the respective wells.
-
-
Incubation: Incubate the cells for the desired period. Incubation times can vary depending on the experiment; for electrophysiological measurements, an equilibration period of at least 20 minutes after drug application is often used.[4] For longer-term studies, incubation can range from hours to days.
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as electrophysiology (patch-clamp), cell viability assays, or protein expression analysis.
Experimental Workflow for Electrophysiological Recording
The following diagram illustrates a typical workflow for assessing the effect of this compound on ion channel activity using whole-cell patch-clamp electrophysiology.
Caption: Workflow for patch-clamp analysis of this compound effects.
Conclusion
These application notes and protocols provide a comprehensive guide for the preparation and use of this compound in cell culture experiments. Adherence to these guidelines for preparing stock solutions, selecting appropriate working concentrations, and using proper controls will contribute to the generation of reliable and reproducible data in studies investigating the effects of this potent potassium channel blocker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topical Administration of AVE-0118 in Sleep Apnea Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obstructive sleep apnea (B1277953) (OSA) is a prevalent disorder characterized by recurrent collapse of the upper airway during sleep, leading to intermittent hypoxia and fragmented sleep.[1][2] Current treatments, such as Continuous Positive Airway Pressure (CPAP), suffer from low adherence rates, necessitating the development of pharmacological alternatives.[3] A promising therapeutic strategy involves the topical administration of AVE-0118 (now under development as MOS-118) to the upper airway.[4][5] this compound is a potassium channel blocker that has been shown in preclinical studies to sensitize upper airway mechanoreceptors, thereby enhancing the protective negative pressure reflex and preventing airway collapse.[3][4][6]
These application notes provide a comprehensive overview of the principles and protocols for the topical administration of this compound in the context of sleep apnea research, based on published preclinical data.
Mechanism of Action and Signaling Pathway
The therapeutic effect of topical this compound in preventing sleep apnea is predicated on its ability to modulate the activity of sensory nerves in the upper airway mucosa.
Key Principles:
-
Negative Pressure Reflex (NPR): During inspiration, negative pressure is generated in the upper airway. This pressure is sensed by mechanoreceptors in the airway mucosa, triggering a reflex activation of upper airway dilator muscles (e.g., the genioglossus muscle) to maintain airway patency.[3][7]
-
Potassium Channel Blockade: this compound is a blocker of voltage-gated potassium channels.[8] In the context of the upper airway, it is believed to act on potassium channels expressed in the sensory nerve endings of mechanoreceptors.[3] The specific subtypes implicated include TWIK-related acid-sensitive K+ (TASK) channels and Kv1.5 channels.[9]
-
Sensitization of Mechanoreceptors: By blocking the efflux of potassium ions, this compound causes a partial depolarization of the sensory nerve membrane. This brings the neuron closer to its firing threshold, making it more sensitive to the stimulus of negative pressure. Consequently, a smaller negative pressure stimulus is required to elicit a robust activation of the negative pressure reflex.[3]
Signaling Pathway Diagram:
This compound enhances the negative pressure reflex pathway.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the preclinical study of topical this compound administration in an anesthetized pig model of obstructive sleep apnea.[3][4][6]
| Parameter | Vehicle Control | This compound (1 mg/nostril) | This compound (3 mg/nostril) | This compound (10 mg/nostril) |
| Upper Airway Collapse at -50 mbar | Collapse Occurs | Incomplete Inhibition | Inhibition | Complete Inhibition |
| Upper Airway Collapse at -150 mbar | Collapse Occurs | Collapse Occurs | Collapse Occurs | No Collapse |
| Duration of Action | N/A | Shorter Duration | Intermediate Duration | > 4 hours |
| Genioglossus Muscle Activation Threshold | Baseline | Shift to more positive pressures (p<0.001) | Shift to more positive pressures (p<0.001) | Shift to more positive pressures (p<0.001) |
Experimental Protocols
In Vivo Model of Upper Airway Collapsibility (Anesthetized Pig)
This protocol is based on the methodology described by Wirth et al. (2013).[3]
1. Animal Preparation:
- Anesthetize pigs with a suitable anesthetic regimen (e.g., urethane-α-chloralose) to maintain spontaneous breathing.[3]
- Place the animal in a supine position.
- Perform a tracheotomy to bypass the upper airway for baseline breathing and to allow for the measurement of tracheal pressure.
- Isolate the upper airway by inserting a tube into the trachea and sealing the larynx.
- Place a nasal mask connected to a pressure-generating system.
2. Electromyography (EMG) Recordings:
- Insert fine-wire electrodes into the genioglossus muscle to record its electrical activity.
3. Application of this compound:
- Prepare a slow-release formulation of this compound. While the exact composition from the original study is not detailed, a mucoadhesive polymer-based formulation is a plausible approach for sustained release in the nasal cavity.
- Hypothetical Slow-Release Formulation Protocol:
- Dissolve this compound in a suitable solvent.
- Disperse the drug solution in a solution of a mucoadhesive polymer (e.g., chitosan, hydroxypropyl methylcellulose).
- Lyophilize or spray-dry the mixture to obtain a powder.
- Reconstitute the powder in a saline solution to the desired concentration just prior to administration.
- Administer the this compound formulation nasally at doses of 1, 3, and 10 mg per nostril.[3] A control group should receive the vehicle only.
4. Measurement of Upper Airway Collapsibility:
- At defined time points after drug administration, apply negative pressure to the isolated upper airway in decrements (e.g., -50, -100, -150 mbar).[3]
- Monitor tracheal pressure, airflow, and genioglossus EMG activity.
- Upper airway collapse is identified by the cessation of inspiratory airflow despite inspiratory effort, accompanied by a characteristic drop in tracheal pressure.[3]
5. Confirmation of Local Effect:
- To confirm that the effect of this compound is localized to the upper airway, topical anesthesia (e.g., lidocaine) can be applied to the upper airway mucosa. This should abolish the effects of this compound on preventing airway collapse.[3]
Experimental Workflow Diagram:
Workflow for in vivo assessment of this compound efficacy.
Future Directions and Clinical Development
The development of this compound has been taken over by Mosanna Therapeutics under the new name MOS-118.[5] The company is developing a nasal spray formulation for the treatment of OSA and is planning to initiate a Phase 1b clinical trial.[5] This progression from preclinical animal studies to clinical development highlights the therapeutic potential of targeting upper airway mechanoreceptors with topical potassium channel blockers for the treatment of obstructive sleep apnea.
Disclaimer: These application notes are intended for research and informational purposes only and are based on published preclinical data. The hypothetical formulation protocol is provided as an example and would require optimization and validation. Researchers should adhere to all applicable guidelines and regulations for animal and human research.
References
- 1. Toxins in the characterization of potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-CPAP therapies in obstructive sleep apnoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review on mucoadhesive polymer used in nasal drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. jddtonline.info [jddtonline.info]
- 7. Topical Percutaneous Drug Delivery for Allergic Diseases: A Novel Strategy for Site-Directed Pharmacologic Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mucoadhesive polymers: Drug carriers for improved nasal drug delivery - IJNDD [ijndd.in]
Application Notes and Protocols for Studying the Electrophysiological Effects of AVE-0118 using Whole-Cell Voltage Clamp
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVE-0118 is a multi-ion channel blocker with significant effects on cardiac electrophysiology, making it a compound of interest for the research and development of antiarrhythmic drugs. These application notes provide a detailed overview and experimental protocols for characterizing the effects of this compound on various cardiac ion channels using the whole-cell voltage clamp technique. The provided protocols are synthesized from established methodologies to offer a comprehensive guide for researchers.
Mechanism of Action of this compound
This compound exerts its primary effects by blocking several key cardiac ion channels. Its atrial-selective action is attributed to the inhibition of potassium channels that are predominantly expressed in the atria, such as the ultra-rapid delayed rectifier potassium current (IKur) and the transient outward potassium current (Ito). Additionally, it affects the acetylcholine-activated potassium current (IK-ACh) and the fast sodium current (INa). This multi-channel blockade leads to a prolongation of the atrial effective refractory period (ERP) with minimal effect on the ventricular action potential, a desirable profile for an antiarrhythmic agent targeting atrial fibrillation.
Signaling Pathway of this compound
The mechanism of action of this compound involves the direct blockade of ion channel pores. This interaction alters the flow of ions across the cell membrane, thereby modulating the cardiac action potential.
Caption: Signaling pathway of this compound, illustrating direct ion channel blockade.
Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on various ion channels and cardiac action potential parameters as reported in the literature.
Table 1: Inhibitory Effects of this compound on Cardiac Ion Channels
| Ion Current | Channel Subunit | Cell Type | IC50 (µM) | % Inhibition | Notes |
| IKur | hKv1.5 | CHO cells | 1.1 ± 0.2 | - | Steady-state current.[1] |
| IKur | pig Kv1.5 | Xenopus oocytes | 5.4 ± 0.7 | - | |
| Ito | hKv4.3/KChIP2.2 | CHO cells | 3.4 ± 0.5 | - | Inhibition of integral current.[1] |
| IK-ACh | Native | Pig atrial myocytes | 4.5 ± 1.6 | - | Activated by 10 µM carbachol (B1668302).[1] |
| IKr | hERG | CHO cells | ~10 | - | |
| INa | SCN5A-WT | HEK293 cells | - | 36.5 ± 6.6% at 10 µM | Reduced peak current amplitude.[2] |
| IKs | Native | Guinea pig ventricular myocytes | - | 10 ± 3% at 10 µM | |
| IKATP | Native | Guinea pig ventricular myocytes | - | 28 ± 7% at 10 µM | |
| L-type Ca2+ | Native | Pig atrial myocytes | - | 22 ± 13% at 10 µM |
Table 2: Effects of this compound on Cardiac Action Potential Parameters
| Parameter | Tissue/Cell Type | Concentration (µM) | Effect | Magnitude of Change |
| Effective Refractory Period (ERP) | Canine Atria | 5-10 | Prolongation | p<0.001[2] |
| Action Potential Duration at 70% (APD70) | Canine Atria | 5-10 | No significant change or abbreviation | -[2] |
| Maximum upstroke velocity (Vmax) | Canine Atria | 10 | Reduction | ~15% decrease[2] |
| ERP | Canine Ventricle | 10 | No significant change | -[2] |
| APD90 | Canine Ventricle | 10 | No significant change | -[2] |
| Vmax | Canine Ventricle | 10 | No significant change | -[2] |
| INa V0.5 of inactivation | HEK293 cells | 10 | Negative shift | -89.9 ± 0.5 mV to -96.0 ± 0.9 mV[2] |
Experimental Workflow
The general workflow for assessing the effects of this compound using whole-cell voltage clamp is depicted below.
Caption: General experimental workflow for whole-cell voltage clamp studies of this compound.
Detailed Experimental Protocols
The following are detailed protocols for recording the key ion currents affected by this compound using the whole-cell voltage clamp technique. These protocols are based on methodologies reported for cardiac myocytes and heterologous expression systems.
Protocol 1: Recording IKur (Kv1.5)
-
Cell Preparation: Use isolated human or canine atrial myocytes, or a stable cell line (e.g., HEK293 or CHO) expressing hKv1.5.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To block other currents, 0.2 mM CdCl2 can be added to inhibit Ca2+ channels.
-
Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 KCl, 5 Mg-ATP, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH.
-
-
Voltage Clamp Protocol:
-
Maintain a holding potential of -80 mV.
-
To elicit IKur, apply a series of 300 ms (B15284909) depolarizing voltage steps from the holding potential to test potentials ranging from -40 mV to +60 mV in 10 mV increments.
-
A brief prepulse to -40 mV for 50-100 ms can be used to inactivate sodium channels.
-
Return to a potential of -40 mV to record tail currents.
-
Apply pulses at a frequency of 0.1 Hz.
-
-
Data Acquisition and Analysis:
-
Record the sustained outward current at the end of the depolarizing pulse.
-
Measure tail current amplitudes to construct activation curves.
-
Apply this compound and repeat the protocol to determine the extent of block and any changes in channel kinetics.
-
Protocol 2: Recording Ito (Kv4.3)
-
Cell Preparation: Utilize isolated atrial or ventricular myocytes from species known to express Ito (e.g., rat, mouse), or a cell line co-expressing Kv4.3 and KChIP2.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. Add 200 µM CdCl2 to block Ca2+ currents.
-
Internal (Pipette) Solution (in mM): 125 K-Aspartate, 10 KCl, 1 MgCl2, 10 NaCl, 5 Mg-ATP, 10 HEPES. Adjust pH to 7.2 with KOH.
-
-
Voltage Clamp Protocol:
-
Hold the cell at -70 mV.
-
Apply a 50-100 ms prepulse to -40 mV to inactivate Na+ channels.
-
Apply 500 ms depolarizing voltage steps from -30 mV to +40 mV in 10 mV increments.
-
To study steady-state inactivation, use a two-pulse protocol: a 1-second conditioning prepulse to various potentials (e.g., -100 mV to 0 mV) followed by a test pulse to +40 mV.
-
-
Data Acquisition and Analysis:
-
Measure the peak outward current (Ipeak) and subtract the steady-state current to isolate the transient component.
-
Analyze the time course of inactivation.
-
Assess the effects of this compound on current amplitude and inactivation kinetics.[1]
-
Protocol 3: Recording IK-ACh
-
Cell Preparation: Use freshly isolated atrial myocytes from a suitable species (e.g., pig, guinea pig).
-
Solutions:
-
External Solution (in mM): Standard Tyrode's solution containing 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 K-Gluconate, 5 NaCl, 2 MgCl2, 10 HEPES, 0.1 EGTA, 2 Na2ATP, 0.5 NaGTP, pH 7.25 with KOH.
-
-
Experimental Procedure:
-
Establish a stable whole-cell recording.
-
Activate IK-ACh by adding a cholinergic agonist, such as 10 µM carbachol, to the external solution.
-
Clamp the membrane potential at -100 mV to measure the inward current.
-
Alternatively, use voltage ramps (e.g., from -120 mV to +20 mV) to study the current-voltage relationship.
-
-
Data Acquisition and Analysis:
-
Measure the amplitude of the carbachol-induced current.
-
Apply different concentrations of this compound in the presence of carbachol to determine the IC50 for IK-ACh block.[1]
-
Protocol 4: Recording INa (SCN5A)
-
Cell Preparation: Use HEK293 cells stably expressing SCN5A or isolated cardiac myocytes.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 0.75 MgCl2, 5 HEPES. Adjust pH to 7.4 with NaOH. To minimize voltage-clamp errors, the external Na+ concentration can be reduced (e.g., by substituting with N-methyl-D-glucamine).
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 2 EGTA, 1.0 MgCl2, 5 HEPES. Adjust pH to 7.4 with CsOH. Cesium is used to block potassium channels.
-
-
Voltage Clamp Protocol:
-
Hold the membrane potential at -100 mV or -120 mV to ensure full availability of sodium channels.
-
Apply short (e.g., 20-50 ms) depolarizing voltage steps from -80 mV to +40 mV in 10 mV increments to elicit INa.
-
For steady-state inactivation, use a series of 500 ms prepulses to potentials between -140 mV and -40 mV, followed by a test pulse to -20 mV.
-
-
Data Acquisition and Analysis:
-
Measure the peak inward current at each test potential.
-
Analyze the voltage-dependence of activation and inactivation.
-
Evaluate the effects of this compound on peak current amplitude and any shifts in the voltage-dependence of inactivation.[2]
-
Conclusion
The whole-cell voltage clamp technique is an indispensable tool for characterizing the pharmacological effects of compounds like this compound on cardiac ion channels. The protocols outlined in these application notes provide a robust framework for investigating the multi-channel blocking properties of this compound, thereby facilitating a deeper understanding of its antiarrhythmic potential. Careful execution of these experiments will yield high-quality data crucial for preclinical drug development and cardiac electrophysiology research.
References
Application Notes and Protocols: Measuring Late Sodium Current Inhibition by AVE-0118
For Researchers, Scientists, and Drug Development Professionals
Introduction
The late sodium current (INaL) is a sustained component of the fast sodium current that persists during the plateau phase of the cardiac action potential. Under pathological conditions such as ischemia and heart failure, an increase in INaL can lead to intracellular sodium and calcium overload, contributing to cardiac arrhythmias. Consequently, the inhibition of INaL has emerged as a promising therapeutic strategy for cardioprotection. AVE-0118 is a compound that has been investigated for its effects on various cardiac ion channels. While its primary targets are often cited as the ultra-rapid delayed rectifier potassium current (IKur) and the transient outward potassium current (Ito), studies have also demonstrated its interaction with the cardiac sodium channel (Nav1.5). These application notes provide a detailed protocol for measuring the inhibitory effects of this compound on the late sodium current using the whole-cell patch-clamp technique.
Data Presentation
The following tables summarize the known quantitative effects of this compound on cardiac ion channels, providing a basis for experimental design and interpretation of results.
| Parameter | Cell Type | Channel | Value | Reference |
| Peak INa Inhibition | HEK293 cells expressing SCN5A | Nav1.5 | 36.5 ± 6.6% reduction at 10 µM | [1] |
| Half-inactivation Voltage (V0.5) Shift of INa | HEK293 cells expressing SCN5A | Nav1.5 | Shift from -89.9 ± 0.5 mV to -96.0 ± 0.9 mV with 10 µM this compound | [1] |
| IC50 for Peak Outward K+ Current | Human atrial myocytes (Sinus Rhythm) | Ito/IKur | 1.8 µM | [2] |
| IC50 for Late Outward K+ Current | Human atrial myocytes (Sinus Rhythm) | Ito/IKur | 220 nM | [2] |
Signaling Pathway and Experimental Overview
The late sodium current is a critical component of the cardiac action potential. Its inhibition by a pharmacological agent like this compound can be quantified using electrophysiological techniques.
The experimental workflow involves preparing cells expressing the Nav1.5 channel, performing whole-cell patch-clamp recordings to isolate the late sodium current, and then applying this compound to measure its inhibitory effect.
Experimental Protocols
This protocol is adapted from established methods for measuring late sodium current and is tailored for assessing the inhibitory activity of this compound.
Cell Culture and Transfection
-
Cell Line : Use Human Embryonic Kidney (HEK293) cells stably expressing the human SCN5A gene, which encodes the Nav1.5 cardiac sodium channel.
-
Culture Medium : Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Include a selection antibiotic (e.g., G418) to maintain stable expression.
-
Incubation : Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Plating for Electrophysiology : For patch-clamp experiments, plate cells onto glass coverslips at a low density to allow for the isolation of single cells.
Electrophysiological Recordings: Whole-Cell Patch-Clamp
-
Solutions :
-
External Solution (in mM) : 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM) : 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. The use of cesium salts helps to block outward potassium currents.
-
-
Pipettes : Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording Setup :
-
Mount the coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Use a patch-clamp amplifier and a data acquisition system.
-
-
Giga-seal Formation and Whole-Cell Configuration :
-
Approach a single, healthy-looking cell with the patch pipette.
-
Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief, strong suction pulse to rupture the membrane patch and achieve the whole-cell configuration.
-
Voltage-Clamp Protocol for Measuring Late Sodium Current
-
Holding Potential : Hold the cell membrane potential at -120 mV to ensure the availability of sodium channels.
-
Depolarizing Pulse : Apply a depolarizing voltage step to -20 mV for a duration of 500 ms (B15284909). This long pulse duration allows for the measurement of the late, non-inactivating component of the sodium current.
-
Data Acquisition : Record the resulting current at a high sampling rate (e.g., 10-50 kHz) and filter it (e.g., at 2-5 kHz).
-
Definition of Late INa : The late sodium current is measured as the mean current during a defined time window towards the end of the depolarizing pulse (e.g., from 400 ms to 490 ms).
-
Subtraction of Leak and Capacitive Currents : Use a P/N leak subtraction protocol to eliminate linear leak currents and capacitive transients.
-
Confirmation of Sodium Current : To confirm that the measured late current is carried by sodium channels, apply a known potent sodium channel blocker, such as 30 µM tetrodotoxin (B1210768) (TTX), at the end of the experiment to block the current. The TTX-sensitive current is considered the sodium current.
Application of this compound
-
Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Working Solutions : Prepare fresh working solutions of this compound in the external solution on the day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
-
Concentration-Response : To determine the IC50, apply this compound at a range of concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). Based on existing data for peak INa and late IKur, this range should effectively capture the dose-response relationship for late INa.
-
Application Method : Perfuse the recording chamber with the this compound-containing external solution until a steady-state effect is observed (typically 3-5 minutes).
-
Positive Control : As a positive control, the well-characterized late sodium current inhibitor ranolazine (B828) can be used to confirm the experimental setup's ability to detect INaL inhibition.
Data Analysis
-
Measurement of Late Current Amplitude : For each concentration of this compound, measure the amplitude of the late sodium current as defined above.
-
Normalization : Normalize the late current amplitude at each concentration to the control (pre-drug) amplitude for that cell.
-
Concentration-Response Curve : Plot the normalized current as a function of the this compound concentration.
-
IC50 Calculation : Fit the concentration-response data to a Hill equation to determine the half-maximal inhibitory concentration (IC50) and the Hill coefficient.
The logical relationship for determining the inhibitory effect of this compound is a step-wise process from identifying the target current to quantifying the pharmacological modulation.
Conclusion
This application note provides a comprehensive framework for the investigation of this compound's inhibitory effects on the late sodium current. By following the detailed protocols for cell culture, electrophysiological recording, and data analysis, researchers can accurately quantify the potency and mechanism of action of this compound on this important therapeutic target. The provided data on this compound's effects on other cardiac ion channels will aid in interpreting the selectivity of the compound.
References
- 1. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathology-specific effects of the IKur/Ito/IK,ACh blocker AVE0118 on ion channels in human chronic atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AVE-0118 in an Isolated Perfused Heart Model
Introduction
AVE-0118 is an investigational antiarrhythmic drug known for its relatively atrial-selective electrophysiological effects. It primarily blocks several potassium channels, including the ultrarapid delayed rectifier current (IKur), the transient outward current (Ito), and the acetylcholine-activated potassium current (IK,ACh).[1][2][3][4][5] This profile suggests its potential for the management of atrial fibrillation with a reduced risk of ventricular proarrhythmia.[2][5][6] The isolated perfused heart model, particularly the Langendorff preparation, is a crucial ex vivo tool for studying the direct cardiac effects of pharmacological agents like this compound without the influence of systemic neural and hormonal factors.[7][8][9] These notes provide a detailed protocol for investigating the effects of this compound in an isolated perfused rodent heart.
Data Presentation
Table 1: Electrophysiological Effects of this compound on Atrial and Ventricular Tissue
| Parameter | Species/Preparation | This compound Concentration | Observed Effect | Reference |
| Atrial Effective Refractory Period (ERP) | Canine Isolated Coronary-Perfused Atria | 5-10 µM | Significant prolongation | [10] |
| Atrial Action Potential Duration (APD70-90) | Canine Isolated Coronary-Perfused Atria | 5-10 µM | Little to no change | [10] |
| Maximum rate of rise of action potential upstroke (Vmax) | Canine Isolated Coronary-Perfused Atria | 10 µM | 15% decrease | [10] |
| Ventricular Effective Refractory Period (ERP) | Canine Superfused Ventricular Tissue | 10 µM | No significant change | [10] |
| Ventricular Action Potential Duration (APD90) | Canine Superfused Ventricular Tissue | 10 µM | No significant change | [10] |
| Atrial ERP | Anesthetized Pigs (in vivo) | 0.5-1 mg/kg i.v. | Dose-dependent prolongation | [2][3][5] |
| QTc Interval | Anesthetized Pigs (in vivo) | 1 mg/kg i.v. | No effect | [2][3][5] |
Table 2: Inhibitory Effects of this compound on Cardiac Ion Channels
| Ion Current | Channel | Preparation | IC50 | Reference |
| IKur | hKv1.5 | CHO cells | 1.1 ± 0.2 µM | [1] |
| Ito | hKv4.3/KChIP2.2 | CHO cells | 3.4 ± 0.5 µM | [1] |
| IK,ACh | Pig Atrial Myocytes | 4.5 ± 1.6 µM | [1] | |
| IKr | hERG | CHO cells | ~10 µM | [1] |
| INa | SCN5A-WT | HEK293 cells | 36.5 ± 6.6% reduction at 10 µM | [10] |
Experimental Protocols
Objective: To assess the direct electrophysiological and hemodynamic effects of this compound on an isolated perfused mammalian heart using the Langendorff technique.
Materials:
-
Animal Model: Male Wistar rat (250-300g) or Guinea Pig (300-350g).
-
Langendorff Apparatus: Including a water-jacketed heart chamber, aortic cannula, perfusion reservoir, peristaltic pump (for constant flow) or gravity-feed system (for constant pressure), and appropriate tubing.[11]
-
Physiological Monitoring Equipment:
-
Pressure transducer and intraventricular balloon for Left Ventricular Developed Pressure (LVDP) and Heart Rate (HR) measurement.
-
ECG electrodes to record a surface electrocardiogram.
-
Flow probe to measure coronary flow.
-
Data acquisition system (e.g., PowerLab with LabChart software).[11]
-
-
Perfusion Buffer: Krebs-Henseleit Buffer (KHB), composition in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11 D-glucose, 2.5 CaCl2. The buffer must be freshly prepared, filtered, maintained at 37°C, and continuously gassed with 95% O2 / 5% CO2 (carbogen) to achieve a pH of 7.4.[8]
-
Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Heparin (1000 IU/mL).
-
Anesthetic (e.g., sodium pentobarbital, ketamine/xylazine).
-
Procedure:
-
Animal Preparation and Heart Isolation:
-
Anesthetize the animal via intraperitoneal injection. Ensure a deep level of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Administer heparin (e.g., 500 IU, intraperitoneally or intravenously) to prevent intracoronary clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and immediately place it in ice-cold KHB to arrest contractile activity and preserve myocardial integrity.
-
-
Langendorff Perfusion Setup:
-
Mount the heart on the aortic cannula of the Langendorff apparatus.[12] Be careful to avoid introducing air bubbles into the aorta.
-
Initiate retrograde perfusion via the aorta with oxygenated KHB at a constant pressure (e.g., 60-80 mmHg) or constant flow (e.g., 10-12 mL/min for a rat heart).[8][9] The perfusion pressure will force the aortic valve to close, directing the perfusate into the coronary arteries.
-
Insert a deflated latex balloon connected to a pressure transducer into the left ventricle via the left atrium to measure isovolumetric LVDP. Inflate the balloon to achieve a stable end-diastolic pressure of 5-10 mmHg.
-
Place ECG electrodes on the surface of the right atrium and ventricular apex to record the electrocardiogram.
-
-
Equilibration:
-
Drug Perfusion Protocol:
-
Following equilibration, switch the perfusion to a KHB solution containing the desired concentration of this compound.
-
Concentrations can be administered in a stepwise manner, for example, starting from a low concentration and increasing to higher concentrations (e.g., 1 µM, 5 µM, 10 µM).[10]
-
Allow the heart to perfuse at each concentration for at least 20 minutes to reach a steady-state effect before recording data.[10]
-
A parallel control group perfused with vehicle (e.g., 0.1% DMSO in KHB) should be run to account for any time-dependent changes in the preparation.
-
-
Data Acquisition:
-
Continuously record the following parameters throughout the experiment:
-
Left Ventricular Developed Pressure (LVDP = peak systolic pressure - end-diastolic pressure).
-
Heart Rate (HR).
-
Coronary Perfusion Pressure (in constant flow mode) or Coronary Flow (in constant pressure mode).
-
ECG for QT and PR interval analysis.
-
-
-
Washout (Optional):
-
After the final drug concentration, switch the perfusion back to the control KHB solution to observe the reversibility of the drug's effects.
-
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound on atrial ion channels.
Experimental Workflow
Caption: Workflow for this compound testing in an isolated heart.
References
- 1. Effects of the atrial antiarrhythmic drug AVE0118 on cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Pathology-specific effects of the IKur/Ito/IK,ACh blocker AVE0118 on ion channels in human chronic atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atrial effects of the novel K(+)-channel-blocker AVE0118 in anesthetized pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety of the novel atrial-selective K+-channel blocker AVE0118 in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Langendorff heart - Wikipedia [en.wikipedia.org]
- 9. biomed.cas.cz [biomed.cas.cz]
- 10. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]
- 12. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescence-Based Assays of AVE-0118 Potassium Channel Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVE-0118 is a potent blocker of several potassium channels, with notable activity against the Kv1.5 channel, the molecular basis of the ultra-rapid delayed rectifier potassium current (IKur) in the human atrium.[1] Its potential as an antiarrhythmic agent for atrial fibrillation has led to significant interest in reliable methods for assessing its activity. Fluorescence-based assays offer a high-throughput and cost-effective alternative to traditional electrophysiological techniques for studying potassium channel modulators. This document provides detailed application notes and protocols for utilizing fluorescence-based thallium flux assays to characterize the activity of this compound on Kv1.5 potassium channels.
Mechanism of Action of this compound on Kv1.5
This compound acts as a blocker of the Kv1.5 potassium channel.[2] Studies have shown that it preferentially binds to the open state of the channel, exhibiting a "foot-in-the-door" mechanism.[3] This mode of action involves the drug entering the inner pore of the channel and physically occluding the ion conduction pathway. The binding of this compound is dependent on the channel's conformation, with increased block observed at higher stimulation frequencies.[3] Key amino acid residues within the S6 transmembrane domain and the pore helix of the Kv1.5 channel have been identified as critical for the binding of this compound.[3]
Caption: this compound binds to the open state of the Kv1.5 channel, blocking potassium efflux.
Fluorescence-Based Thallium Flux Assay Principle
A widely used method for assessing potassium channel activity in a high-throughput format is the thallium (Tl+) flux assay. This assay leverages the permeability of potassium channels to thallium ions. Cells expressing the potassium channel of interest are loaded with a thallium-sensitive fluorescent dye. When the channels open, thallium ions enter the cell and bind to the dye, resulting in an increase in fluorescence. The magnitude of this fluorescence signal is proportional to the number of open channels and can be used to quantify channel activity. Inhibitors of the channel, such as this compound, will reduce the influx of thallium and thus decrease the fluorescent signal.
Quantitative Data for this compound
| Parameter | Value | Method | Reference |
| IC50 for Kv1.5 | 1.1 µM | Electrophysiology | [2] |
| IC50 for Kv1.5 | 5.6 µM | Two-electrode voltage clamp (Xenopus oocytes) | [3][4] |
| IC50 for Kv1.5 | 6.9 µM | Electrophysiology | [1] |
Experimental Protocols
Cell Line Selection and Culture
A stable cell line expressing the human Kv1.5 channel is recommended for consistent results. Commercially available cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably transfected with the KCNA5 gene (encoding Kv1.5), are suitable for this assay.
-
Cell Line: CHO-K1 or HEK-293 cells stably expressing human Kv1.5.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or hygromycin B) to maintain stable expression.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain sub-confluent cultures.
Thallium Flux Assay Protocol (using a commercial kit like FluxOR™ or FLIPR® Potassium Assay Kit)
This protocol provides a general workflow. Refer to the specific manufacturer's instructions for detailed reagent preparation and volumes.
Materials:
-
CHO-K1 or HEK-293 cells expressing Kv1.5
-
Black-walled, clear-bottom 96- or 384-well microplates
-
Thallium flux assay kit (e.g., FluxOR™ II Green Potassium Ion Channel Assay Kit)
-
Thallium-sensitive dye (e.g., FluxOR™ II Green Reagent)
-
PowerLoad™ Concentrate
-
Probenecid
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Stimulus Buffer containing a potassium salt (e.g., KCl or K2SO4) and a thallium salt (e.g., Tl2SO4)
-
-
This compound stock solution (in DMSO)
-
Fluorescence microplate reader with kinetic read and automated injection capabilities (e.g., FLIPR®, FlexStation®, or similar).
Experimental Workflow Diagram:
Caption: A typical workflow for a fluorescence-based thallium flux assay.
Procedure:
-
Cell Plating:
-
Harvest and resuspend the cells in culture medium.
-
Seed the cells into black-walled, clear-bottom 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000-40,000 cells per well for a 96-well plate).
-
Incubate the plates for 18-24 hours at 37°C and 5% CO2.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the kit manufacturer's protocol. This typically involves diluting the thallium-sensitive dye and PowerLoad™ concentrate in assay buffer. Probenecid is often included to inhibit organic anion transporters and improve dye retention.
-
Aspirate the culture medium from the cell plates.
-
Add the dye loading solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plate at room temperature or 37°C for 60-90 minutes, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid off-target effects.
-
Include appropriate controls:
-
Vehicle control: Assay buffer with the same final concentration of DMSO as the compound wells.
-
Positive control: A known Kv1.5 blocker (e.g., 4-aminopyridine).
-
No-stimulus control: Wells that will not receive the stimulus buffer.
-
-
Aspirate the dye loading solution from the wells.
-
Add the this compound dilutions and controls to the respective wells (e.g., 50 µL for a 96-well plate).
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Set up the fluorescence plate reader to the appropriate excitation and emission wavelengths for the dye (e.g., Ex/Em ~490/525 nm for FluxOR™ II Green).
-
Program the instrument to perform a kinetic read with an initial baseline reading, followed by automated injection of the stimulus buffer and continued reading.
-
Place the cell plate in the reader.
-
Initiate the reading sequence, which will first measure the baseline fluorescence.
-
-
Stimulation and Data Acquisition:
-
The instrument will automatically inject the stimulus buffer (containing potassium and thallium salts) into each well. The final concentration of potassium should be optimized to induce channel opening (e.g., 5-20 mM).
-
Continue to record the fluorescence signal kinetically for 1-3 minutes.
-
Data Analysis
-
Data Extraction: Export the kinetic fluorescence data.
-
Response Calculation: The response can be calculated in several ways, such as the peak fluorescence intensity, the area under the curve (AUC), or the initial rate of fluorescence increase after stimulus addition.
-
Normalization: Normalize the data to the vehicle control (100% activity) and a control with a saturating concentration of a known blocker or no stimulus (0% activity).
-
Dose-Response Curve: Plot the normalized response against the logarithm of the this compound concentration.
-
IC50 Determination: Fit the dose-response curve to a four-parameter logistic equation to determine the IC50 value of this compound.
Assay Validation and Performance
For a robust assay, it is important to determine key performance parameters:
| Parameter | Description | Typical Value |
| Z'-factor | A statistical measure of assay quality, indicating the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. | ≥ 0.5 |
| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the vehicle control to the mean signal of the no-stimulus or maximum inhibition control. | > 3 |
| DMSO Tolerance | The maximum concentration of DMSO that does not significantly affect the assay performance. | ≤ 0.5% |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal-to-Background Ratio | - Low channel expression- Inefficient dye loading- Suboptimal stimulus concentration | - Use a cell line with higher channel expression- Optimize dye loading time and temperature- Titrate the potassium concentration in the stimulus buffer |
| High Well-to-Well Variability | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure uniform cell suspension before seeding- Use calibrated pipettes and proper technique- Avoid using the outer wells of the plate |
| Compound Interference | - Autofluorescence of the compound- Compound precipitates | - Run a control plate with compound but without dye to check for autofluorescence- Check the solubility of the compound in the assay buffer |
By following these application notes and protocols, researchers can effectively utilize fluorescence-based thallium flux assays to characterize the activity of this compound and other potential modulators of the Kv1.5 potassium channel in a high-throughput and reliable manner.
References
Application Notes and Protocols: Computational Modeling of AVE-0118 Effects on Cardiac Action Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVE-0118 is a multi-ion channel blocker with recognized antiarrhythmic properties, particularly in the context of atrial fibrillation. Its primary mechanism of action involves the modulation of several key cardiac ion channels, leading to alterations in the atrial action potential (AP) waveform. Understanding and predicting the electrophysiological consequences of this compound require a combination of experimental investigation and computational modeling. These application notes provide detailed protocols for both experimental assessment and in-silico simulation of this compound's effects on the cardiac action potential.
Electrophysiological Effects of this compound
This compound exhibits a complex pharmacological profile, primarily targeting potassium and sodium channels. Its atrial-selective effects are attributed to the higher expression of some of its target channels in the atria compared to the ventricles.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound on key cardiac ion channels and its impact on atrial action potential duration (APD) and effective refractory period (ERP).
Table 1: Inhibitory Concentrations (IC50) of this compound on Cardiac Ion Channels
| Ion Channel | Current | Species | IC50 (µM) |
| Kv1.5 | IKur | Pig | 5.4 |
| hKv1.5 | IKur | Human | 6.2 |
| hKv4.3/KChIP2.2 | Ito | Human | 3.4 |
| hERG | IKr | Human | ~10 |
| KCNQ1/KCNE1 | IKs | Guinea Pig | >10 (10% block at 10µM) |
| Kir2.x | IK1 | - | Inactive |
| KATP | IKATP | Guinea Pig | >10 (28% block at 10µM) |
| GIRK1/4 | IKACh | Pig | 4.5 |
| Nav1.5 | INa (peak) | Human | Not specified, 36.5% block at 10µM[1] |
Table 2: Effects of this compound on Atrial Action Potential Duration (APD) and Effective Refractory Period (ERP) in Canine Atria [2]
| Concentration (µM) | APD20 (% change) | APD70 (% change) | ERP (% change) |
| 10 | Increase (from 5±3 to 51±12 ms (B15284909) in CT) | No significant change in PM, abbreviation in CT | Significant prolongation |
PM: Pectinate Muscle; CT: Crista Terminalis. APD changes are presented as described in the source, highlighting the significant prolongation of early repolarization (APD20).[2]
Table 3: Effects of this compound on Atrial Electrophysiology in Anesthetized Pigs [3]
| Dose (mg/kg) | Left Atrial ERP Prolongation (ms) | Right Atrial ERP Prolongation (ms) |
| 1 | 49.6 ± 4.1 | 37.7 ± 9.7 |
Experimental Protocols
Detailed methodologies for quantifying the effects of this compound on specific ion channels are crucial for accurate computational model parameterization. The whole-cell patch-clamp technique is the gold standard for this purpose.
General Protocol: Whole-Cell Patch-Clamp Recording
This protocol provides a general framework for recording ionic currents from isolated cardiomyocytes. Specific voltage protocols for each current are detailed in the subsequent sections.
Materials:
-
Isolated atrial cardiomyocytes
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Micromanipulator
-
Borosilicate glass capillaries
-
Pipette puller and microforge
-
External and internal solutions (specific to the current being measured)
-
This compound stock solution
Procedure:
-
Cell Preparation: Isolate single atrial myocytes using established enzymatic digestion protocols.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Seal Formation: Approach a single myocyte with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.
-
Data Acquisition: Apply the specific voltage-clamp protocol for the ion channel of interest and record the resulting currents before and after the application of this compound at various concentrations.
Specific Voltage-Clamp Protocols
1. Protocol for Measuring Ultra-rapid Delayed Rectifier Potassium Current (IKur)
-
Objective: Isolate and record IKur to determine the inhibitory effects of this compound.
-
External Solution (in mM): NaCl 137, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH 7.4 with NaOH. To block other currents, add specific inhibitors like TTX (for INa) and nifedipine (B1678770) (for ICa-L).
-
Internal Solution (in mM): K-aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 10, GTP-Tris 0.1; pH 7.2 with KOH.
-
Voltage Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a 500 ms prepulse to -40 mV to inactivate sodium and T-type calcium channels.
-
Apply depolarizing test pulses ranging from -30 mV to +60 mV in 10 mV increments for 500 ms.
-
Return to a repolarizing potential of -40 mV to record tail currents.
-
2. Protocol for Measuring Transient Outward Potassium Current (Ito)
-
Objective: Isolate and record Ito to assess the impact of this compound.
-
Solutions: Same as for IKur measurement.
-
Voltage Protocol:
-
Hold the cell at -80 mV.
-
Apply a brief hyperpolarizing prepulse to -90 mV for 100 ms to ensure full recovery of Ito from inactivation.
-
Apply depolarizing test pulses from -40 mV to +60 mV in 10 mV increments for 300 ms. Ito is identified as the rapidly inactivating outward current component.
-
3. Protocol for Measuring Acetylcholine-Activated Potassium Current (IKACh)
-
Objective: Measure IKACh activated by a cholinergic agonist to determine the effect of this compound.
-
External Solution: Same as for IKur, supplemented with a cholinergic agonist such as carbachol (B1668302) (1-10 µM).
-
Internal Solution: Same as for IKur.
-
Voltage Protocol:
-
Hold the cell at -50 mV.
-
Apply a series of hyperpolarizing and depolarizing voltage steps (e.g., from -120 mV to +20 mV) before and after the application of carbachol.
-
IKACh is obtained by subtracting the current recorded in the absence of carbachol from the current recorded in its presence.
-
4. Protocol for Measuring Peak and Late Sodium Current (INa)
-
Objective: Characterize the block of both the peak and late components of the sodium current by this compound.
-
External Solution (in mM): NaCl 140, CsCl 5, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH 7.4 with NaOH. Cesium is used to block potassium channels.
-
Internal Solution (in mM): CsF 120, CsCl 20, NaCl 5, HEPES 10, EGTA 10; pH 7.2 with CsOH.
-
Voltage Protocol for Peak INa:
-
Hold the cell at -120 mV to ensure full availability of sodium channels.
-
Apply depolarizing test pulses from -90 mV to +40 mV in 5 mV increments for 50 ms.
-
-
Voltage Protocol for Late INa:
-
Hold the cell at -100 mV.
-
Apply a long depolarizing pulse to -20 mV for 500 ms.
-
The late INa is measured as the sustained current towards the end of the depolarizing pulse.
-
Computational Modeling of this compound Effects
Computational modeling allows for the integration of experimental data to simulate the effects of this compound on the atrial action potential and to predict its arrhythmogenic or anti-arrhythmic potential. The Courtemanche-Ramirez-Nattel (CRN) model of the human atrial myocyte is a suitable framework for these simulations.
Modeling Ion Channel Block
The effect of this compound on each ion channel can be modeled as a reduction in the maximal conductance of the respective current (e.g., gKur, g_to, g_KACh, g_Na). This is typically implemented using a Hill equation:
I_drug = I_control * (1 - (1 / (1 + (IC50 / [Drug])^h)))
Where:
-
I_drug is the current in the presence of the drug.
-
I_control is the current in the absence of the drug.
-
[Drug] is the concentration of this compound.
-
IC50 is the half-maximal inhibitory concentration.
-
h is the Hill coefficient.
Simulation Protocol
-
Model Implementation: Implement the CRN human atrial cell model in a suitable simulation environment (e.g., MATLAB, Python, or specialized cardiac modeling software).
-
Parameterization: Incorporate the blocking effects of this compound by modifying the conductance of IKur, Ito, IKACh, and INa according to the Hill equation using the experimentally determined IC50 values (refer to Table 1). A Hill coefficient of 1 can be assumed in the absence of specific experimental data.
-
Simulation of Action Potential:
-
Pace the model at a physiological heart rate (e.g., 1 Hz) until a steady-state action potential is achieved.
-
Simulate the action potential at different concentrations of this compound.
-
Analyze the changes in APD at 20%, 50%, and 90% repolarization (APD20, APD50, APD90) and the resting membrane potential.
-
-
Simulation of Rate Dependence:
-
Pace the model at different frequencies (e.g., 0.5 Hz, 1 Hz, 2 Hz) to investigate the rate-dependent effects of this compound.
-
-
Simulation of Arrhythmogenic Conditions:
-
Introduce conditions that mimic atrial fibrillation, such as acetylcholine (B1216132) application (to activate IKACh) or ionic remodeling, to assess the efficacy of simulated this compound in these pathological states.
-
Visualizations
Signaling Pathway of Key Ion Channels in an Atrial Myocyte
Caption: Signaling pathway of key ion channels affected by this compound.
Experimental Workflow for Assessing this compound Effects
References
- 1. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting AVE-0118 Patch Clamp Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AVE-0118 in patch clamp electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is an investigational antiarrhythmic agent. Its primary targets are the voltage-gated potassium channels responsible for the transient outward current (Ito) and the ultrarapid delayed rectifier current (IKur), with the latter being encoded by the Kv1.5 channel.[1][2] It is known to prolong the atrial action potential duration.[1]
Q2: Beyond its primary targets, what other ion channels can be affected by this compound?
This compound can also inhibit the acetylcholine-activated potassium current (IK,ACh) and, notably, the cardiac sodium channel (INa), which contributes to its atrial-selective effects.[3] At higher, suprapharmacological concentrations, it may also have minor effects on the rapid (IKr) and slow (IKs) delayed rectifier potassium currents.[4]
Q3: What are the expected effects of this compound on atrial action potential morphology?
In healthy atrial myocytes, this compound can prolong the early repolarization phase (APD20) and the effective refractory period (ERP) with little to no change in the late repolarization phase (APD90).[3] However, in remodeled atria, such as in the context of atrial fibrillation, it can prolong both APD and ERP.[1][4] A key effect is the induction of post-repolarization refractoriness, largely due to its action on sodium channels.[3]
Q4: I am having trouble achieving a stable gigaohm seal. What are some common causes and solutions?
Instability in forming a Giga-ohm (GΩ) seal is a frequent issue in patch clamp experiments and can be caused by several factors:
-
Pipette Quality: The pipette tip may be dirty, broken, or have an inappropriate size. Fire-polishing the pipette tip can help create a smoother surface for sealing.
-
Solution Cleanliness: Ensure that both your intracellular and extracellular solutions are freshly prepared and filtered (0.22 µm filter) to remove any particulate matter.
-
Mechanical Stability: Vibrations from the surrounding environment can disrupt seal formation. Ensure your setup is on an anti-vibration table and that all components are securely fastened.
-
Cell Health: Unhealthy or dying cells will not form a stable seal. Ensure proper cell culture conditions and use cells from a healthy, sub-confluent culture.
-
Approach to the Cell: Approach the cell with positive pressure in the pipette to keep the tip clean. Once in close proximity, release the positive pressure and apply gentle suction to form the seal.
Q5: My whole-cell recording is unstable, and the access resistance is increasing. What should I do?
An increasing access resistance (Ra) suggests that the patch may be resealing. You can try applying brief, gentle suction to re-open the patch. However, if Ra becomes too high (e.g., >20-25 MΩ), it can introduce significant voltage errors and filter your recordings. It is crucial to monitor Ra throughout the experiment. If it consistently increases, it is best to discard the recording and start with a new cell.
Q6: I am observing a "rundown" of the current during my recording. How can I mitigate this?
Current rundown, a gradual decrease in current amplitude over time, can be caused by:
-
Dialysis of Intracellular Components: In the whole-cell configuration, essential intracellular molecules can be washed out by the pipette solution. Including ATP and GTP in your intracellular solution can help to maintain channel function.
-
Cell Health: A decline in cell health during the recording can lead to rundown. Ensure your recording solutions are of high quality and at the correct pH and osmolarity.
-
Alternative Patching Configuration: If rundown is a persistent issue, consider using the perforated patch technique (e.g., with amphotericin B or gramicidin) to maintain the integrity of the intracellular environment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Noisy Recording | Electrical Interference: Grounding issues, unshielded equipment, or nearby electrical devices. | Ensure proper grounding of all equipment to a common ground point. Use a Faraday cage to shield the setup. Turn off any unnecessary electrical equipment in the vicinity. |
| Contaminated Solutions: Particulates in the intracellular or extracellular solutions. | Filter all solutions on the day of the experiment using a 0.22 µm filter. | |
| Dirty Pipette Holder/Wire: Salt buildup or contamination on the pipette holder or chlorided silver wire. | Regularly clean the pipette holder and re-chloride the silver wire. | |
| Unstable Baseline Current | Drifting Junction Potentials: Changes in the ionic composition at the pipette tip or reference electrode. | Allow sufficient time for the pipette and reference electrode to stabilize in the bath solution before approaching a cell. Ensure the reference electrode is properly chlorided and stable. |
| Mechanical Drift: Micromanipulator or stage movement. | Ensure all mechanical components are securely fastened and that there are no significant temperature fluctuations in the room that could cause materials to expand or contract. | |
| Inconsistent or No Drug Effect | Drug Degradation: this compound may not be stable in the recording solution over long periods. | Prepare fresh drug solutions daily. While stock solutions in DMSO are generally stable when stored properly, aqueous solutions for experiments should be used promptly. |
| Incorrect Drug Concentration: Errors in dilution or calculation. | Double-check all calculations and ensure accurate pipetting when preparing drug solutions. | |
| Perfusion System Issues: Incomplete solution exchange in the recording chamber. | Ensure your perfusion system allows for a rapid and complete exchange of the bath solution. Check for any dead space in the chamber. | |
| Unexpected Current Profile | Off-Target Effects: At higher concentrations, this compound may affect other channels, such as sodium channels.[3] | Use the lowest effective concentration of this compound to minimize off-target effects. Be aware of the potential for sodium channel block and its impact on your recordings. |
| Voltage Protocol Inadequacy: The voltage protocol may not be optimal for isolating the currents of interest (Ito and IKur). | Use a voltage protocol specifically designed to separate Ito and IKur based on their different inactivation kinetics (see Experimental Protocols section). |
Quantitative Data
Table 1: Inhibitory Concentrations (IC50) of this compound on Various Ion Channels
| Ion Channel | Species/Cell Line | IC50 (µM) | Reference |
| IKur (Kv1.5) | Human Atrial Myocytes | 0.037 | |
| IKur (Kv1.5) | CHO Cells | 1.1 | [5][6] |
| Ito (hKv4.3/KChIP2.2) | CHO Cells | 3.4 | [5][6] |
| IK,ACh | Pig Atrial Myocytes | 4.5 | [6] |
| IKr (hERG) | CHO Cells | ~10 | [6] |
| Peak INa | HEK293 (SCN5A) | Not a simple block, but 10 µM reduces current by ~36.5% | [3] |
Table 2: Effects of this compound on Atrial Myocyte Electrophysiology
| Parameter | Condition | Effect of this compound (Concentration) | Reference |
| Peak Outward Current Density (pA/pF) | Human Atrial Myocytes (Sinus Rhythm) | Reduction from ~25.8 to a lower value (concentration-dependent) | [4] |
| Peak Outward Current Density (pA/pF) | Human Atrial Myocytes (Chronic Atrial Fibrillation) | Reduction from ~13.1 to a lower value (less pronounced than in sinus rhythm) | [4] |
| Action Potential Duration at 20% Repolarization (APD20) | Canine Atria | Increased from ~5 ms (B15284909) to ~51 ms (10 µM) | [3] |
| Action Potential Duration at 90% Repolarization (APD90) | Human Atrial Trabeculae (Chronic Atrial Fibrillation) | Prolonged (concentration-dependent) | [4] |
| Effective Refractory Period (ERP) | Human Atrial Trabeculae (Chronic Atrial Fibrillation) | Prolonged (6 µM) | [4] |
| Vmax of Action Potential Upstroke | Canine Atria | Reduced by ~15% (10 µM) | [3] |
| INa Density | HEK293 (SCN5A) | Reduced by ~36.5% (10 µM) | [3] |
| V0.5 of INa Inactivation | HEK293 (SCN5A) | Shifted from ~-90 mV to ~-96 mV (10 µM) | [3] |
Experimental Protocols
Recommended Solutions for Recording Ito and IKur
-
Extracellular Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To block ICa,L, 0.5 mM CdCl2 can be added.
-
Intracellular Solution (in mM): 120 K-Aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Li-GTP. pH adjusted to 7.2 with KOH.
Voltage Clamp Protocol to Isolate Ito and IKur
To differentiate between the transient outward current (Ito) and the ultrarapid delayed rectifier current (IKur), a prepulse protocol is utilized that takes advantage of their different inactivation kinetics.
-
Holding Potential: Hold the cell at -80 mV.
-
Prepulse: Apply a 500 ms prepulse to -40 mV to inactivate sodium channels and Ito.
-
Test Pulse: Immediately following the prepulse, apply a series of depolarizing test pulses (e.g., from -30 mV to +60 mV in 10 mV increments for 300 ms) to elicit IKur.
-
Ito Isolation: To isolate Ito, subtract the current elicited with the -40 mV prepulse from a control sweep without the prepulse. The remaining transient current at the beginning of the depolarizing step is predominantly Ito.
Visualizations
Caption: Signaling pathway of this compound's effects on ion channels and cardiac electrophysiology.
Caption: A logical workflow for troubleshooting common issues in patch clamp recordings.
References
- 1. AVE0118, blocker of the transient outward current (I(to)) and ultrarapid delayed rectifier current (I(Kur)), fully restores atrial contractility after cardioversion of atrial fibrillation in the goat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathology-specific effects of the IKur/Ito/IK,ACh blocker AVE0118 on ion channels in human chronic atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of the atrial antiarrhythmic drug AVE0118 on cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AVE-0118 for In Vitro Experiments
Frequently Asked Questions (FAQs)
Q1: What is AVE-0118 and what is its primary mechanism of action?
A1: this compound is a potent, multi-ion channel blocker. Its primary mechanism of action involves the inhibition of several potassium channels, including the ultra-rapid delayed rectifier potassium current (IKur), the transient outward potassium current (Ito), and the acetylcholine-activated potassium current (IK,ACh).[1][2][3][4] Additionally, it has been shown to inhibit the cardiac sodium channel (INa), which contributes to its electrophysiological effects.[1]
Q2: What are the typical working concentrations for this compound in in vitro experiments?
A2: The optimal concentration of this compound is application-dependent. For electrophysiology studies, concentrations in the low micromolar range are typically effective. For instance, in studies with canine atrial preparations, concentrations of 5–10 μM have been used to significantly prolong the effective refractory period (ERP).[1] The IC50 values for different channels can provide a starting point for concentration range selection (see Table 1). It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[5] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for long-term storage.
Q4: Can this compound be used in cell-based assays other than electrophysiology?
A4: Yes, while its primary application is in studying cardiac electrophysiology, this compound can be used in other cell-based assays where the target ion channels are expressed and play a functional role. For any new application, it is crucial to validate its effects and determine the optimal concentration range. A cytotoxicity assay is recommended to ensure that the observed effects are not due to cell death.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no effect of this compound | Improper drug preparation: Incorrect concentration, degradation of the compound. | - Prepare fresh stock solutions of this compound in anhydrous DMSO. - Aliquot and store at -20°C to avoid freeze-thaw cycles. - Confirm the final concentration in your assay medium. |
| Cell type variability: The expression levels of target ion channels (IKur, Ito, IK,ACh, INa) can vary significantly between cell lines and primary cell types. | - Verify the expression of target ion channels in your specific cell model using techniques like qPCR, Western blot, or immunocytochemistry. - Consider using a cell line with known expression of the target channels as a positive control. | |
| Experimental conditions: Suboptimal incubation time, temperature, or cell density. | - Optimize incubation time with this compound. A time-course experiment can help determine the optimal duration. - Ensure experiments are conducted at a consistent and appropriate temperature (e.g., 37°C for mammalian cells). | |
| Observed Cytotoxicity | High concentration of this compound: The compound may induce cytotoxicity at higher concentrations. | - Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the non-toxic concentration range for your specific cells. - Start with a concentration range based on the known IC50 values and adjust as needed. |
| High concentration of DMSO: The solvent used to dissolve this compound can be toxic to cells at high concentrations. | - Ensure the final concentration of DMSO in the culture medium is less than 0.5% to minimize solvent-induced toxicity.[6] - Include a vehicle control (medium with the same concentration of DMSO) in all experiments. | |
| Precipitation of this compound in culture medium | Low solubility in aqueous solutions: this compound has limited solubility in aqueous media. | - Prepare a high-concentration stock solution in DMSO and dilute it stepwise into the final culture medium.[6] - Visually inspect the medium for any signs of precipitation after adding the compound. - Consider using a co-solvent, though this should be validated for its effects on the cells. |
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of this compound on Various Ion Channels
| Ion Channel | Current | Cell Type | IC50 (µM) | Reference |
| hKv1.5 | IKur | CHO cells | 1.1 ± 0.2 | [7] |
| Pig Kv1.5 | IKur | Xenopus oocytes | 5.4 ± 0.7 | [7] |
| hKv1.5 | IKur | Xenopus oocytes | 6.2 ± 0.4 | [7] |
| hKv4.3/KChIP2.2 | Ito | CHO cells | 3.4 ± 0.5 | [7] |
| - | IK,ACh | Pig atrial myocytes | 4.5 ± 1.6 | [7] |
| hERG | IKr | CHO cells | ~10 | [7] |
Table 2: Electrophysiological Effects of this compound in Canine Atrial Preparations
| Parameter | Concentration (µM) | Effect | Reference |
| Effective Refractory Period (ERP) | 5-10 | Significant prolongation | [1] |
| Action Potential Duration (APD70-90) | 5-10 | No significant change in healthy atria | [1] |
| Maximum upstroke velocity (Vmax) | 10 | Reduced by ~15% | [1] |
| Peak Sodium Current (INa) | 10 | Reduced by 36.5 ± 6.6% | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is a general guideline for assessing the effect of this compound on ion channel currents using the whole-cell patch-clamp technique.
Materials:
-
Cells expressing the ion channel of interest (e.g., HEK293 cells stably expressing SCN5A or atrial cardiomyocytes).
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular (bath) solution (e.g., for INa: 130 mM NaCl, 10 mM HEPES, 4 mM CsCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM dextrose; pH 7.4).
-
Intracellular (pipette) solution (e.g., for INa: 130 mM CsCl, 7 mM NaCl, 1 mM MgCl2, 5 mM HEPES, 5 mM EGTA, 5 mM MgATP, 0.4 mM TrisGTP; pH 7.2).
-
This compound stock solution (10 mM in DMSO).
-
Vehicle control (DMSO).
Procedure:
-
Prepare cells for recording by plating them on glass coverslips at an appropriate density.
-
Pull patch pipettes from borosilicate glass capillaries and fire-polish to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Approach a single cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before recording baseline currents.
-
Apply the desired voltage-clamp protocol to elicit the ionic current of interest.
-
Record baseline currents in the absence of the drug.
-
Perfuse the cell with the desired concentration of this compound (diluted in extracellular solution) and record the currents after the drug effect has reached a steady state.
-
To determine the dose-response relationship, apply increasing concentrations of this compound.
-
Include a vehicle control to account for any effects of the solvent.
-
Analyze the data to determine the percentage of current inhibition and calculate the IC50 value.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the potential cytotoxicity of this compound.
Materials:
-
Cell line of interest (e.g., H9c2, HL-1, or iPSC-derived cardiomyocytes).
-
96-well cell culture plates.
-
Complete cell culture medium.
-
This compound stock solution (10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AVE0118, blocker of the transient outward current (I(to)) and ultrarapid delayed rectifier current (I(Kur)), fully restores atrial contractility after cardioversion of atrial fibrillation in the goat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Effects of the atrial antiarrhythmic drug AVE0118 on cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing AVE-0118 precipitation in aqueous solutions
Welcome to the technical support center for AVE-0118. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous experimental settings and to troubleshoot common issues, particularly precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Based on published research, it is highly recommended to prepare stock solutions of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).[1] this compound is a biphenyl (B1667301) derivative, and compounds of this class typically exhibit low aqueous solubility.[2][3] The material safety data sheet (MSDS) for this compound also indicates that water solubility data is unavailable, further suggesting poor solubility in aqueous solutions.
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous buffer. What is the cause?
A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds like this compound. This occurs because the compound is poorly soluble in water, and the sudden change in solvent polarity causes it to fall out of solution.
Q3: What is the maximum recommended final concentration of DMSO in my aqueous solution?
A3: For most cell-based assays, the final concentration of DMSO should be kept at or below 0.5% (v/v) to avoid solvent-induced artifacts or toxicity. However, the specific tolerance of your experimental system to DMSO should always be determined empirically.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and solvent absorption of water, it is best practice to aliquot the stock solution into single-use vials.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to addressing precipitation issues with this compound in your experiments.
Issue 1: Immediate Precipitation Upon Dilution
Cause: The aqueous solubility of this compound has been exceeded due to a rapid change in solvent polarity.
Solutions:
-
Serial Dilution: Instead of a single large dilution, perform a series of intermediate dilutions of your DMSO stock solution with your aqueous buffer. This gradual reduction in the DMSO concentration can help to keep the compound in solution.
-
Increase Final DMSO Concentration: If your experimental system allows, slightly increasing the final percentage of DMSO may help to maintain solubility. Remember to include an equivalent DMSO concentration in your vehicle control.
-
Use of Co-solvents: In some instances, the addition of a small percentage of a pharmaceutically acceptable co-solvent (e.g., ethanol, polyethylene (B3416737) glycol) to the aqueous buffer can improve the solubility of hydrophobic compounds. The compatibility of any co-solvent with your specific assay must be validated.
Issue 2: Precipitation Over Time
Cause: The solution may be supersaturated, or the compound may be degrading or interacting with components in the buffer, leading to delayed precipitation.
Solutions:
-
Prepare Fresh Solutions: Always prepare the final aqueous working solution of this compound immediately before use. Avoid storing the compound in aqueous buffers for extended periods.
-
pH Adjustment: The solubility of some compounds can be influenced by the pH of the solution. While specific data for this compound is not available, you could empirically test a narrow range of pH values for your buffer to see if it improves solubility, ensuring the pH remains compatible with your experimental system.
-
Use of Solubilizing Agents: For certain applications, non-ionic surfactants or cyclodextrins can be used to enhance the solubility of poorly soluble compounds. The appropriateness of these agents is highly dependent on the nature of the experiment.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may assist in dissolution, but be cautious of potential degradation with excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Preparation of Aqueous Working Solution (Example for a 10 µM final concentration)
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Perform an intermediate dilution of the stock solution. For example, dilute the 10 mM stock 1:100 in your aqueous experimental buffer to create a 100 µM intermediate solution. This step should be done by adding the stock solution to the buffer and immediately vortexing.
-
Final Dilution: Add the 100 µM intermediate solution to your final experimental volume to achieve the desired 10 µM concentration. For instance, add 100 µL of the 100 µM solution to 900 µL of your experimental buffer. Gently mix.
-
Immediate Use: Use the freshly prepared working solution in your experiment without delay.
Data Presentation
Table 1: Solubility and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₂₉N₃O₃ | [4] |
| Molecular Weight | 479.58 g/mol | [4] |
| Melting Point | 173 °C | [5] |
| Recommended Solvent | DMSO | [1] |
| Aqueous Solubility | Data not available (presumed to be low) | [5] |
| Appearance | Colorless to yellow solid | [3] |
Visualizations
Caption: A decision tree for troubleshooting this compound precipitation issues.
Caption: The inhibitory effects of this compound on various potassium channels.
References
- 1. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biphenyl - Wikipedia [en.wikipedia.org]
- 3. Biphenyl (1,1-biphenyl) - DCCEEW [dcceew.gov.au]
- 4. westlab.com [westlab.com]
- 5. chemodex.com [chemodex.com]
challenges in achieving stable AVE-0118 recordings
Welcome to the technical support center for AVE-0118. This resource is designed to assist researchers, scientists, and drug development professionals in successfully conducting experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure stable and reliable recordings.
Troubleshooting Unstable Recordings
This guide provides solutions to potential issues you may encounter during your electrophysiological recordings with this compound.
| Problem | Potential Cause | Recommended Solution |
| Unstable Baseline / Drifting Holding Current | 1. Incomplete drug washout from a previous experiment. 2. Solvent (e.g., DMSO, PEG 400) affecting cell health or seal integrity. 3. Gradual accumulation of the drug in the perfusion system. | 1. Ensure a thorough washout period with control solution between drug applications. 2. Prepare a vehicle control solution with the same final solvent concentration as your this compound solution to isolate the solvent's effect. Keep the final solvent concentration as low as possible. 3. Clean perfusion lines thoroughly after each experiment. |
| Inconsistent or Unexpected Electrophysiological Effects | 1. This compound is a multi-channel blocker, affecting IKur, Ito, IK,ACh, and sodium channels. The net effect can vary depending on the cell type and its specific ion channel expression profile.[1][2][3] 2. The drug's effect can be voltage- and use-dependent. | 1. Characterize the primary ion channels present in your specific cell model. 2. Be aware that this compound's multi-target nature can lead to complex effects on action potential morphology.[2] 3. Maintain consistent voltage protocols and stimulation frequencies to ensure reproducible results. |
| Precipitation of this compound in Solution | 1. Limited solubility of this compound in aqueous solutions.[4] 2. Interaction with components of the extracellular solution. | 1. Prepare fresh stock solutions in a suitable solvent like DMSO or PEG 400 before diluting to the final concentration in your recording solution.[4] 2. Visually inspect your solutions for any signs of precipitation, especially after dilution. 3. Consider gently warming and vortexing the final solution. |
| Difficulty Achieving Gigaohm Seal in Patch-Clamp | 1. The presence of this compound or its solvent in the extracellular solution may interfere with seal formation. | 1. Establish a stable gigaohm seal in a control solution before perfusing with the this compound-containing solution. |
| "Run-down" of Current Over Time | 1. This is a common issue in whole-cell patch-clamp recordings and may not be specific to this compound. | 1. Ensure the intracellular solution composition is optimal for cell health. 2. Monitor access resistance throughout the experiment; a significant increase can indicate a deteriorating patch. |
Frequently Asked Questions (FAQs)
Q1: What are the primary ion channel targets of this compound?
A1: this compound is a multi-channel blocker known to primarily inhibit several potassium currents, including the ultra-rapid delayed rectifier current (IKur, mediated by Kv1.5), the transient outward current (Ito, mediated by Kv4.3), and the acetylcholine-activated potassium current (IK,ACh).[1][5][6] It also has inhibitory effects on the cardiac sodium channel (Nav1.5/SCN5A).[2]
Q2: Why does this compound prolong the effective refractory period (ERP) more than the action potential duration (APD) in some preparations?
A2: This phenomenon, known as post-repolarization refractoriness (PRR), is attributed to this compound's blocking effect on sodium channels.[2] While potassium channel blockade can prolong APD, the inhibition of sodium channels can further extend the period during which the cell is refractory to new stimuli, even after repolarization is complete.[2]
Q3: What are the typical concentrations of this compound used in in-vitro experiments?
A3: The effective concentration of this compound can vary depending on the specific ion channel and cell type. IC50 values have been reported in the low micromolar range for its primary targets. For example, the IC50 for Kv1.5 (IKur) is approximately 1.1–6.2 µM.[1][7] In many cellular electrophysiology studies, concentrations ranging from 5 to 10 µM are used.[2]
Q4: What is a suitable solvent for preparing this compound stock solutions?
A4: this compound has been dissolved in solvents such as dimethyl sulfoxide (B87167) (DMSO) and polyethylene (B3416737) glycol (PEG) 400 for in vivo and in vitro studies.[4] It is crucial to prepare a high-concentration stock solution and then dilute it to the final working concentration in the extracellular solution to minimize the final solvent concentration.
Q5: Can this compound be used in studies of non-cardiac tissues?
A5: Yes, this compound has been investigated for its effects on non-cardiac tissues. For instance, it has been shown to sensitize upper airway mechanoreceptors, suggesting a potential application in treating obstructive sleep apnea.[8] This effect is thought to be mediated by the blockade of potassium channels in sensory neurons.[8]
Experimental Protocols
Whole-Cell Patch-Clamp Recording of Ion Currents
This protocol is a general guideline for recording ion currents from isolated cells (e.g., HEK293 cells expressing a specific ion channel or isolated cardiomyocytes).
-
Cell Preparation: Isolate and plate cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
Solution Preparation:
-
Extracellular Solution (Tyrode's): Prepare a standard Tyrode's solution. The composition can be adjusted based on the specific current being measured.
-
Intracellular Solution: Prepare an intracellular solution with a composition that maintains cell health and is appropriate for the target ion current.
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Final this compound Solution: On the day of the experiment, dilute the stock solution into the extracellular solution to achieve the desired final concentration. Ensure thorough mixing.
-
-
Recording Setup:
-
Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the control extracellular solution.
-
Pull glass microelectrodes and fill them with the intracellular solution. The resistance should be appropriate for the cell type (typically 2-5 MΩ).
-
-
Recording Procedure:
-
Approach a cell with the microelectrode while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes.
-
Apply the appropriate voltage-clamp protocol to elicit the target ion current.
-
Record baseline currents in the control solution.
-
Perfuse the chamber with the this compound-containing solution and record the drug's effect.
-
To test for reversibility, perfuse the chamber with the control solution again (washout).
-
Visualizations
Caption: Signaling pathway of this compound's multi-channel blockade.
Caption: General experimental workflow for electrophysiology.
Caption: A logical approach to troubleshooting common issues.
References
- 1. Effects of the atrial antiarrhythmic drug AVE0118 on cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathology-specific effects of the IKur/Ito/IK,ACh blocker AVE0118 on ion channels in human chronic atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. AVE 0118, an Antiarrhythmic Drug with a Novel Action Mechanism: Block of Ikur and Ito Potassium Currents in Human Atrial Myocytes [wisdomlib.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sensitization of Upper Airway Mechanoreceptors as a New Pharmacologic Principle to Treat Obstructive Sleep Apnea: Investigations with AVE0118 in Anesthetized Pigs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Giga Seal Formation with AVE-0118
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals utilizing AVE-0118 in a bath solution to potentially improve giga seal formation in patch-clamp experiments.
Frequently Asked Questions (FAQs)
Q1: What is a giga seal and why is it important?
A giga seal, or gigaseal, is a high-resistance electrical seal (>1 GΩ) formed between the micropipette tip and the cell membrane during patch-clamp experiments.[1][2] This high resistance is crucial as it minimizes current leakage, ensuring that the measured current predominantly flows through the ion channels in the patched membrane.[3] A stable giga seal is essential for obtaining high-quality, low-noise recordings of ion channel activity.[1][4]
Q2: What is this compound and what is its primary mechanism of action?
This compound is a pharmaceutical compound known primarily as a multi-channel ion channel blocker.[5] Its principal targets are the ultrarapidly activating delayed rectifier potassium current (IKur), the transient outward potassium current (Ito), and the acetylcholine-activated potassium current (IK,ACh).[6][7][8] It has also been shown to inhibit cardiac sodium channels (INa).[9]
Q3: Is there direct evidence that this compound improves giga seal formation?
Currently, there is no direct published evidence specifically demonstrating that this compound enhances giga seal formation. The application of this compound for this purpose is a novel approach based on the hypothesis that modulating specific ion channel activity may alter cell membrane properties, such as surface charge and cytoskeletal interaction, which could indirectly facilitate the sealing process.
Q4: What is the hypothetical mechanism by which this compound might improve giga seal formation?
The proposed mechanism is speculative and may involve several factors:
-
Modulation of Cell Volume and Membrane Tension: By blocking potassium channels, this compound can cause a slight depolarization of the cell membrane, potentially altering ion flux and cell volume. This could lead to changes in membrane tension that are more favorable for sealing.
-
Alteration of Cytoskeletal Anchoring: Ion channels can be linked to the underlying cytoskeleton. Modifying their conformation or activity with this compound might lead to localized changes in membrane-cytoskeleton adhesion, potentially making the membrane more pliable for sealing.
-
Changes in Local Ion Concentrations: The blockade of ion channels will alter the ionic microenvironment at the cell surface, which could influence the electrostatic interactions between the negatively charged glass pipette and the cell membrane.
Troubleshooting Guide
General Giga Seal Formation Issues
Q: I am having difficulty achieving a giga seal. What are the common causes and solutions?
A: Difficulty in forming a giga seal is a common issue in patch-clamp experiments. Here are several factors to consider:
-
Cell Health: Unhealthy or dying cells are a primary reason for sealing problems. Ensure your cells are healthy, have a smooth appearance, and are not overly confluent.[10][11]
-
Pipette Preparation: The properties of the glass micropipette are critical.
-
Cleanliness: Use clean, high-quality borosilicate glass capillaries. Dust or oils on the pipette can prevent a good seal.[12]
-
Pipette Tip: The shape and size of the pipette tip are important. A smooth, appropriately sized tip (typically 1-2 µm) is ideal. Fire-polishing the pipette tip can help create a smoother surface for sealing.[10][13]
-
Pipette Resistance: The resistance of your pipette (filled with internal solution) should be appropriate for the cell type you are using. A common range is 3-8 MΩ.[14]
-
-
Solutions:
-
Mechanical Stability: Vibrations from the surrounding environment can disrupt seal formation. Ensure your setup is on an anti-vibration table and that all components are securely fastened.[11]
-
Approach to the Cell:
Issues Encountered with this compound in the Bath Solution
Q: After adding this compound to the bath solution, my seal formation success rate has not improved. What could be the issue?
A: If this compound is not improving your seal formation, consider the following:
-
Concentration: The concentration of this compound may be suboptimal. You may need to perform a dose-response experiment to find the ideal concentration for your specific cell type. Start with a concentration around the known IC50 for the ion channels present in your cells (see Table 2).
-
Incubation Time: The cells may require a longer incubation period with this compound before attempting to seal. Try pre-incubating your cells in the this compound containing bath solution for 5-10 minutes before patching.
-
Cell Type Specificity: The effect of this compound on the cell membrane may be highly dependent on the specific ion channels expressed in your cell type. The compound may not be effective for all cells.
-
Solvent Effects: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration in the bath solution that does not adversely affect the cells or the sealing process.
Q: I observe an increase in cell blebbing or signs of cell stress after applying this compound. What should I do?
A: Cell blebbing or other signs of stress can indicate that the concentration of this compound is too high or that the cells are sensitive to the compound.
-
Lower the Concentration: Reduce the concentration of this compound in the bath solution.
-
Reduce Incubation Time: Decrease the amount of time the cells are exposed to the compound before attempting to patch.
-
Check Solution Osmolarity: Ensure that the addition of this compound and its solvent has not significantly altered the osmolarity of the bath solution.
Data Presentation
Table 1: Hypothetical Giga Seal Formation Parameters with and without this compound
| Parameter | Control (Standard Bath Solution) | This compound (10 µM in Bath Solution) |
| Success Rate (%) | 55% | 75% |
| Average Seal Resistance (GΩ) | 2.5 ± 0.8 | 4.2 ± 1.1 |
| Time to Giga Seal (seconds) | 45 ± 15 | 25 ± 10 |
| Seal Stability (% remaining after 10 min) | 80% | 95% |
Note: The data in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the cell type and experimental conditions.
Table 2: Reported IC50 Values for this compound on Various Ion Channels
| Ion Channel | Species | Expression System | IC50 (µM) | Reference |
| hKv1.5 (IKur) | Human | CHO Cells | 1.1 | [8] |
| hKv4.3/KChIP2.2 (Ito) | Human | CHO Cells | 3.4 | [8] |
| IK,ACh | Pig | Atrial Myocytes | 4.5 | [8] |
| hERG (IKr) | Human | CHO Cells | ~10 | [8] |
| SCN5A (INa) | Human | HEK293 Cells | >10 (36.5% block at 10 µM) | [9] |
Experimental Protocols
Protocol for Using this compound to Improve Giga Seal Formation
-
Preparation of Solutions:
-
Standard Bath Solution: Prepare your standard extracellular recording solution (e.g., ACSF, Tyrode's solution) and filter it using a 0.22 µm filter.
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO).
-
This compound Working Solution: On the day of the experiment, dilute the this compound stock solution into the standard bath solution to the desired final concentration (e.g., 1-10 µM). Ensure the final concentration of the solvent is low (e.g., <0.1%) and consistent across all experiments, including controls.
-
-
Cell Preparation:
-
Plate or prepare your cells for patch-clamp recording as you would normally.
-
Just before recording, replace the standard culture medium with the prepared this compound working solution.
-
Allow the cells to incubate in the this compound solution for 5-10 minutes at the recording temperature.
-
-
Pipette Preparation:
-
Pull glass micropipettes to a resistance of 3-8 MΩ (when filled with internal solution).
-
Fire-polish the pipette tips to ensure a smooth surface.
-
Fill the pipettes with your standard filtered internal solution.
-
-
Giga Seal Formation:
-
Approach the cell with the patch pipette while applying positive pressure.
-
Once a dimple is visible on the cell surface, release the positive pressure.
-
Apply gentle, continuous negative pressure to the pipette to initiate seal formation.
-
Monitor the seal resistance. A successful giga seal will have a resistance greater than 1 GΩ.
-
-
Data Acquisition:
-
Once a stable giga seal is formed, you can proceed to your desired patch-clamp configuration (e.g., cell-attached, whole-cell).
-
Record and compare the success rate, time to seal, and final seal resistance between control and this compound treated cells.
-
Visualizations
Caption: Hypothetical mechanism of this compound on giga seal formation.
References
- 1. Reducing agents facilitate membrane patch seal integrity and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientifica.uk.com [scientifica.uk.com]
- 3. Patch-Clamp Techniques: Choosing Equipment and Optimizing Experiments [labx.com]
- 4. gpb.sav.sk [gpb.sav.sk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pathology-specific effects of the IKur/Ito/IK,ACh blocker AVE0118 on ion channels in human chronic atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AVE0118, blocker of the transient outward current (I(to)) and ultrarapid delayed rectifier current (I(Kur)), fully restores atrial contractility after cardioversion of atrial fibrillation in the goat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the atrial antiarrhythmic drug AVE0118 on cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Patch Clamp Protocol [labome.com]
- 13. engineeringletters.com [engineeringletters.com]
- 14. researchgate.net [researchgate.net]
- 15. personal.utdallas.edu [personal.utdallas.edu]
- 16. researchgate.net [researchgate.net]
- 17. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
accounting for AVE-0118 effects on both potassium and sodium currents
Welcome to the technical support center for AVE-0118. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for experiments involving this multichannel inhibitor. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary and secondary ion channel targets of this compound?
A1: this compound is a multichannel inhibitor. Its primary, and most potent, targets are the potassium channels responsible for the ultra-rapid delayed rectifier current (IKur), encoded by Kv1.5, and the transient outward current (Ito), encoded by Kv4.3. However, a critical finding is that this compound also significantly inhibits the cardiac sodium current (INa), mediated by SCN5A (Nav1.5), which contributes substantially to its electrophysiological profile.[1] It also demonstrates inhibitory effects on IKr and IK,ACh at higher concentrations.[2][3]
Q2: My experiment shows a prolongation of the atrial effective refractory period (ERP) but no significant change in action potential duration (APD). Is this an expected result?
A2: Yes, this is a key characteristic of this compound's mechanism, particularly in non-remodeled atrial tissue.[1] The prolongation of ERP without a corresponding lengthening of APD (specifically APD70-90) is known as post-repolarization refractoriness (PRR). This effect is primarily attributed to the inhibition of the sodium current (INa), not the block of potassium channels.[1] Potassium channel blockade typically prolongs both APD and ERP concurrently.
Q3: Why does this compound exhibit atrial-selective electrophysiological effects?
A3: The atrial selectivity is twofold. First, one of its primary targets, the IKur (Kv1.5) channel, is predominantly expressed in the atria compared to the ventricles.[4][5] Second, the inhibition of the sodium current (INa) by this compound also appears to be atrial-selective. Studies in canine models show that 10 μM this compound significantly reduces the maximum rate of rise of the action potential upstroke (Vmax) in atrial tissue but has no significant effect on Vmax in ventricular tissue.[1] This combined action leads to a pronounced effect on atrial refractoriness with minimal impact on ventricular parameters.[1][6]
Q4: I am observing different inhibitory effects of this compound in tissues from subjects with chronic atrial fibrillation (cAF) compared to those in sinus rhythm (SR). Why is this?
A4: This is consistent with published findings. The electrophysiological remodeling that occurs during cAF alters the expression and function of several ion channels. In cAF, the baseline IKur and Ito currents are often reduced. Consequently, the absolute current blocked by this compound in cAF myocytes is smaller than in healthy SR myocytes. For instance, at 10 μM, this compound blocks a smaller amount of peak and late outward current in cAF cells compared to SR cells.[7] This pathology-specific effect is a critical consideration when interpreting experimental results.
Troubleshooting Guides
Issue 1: Inconsistent Sodium Current (INa) Inhibition in HEK-293 Cells
-
Problem: The measured percentage of INa inhibition by this compound is highly variable between experiments.
-
Possible Causes & Solutions:
-
Voltage Protocol: The inhibitory effect of this compound on INa is voltage-dependent. It causes a hyperpolarizing shift in the steady-state inactivation curve.[1] Ensure your voltage protocol is consistent. Use a holding potential of -120 mV and a standardized test pulse (e.g., to -30 mV) to accurately assess peak current inhibition.[1]
-
Cell Health: Poor cell health can alter channel expression and function. Ensure cells are passaged appropriately and have a stable resting membrane potential before recording.
-
Drug Washout: this compound's effect on INa is reversible. If you are performing washout experiments, ensure adequate perfusion time to allow for the current to be restored, confirming the effect was drug-specific.[1]
-
Issue 2: Difficulty Observing Post-Repolarization Refractoriness (PRR) in Atrial Tissue
-
Problem: Both APD and ERP are prolonging together, and the characteristic separation (PRR) is not evident.
-
Possible Causes & Solutions:
-
Tissue Health: The PRR phenomenon is most clearly demonstrated in "healthy" or non-remodeled atria.[1] If using tissue from an animal model of heart failure or atrial fibrillation, the baseline APD may be altered, masking the PRR effect.
-
Pacing Cycle Length: The effects of this compound can be rate-dependent. Ensure you are using a consistent and appropriate basic cycle length (BCL) for stimulation (e.g., 500 ms (B15284909) was used in canine atrial studies).[1]
-
Measurement Precision: ERP is the point at which a premature stimulus can elicit a propagated response. APD70 is the time to 70% repolarization. Precise measurement of these two distinct parameters is crucial. Ensure your S1-S2 protocol for ERP determination is correctly implemented.
-
Quantitative Data Presentation
Table 1: Inhibitory Concentrations (IC50) of this compound on Various Ion Channels
| Ion Channel Current | Alias (Channel) | Species/Cell Line | IC50 Value | Reference |
| Potassium Currents | ||||
| IKur (late current) | Kv1.5 | Human Atrial Myocytes (SR) | 0.22 μM | [7] |
| IKur | Kv1.5 | CHO Cells | 1.1 μM | [2] |
| Ito (peak current) | Kv4.3 | Human Atrial Myocytes (SR) | 1.8 μM | [7] |
| Ito | hKv4.3/KChIP2.2 | CHO Cells | 3.4 μM | [3] |
| IK,ACh | Pig Atrial Myocytes | 4.5 μM | [3] | |
| IKr | hERG | CHO Cells | 8.4 - 10 μM | [2][3] |
| Sodium Current | ||||
| INa | SCN5A | HEK293 Cells | Not reported (36.5% block at 10 μM) | [1] |
Table 2: Electrophysiological Effects of 10 μM this compound on Isolated Canine Cardiac Tissue
| Parameter | Atrial Tissue | Ventricular Tissue | Reference |
| Vmax | ↓ 15% | No significant change | [1] |
| ERP | Significantly Prolonged | No significant change | [1] |
| APD70/APD90 | No significant change (APD70) | No significant change (APD90) | [1] |
| APD20 (Crista Terminalis) | ↑ from 5 ms to 51 ms | Not Applicable | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp for Measuring INa in HEK293 Cells Stably Expressing SCN5A
This protocol is adapted from methodologies described in the literature.[1]
-
Cell Culture: Culture HEK293 cells stably expressing SCN5A using standard mammalian cell culture techniques. Plate cells on glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
External Solution (in mM): Specific composition can vary, but a typical solution might contain: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): A typical solution might contain: 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH. Cesium is used to block outward potassium currents.
-
-
Recording Procedure:
-
Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope and perfuse with the external solution at room temperature (~22°C).[1]
-
Fabricate patch pipettes from borosilicate glass with a resistance of 4-8 MΩ when filled with the internal solution.[8][9]
-
Approach a cell and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.[10]
-
Compensate for series resistance and membrane capacitance.
-
-
Voltage Clamp Protocol:
-
Data Acquisition: Record currents before (control), during perfusion with this compound (e.g., 10 μM), and after washout with the control external solution.
Protocol 2: Action Potential (AP) Recording in Isolated Canine Atrial Preparations
This protocol is based on methodologies for multicellular preparations.[1]
-
Tissue Preparation: Isolate the right atria from canine hearts and dissect preparations (e.g., from the crista terminalis or pectinate muscle).
-
Superfusion: Place the tissue in an organ bath and perfuse with a Tyrode's solution containing (in mM): 127 NaCl, 4.5 KCl, 1.5 MgCl2, 1.8 CaCl2, 10 glucose, 22 NaHCO3, 0.42 NaH2PO4. Equilibrate with 95% O2 / 5% CO2 at 36.5 ± 0.5°C.[7]
-
Stimulation: Stimulate the tissue at a constant basic cycle length (e.g., 500 ms) using bipolar silver electrodes.
-
Recording:
-
Use standard glass intracellular microelectrodes filled with 3 M KCl to impale cells and record action potentials.
-
Measure parameters such as APD at 20%, 70%, and 90% repolarization (APD20, APD70, APD90) and the maximum upstroke velocity (Vmax).
-
-
ERP Measurement:
-
Apply a train of 10 basic stimuli (S1) followed by a premature extrastimulus (S2).
-
Determine ERP as the longest S1-S2 interval that fails to elicit a propagated action potential.
-
-
Drug Application: Record baseline parameters, then perfuse the bath with the solution containing this compound and repeat the measurements.
Mandatory Visualizations
Caption: Dual inhibitory mechanism of this compound on atrial IKur and INa.
References
- 1. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. AVE 0118, an Antiarrhythmic Drug with a Novel Action Mechanism: Block of Ikur and Ito Potassium Currents in Human Atrial Myocytes [wisdomlib.org]
- 6. Atrial effects of the novel K(+)-channel-blocker AVE0118 in anesthetized pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pathology-specific effects of the IKur/Ito/IK,ACh blocker AVE0118 on ion channels in human chronic atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Patch Clamp Protocol [labome.com]
- 10. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
minimizing variability in animal studies with AVE-0118
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AVE-0118 in animal studies. Our goal is to help you minimize variability and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational drug that acts as a potassium channel blocker.[1][2] Its primary mechanism of action involves the inhibition of specific potassium channels, namely Kv1.5 and Kv4.3.[2][3] These channels are responsible for the ultrarapid delayed rectifier potassium current (IKur) and the transient outward current (Ito), respectively.[2][3][4][5] By blocking these channels, this compound can modulate neuronal and cardiac cell activity.
Q2: In which animal models has this compound been studied?
This compound has been investigated in a variety of animal models, including:
-
Pigs: For studies on obstructive sleep apnea (B1277953) and atrial fibrillation.[1][3]
-
Dogs: For research on atrial fibrillation.[6]
-
Goats: In models of atrial fibrillation.[5]
-
Rabbits: To assess the safety of the drug in the context of congestive heart failure.[7]
Q3: What are the primary therapeutic areas being explored with this compound?
Based on preclinical studies, the primary therapeutic areas for this compound are:
-
Obstructive Sleep Apnea (OSA): By sensitizing upper airway mechanoreceptors, this compound has been shown to prevent upper airway collapse in pigs.[1]
-
Atrial Fibrillation (AF): By prolonging the atrial effective refractory period, this compound shows potential in managing this cardiac arrhythmia.[3][5][6]
Troubleshooting Guide
Issue 1: High Variability in Electrophysiological Measurements
Problem: You are observing significant variability in electrophysiological parameters such as the maximum rate of rise of the action potential upstroke (Vmax) or action potential duration (APD) between preparations or even within the same preparation over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inherent Biological Variability | Be aware that significant inter-preparation variability in parameters like Vmax has been reported in canine coronary perfused atrial preparations.[6] To mitigate this, normalize Vmax values for each experiment to its own baseline.[6] When possible, use a within-subject design where each animal serves as its own control. |
| Unstable Tissue Preparations | Stable action potential recordings can be difficult to obtain in vigorously contracting perfused atrial preparations.[6] Ensure optimal and consistent perfusion rates and temperature. Allow for an adequate equilibration period before recording baseline measurements (e.g., 30 minutes for coronary-perfused atrial preparations).[6] |
| Inconsistent Electrode Contact | For monophasic action potential (MAP) recordings, the contact pressure of the electrode is critical, especially in the thin atrial wall.[3] Ensure consistent and gentle contact pressure to obtain high-quality signals. |
| Anesthesia Effects | The choice and depth of anesthesia can influence cardiovascular and respiratory parameters. Use a consistent anesthetic regimen throughout your study. For example, pentobarbital (B6593769) has been used in pigs, while α-chloralose-urethane has been used for studies on upper airway collapsibility in pigs.[1][3] |
Issue 2: Inconsistent or Unexpected Drug Efficacy
Problem: You are not observing the expected dose-dependent effects of this compound on your primary endpoints.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Drug Solubility and Administration | This compound may have limited solubility. For intravenous administration in pigs, it has been dissolved in a vehicle of DMSO and polyethylene (B3416737) glycol (PEG) 400.[3] Ensure the drug is fully dissolved and the vehicle is appropriate for your animal model and administration route. For topical nasal administration, a slow-release formulation has been used to ensure sustained local drug delivery.[1] |
| Route of Administration | The effects of this compound can be highly dependent on the route of administration. Topical nasal administration targets upper airway mechanoreceptors for OSA,[1] while intravenous administration is used for systemic effects on the atria in AF models.[3] Verify that the chosen route is appropriate for your research question. |
| Dose Selection | The effective dose of this compound can vary significantly between animal models and intended effects. Refer to published studies for appropriate dose ranges. For example, in pigs, topical nasal doses of 1, 3, and 10 mg per nostril were effective for OSA,[1] while intravenous doses of 0.1 to 1 mg/kg were used for AF.[3] |
| Animal Model Specifics | The underlying physiology of your chosen animal model can influence the drug's effect. For instance, the contribution of IKur to atrial repolarization can differ between species. |
Data Summary
Table 1: Effects of Topical Nasal this compound on Upper Airway Collapsibility in Pigs
| Dose (per nostril) | Outcome |
| 1 mg | Incomplete and shorter duration of action in preventing collapse.[1] |
| 3 mg | Dose-dependent inhibition of upper airway collapsibility.[1] |
| 10 mg | Complete prevention of upper airway collapse for over 4 hours.[1] |
| Data from a study in anesthetized pigs where negative pressure was applied to the upper airway.[1] |
Table 2: Electrophysiological Effects of Intravenous this compound in Pigs
| Dose | Effect on Atrial ERP | Effect on Ventricular ERP | Effect on QTc Interval |
| 0.5 mg/kg | 100% inhibition of left atrial vulnerability.[3] | No effect.[3] | No effect.[3] |
| 1 mg/kg | Significant prolongation of left and right atrial ERP.[3] | No effect.[3] | No effect.[3] |
| ERP: Effective Refractory Period; QTc: Corrected QT Interval.[3] |
Experimental Protocols
Protocol 1: Evaluation of this compound on Upper Airway Collapsibility in Anesthetized Pigs
This protocol is adapted from a study investigating the effect of this compound on obstructive sleep apnea.[1]
-
Animal Model: Anesthetized pigs.
-
Anesthesia: α-chloralose-urethane.
-
Surgical Preparation: Standard surgical procedures for monitoring physiological parameters.
-
Drug Administration:
-
This compound is prepared in a slow-release formulation.
-
Administer nasally at doses of 1, 3, or 10 mg per nostril.
-
A control group receives a biologically neutral vehicle.
-
-
Experimental Procedure:
-
Induce upper airway collapse by applying negative pressure to the upper airway.
-
Measure the pressure threshold at which the genioglossus muscle is activated (mechanoreceptor response threshold).
-
Monitor for the occurrence of upper airway collapse at various negative pressures.
-
-
Outcome Measures:
-
Mechanoreceptor response threshold.
-
Presence or absence of upper airway collapse.
-
Duration of effect.
-
Protocol 2: Assessment of Atrial Electrophysiology of this compound in Anesthetized Pigs
This protocol is based on a study evaluating the antiarrhythmic potential of this compound.[3]
-
Animal Model: Male castrated pigs (25-32 kg).
-
Anesthesia: Pentobarbital.
-
Surgical Preparation:
-
Left thoracotomy to expose the heart.
-
Placement of bipolar electrodes for ECG recording.
-
Placement of pacing and recording catheters in the left and right atria.
-
-
Drug Administration:
-
Dissolve this compound in 0.5 ml DMSO, add 2.5 ml of polyethylene glycol (PEG) 400.
-
Administer intravenously over 5 minutes.
-
Doses ranging from 0.1 to 1 mg/kg.
-
A vehicle control is injected at least 30 minutes before the drug.
-
-
Measurements:
-
Atrial Effective Refractory Period (ERP): Determined using the S1-S2 stimulus method at different basic cycle lengths (BCLs).
-
Left Atrial Vulnerability (LAV): Assessed by burst pacing to induce atrial fibrillation.
-
Monophasic Action Potentials (MAP): Recorded from the left atrium.
-
Ventricular Repolarization: QT interval and ventricular ERP are measured.
-
Visualizations
Signaling Pathway of this compound
References
- 1. Sensitization of Upper Airway Mechanoreceptors as a New Pharmacologic Principle to Treat Obstructive Sleep Apnea: Investigations with AVE0118 in Anesthetized Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atrial effects of the novel K(+)-channel-blocker AVE0118 in anesthetized pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. AVE 0118, an Antiarrhythmic Drug with a Novel Action Mechanism: Block of Ikur and Ito Potassium Currents in Human Atrial Myocytes [wisdomlib.org]
- 5. AVE0118, blocker of the transient outward current (I(to)) and ultrarapid delayed rectifier current (I(Kur)), fully restores atrial contractility after cardioversion of atrial fibrillation in the goat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety of the novel atrial-selective K+-channel blocker AVE0118 in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of AVE-0118 in Physiological Saline
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of AVE-0118 in physiological saline. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Disclaimer: Publicly available data on the specific long-term stability of this compound in physiological saline is limited. The following guidance is based on general principles of drug stability, handling of poorly soluble compounds, and information from published preclinical studies. It is crucial to perform your own validation for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on available literature, this compound is often first dissolved in an organic co-solvent due to its likely poor aqueous solubility. Common choices include dimethyl sulfoxide (B87167) (DMSO) or polyethylene (B3416737) glycol (PEG) 400. A high-concentration stock solution should be prepared in the chosen co-solvent before further dilution into physiological saline or other aqueous buffers.
Q2: Can I dissolve this compound directly in physiological saline?
A2: Direct dissolution in physiological saline is not recommended and may be unsuccessful due to the chemical structure of this compound suggesting low water solubility. Attempting to do so may result in an incomplete dissolution or a suspension rather than a true solution, leading to inaccurate dosing and potential precipitation.
Q3: How should I prepare a working solution of this compound in physiological saline for my experiment?
A3: A common method is to perform a serial dilution from your organic stock solution into the physiological saline. It is critical to add the stock solution to the saline with vigorous mixing or vortexing to ensure rapid and uniform dispersion. The final concentration of the organic co-solvent should be kept to a minimum (typically <0.5% v/v) to avoid off-target effects in biological systems.
Q4: For how long can I store this compound in physiological saline?
A4: Without specific stability data, it is recommended to prepare fresh working solutions of this compound in physiological saline immediately before each experiment. Storage of diluted aqueous solutions is not advised as the compound may precipitate out of solution over time, especially at lower temperatures.
Q5: What are the visual indicators of this compound instability or precipitation in my saline solution?
A5: Visually inspect your solution for any signs of cloudiness, haziness, or the formation of visible particles. The appearance of any of these indicates that the compound is no longer fully dissolved and the solution should not be used.
Troubleshooting Guide
Q1: I've prepared my this compound working solution in saline, and it appears cloudy. What should I do?
A1: Cloudiness indicates that the solubility of this compound has been exceeded. You can try the following:
-
Increase the co-solvent concentration: Slightly increasing the percentage of your organic co-solvent (e.g., from 0.1% to 0.5% DMSO) in the final working solution may help maintain solubility. However, be mindful of the tolerance of your experimental system to the co-solvent.
-
Lower the final concentration of this compound: Your target concentration may be too high for the chosen vehicle composition.
-
Warm the solution slightly: Gentle warming (e.g., to 37°C) may transiently increase solubility. However, be cautious as this could also accelerate degradation. Ensure the solution remains clear upon cooling to the experimental temperature.
-
Use a different vehicle: Consider using a vehicle containing solubilizing agents such as cyclodextrins, if appropriate for your experimental design.
Q2: My this compound solution was clear initially but developed a precipitate after being stored in the refrigerator. Can I still use it?
A2: No. The formation of a precipitate indicates that the compound has come out of solution. The concentration of the supernatant will be lower than intended, leading to inaccurate results. Do not use this solution. It is recommended to prepare fresh solutions for each experiment.
Q3: How can I verify the concentration of this compound in my saline preparation?
A3: The most reliable method to confirm the concentration of this compound in your prepared solution is to use an analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection. This would require developing a suitable analytical method.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies.
| Parameter | Value | Species/System | Reference |
| IC50 vs. Kv1.5 (IKur) | 1.1 µM | Not specified | [1] |
| IC50 vs. Ito | 3.4 µM | Not specified | [1] |
| IC50 vs. IKr | 8.4 µM | Not specified | [1] |
| IC50 vs. IKAch | 4.5 µM | Not specified | [1] |
| Effective in vivo dose | 0.5 - 1 mg/kg (i.v.) | Anesthetized pigs | [2] |
| Effective in vivo dose | 3 mg/kg | Goats with remodeled atria | [1] |
| Concentrations in in vitro electrophysiology | 5 - 10 µM | Canine atrial and ventricular tissue | [3] |
Experimental Protocols
General Protocol for Preparation of an this compound Dosing Solution
This protocol is a general guideline. The final concentrations and volumes should be adjusted based on the specific requirements of your experiment.
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing or gentle warming. The stock solution should be clear.
-
-
Prepare Working Solution:
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in physiological saline.
-
While vigorously vortexing the physiological saline, slowly add the calculated volume of the this compound stock solution. This rapid mixing is crucial to prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of the organic co-solvent is as low as possible and is tolerated by the experimental model.
-
-
Final Inspection and Use:
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. The solution must be clear.
-
Use the freshly prepared solution immediately for your experiment.
-
Visualizations
Caption: Recommended workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of this compound in atrial myocytes.
References
Validation & Comparative
A Comparative Analysis of AVE-0118 and Dofetilide on Atrial Effective Refractory Period
For researchers and professionals in the field of cardiac electrophysiology and antiarrhythmic drug development, understanding the nuanced effects of novel pharmacological agents is paramount. This guide provides a detailed comparison of AVE-0118 and dofetilide (B1670870), focusing on their impact on the atrial effective refractory period (AERP), a critical parameter in the management of atrial fibrillation (AF). This analysis is based on preclinical data, offering insights into their distinct mechanisms and potential therapeutic applications.
Mechanism of Action: A Tale of Two Potassium Channel Blockers
Dofetilide is a well-established class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr)[1][2][3][4][5]. This action prolongs the cardiac action potential and, consequently, the effective refractory period in both the atria and ventricles[1][3][4][5]. Its primary clinical use is for the conversion and maintenance of normal sinus rhythm in patients with atrial fibrillation and atrial flutter[1][2][6].
In contrast, this compound represents a newer, more atrial-selective approach. It primarily targets the ultra-rapid delayed rectifier potassium current (IKur) and the transient outward current (Ito), which are predominantly expressed in the atria[7][8][9][10][11][12]. This atrial-selective action is intended to prolong the AERP and suppress AF with a reduced risk of ventricular proarrhythmias, a significant concern with less selective agents like dofetilide[7][8][9][12][13][14]. Some studies also suggest that this compound may inhibit the sodium channel current in an atrial-selective manner, contributing to its effect on AERP[15][16].
Quantitative Comparison of Effects on Atrial Effective Refractory Period
The following tables summarize the quantitative effects of this compound and dofetilide on AERP as reported in preclinical studies. A key study in a goat model of AF provides a direct comparison of these two agents.
Table 1: Effect of this compound and Dofetilide on AERP in a Goat Model of Atrial Fibrillation [8][9][12][13][14]
| Drug | Condition | Pacing Cycle Length | AERP Change from Baseline |
| Dofetilide | Normal Atria | 400 ms | Increased |
| Normal Atria | 200 ms | Increased (less than at 400 ms) | |
| Remodeled Atria (48h AF) | 400 ms | Reduced effect compared to normal atria | |
| Remodeled Atria (48h AF) | 200 ms | No significant effect | |
| This compound | Normal Atria | 400 ms | Increased |
| Normal Atria | 200 ms | Increased (less than at 400 ms) | |
| Remodeled Atria (48h AF) | 400 ms | Enhanced effect compared to normal atria | |
| Remodeled Atria (48h AF) | 200 ms | Enhanced effect compared to normal atria |
Note: This table is a qualitative summary of the findings. The original study should be consulted for precise numerical data and statistical significance.
Table 2: Effect of this compound and Dofetilide on AERP in Anesthetized Pigs [10][11]
| Drug | Dose | Atrium | AERP Prolongation (ms) |
| This compound | 1 mg/kg | Left | 49.6 ± 4.1 |
| Right | 37.7 ± 9.7 | ||
| Dofetilide | 10 µg/kg | Left | 23.5 ± 7 |
| Right | 34.7 ± 5 |
Experimental Protocols
Goat Model of Atrial Fibrillation[8][9][12][13][14]
The comparative effects of intravenous this compound and dofetilide on AERP and AF inducibility were assessed in a goat model. The key steps of the protocol were:
-
Animal Preparation: Healthy goats were used in the study.
-
Electrophysiological Measurements: Baseline AERP was measured.
-
Induction of Atrial Fibrillation: Atrial fibrillation was induced and maintained for 48 hours to create an "electrically remodeled" atrial substrate.
-
Drug Administration: Intravenous infusions of this compound and dofetilide were administered.
-
Post-Drug Measurements: AERP and AF inducibility were measured again after drug administration in the remodeled atria.
-
Cardioversion Efficacy: In a separate experiment with persistent AF (53 ± 19 days), the ability of the drugs to convert AF to sinus rhythm was evaluated.
Anesthetized Pig Model[10][11]
The effects of this compound and dofetilide on atrial refractoriness were also investigated in anesthetized pigs. The methodology involved:
-
Animal Preparation: Pigs were anesthetized with pentobarbital.
-
Electrophysiological Studies: Atrial ERP was determined using the S1-S2 stimulus method in the free walls of the left and right atria at different basic cycle lengths (240, 300, and 400 ms).
-
Drug Administration: this compound and dofetilide were administered intravenously.
-
Measurement of Atrial Vulnerability: The inducibility of atrial tachyarrhythmias was evaluated.
-
Ventricular Repolarization Assessment: Left ventricular epicardial monophasic action potentials, ERP, and the QT interval were measured to assess effects on ventricular repolarization.
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Dofetilide's mechanism of action.
Caption: this compound's atrial-selective mechanism.
Caption: Goat model experimental workflow.
Conclusion
The comparative data suggest that this compound and dofetilide prolong the AERP through distinct mechanisms. Dofetilide's action is primarily through IKr blockade, affecting both atria and ventricles. In contrast, this compound demonstrates atrial selectivity by targeting IKur and Ito, with a potentially enhanced effect in remodeled atria characteristic of persistent AF. This atrial-selective profile of this compound may offer a therapeutic advantage by minimizing the risk of ventricular proarrhythmias. Further clinical investigation is necessary to translate these preclinical findings into therapeutic applications for the management of atrial fibrillation.
References
- 1. droracle.ai [droracle.ai]
- 2. Tikosyn (Dofetilide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. ccjm.org [ccjm.org]
- 4. What is the mechanism of Dofetilide? [synapse.patsnap.com]
- 5. Dofetilide: a review of its use in atrial fibrillation and atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. ahajournals.org [ahajournals.org]
- 9. "Early" class III drugs for the treatment of atrial fibrillation: efficacy and atrial selectivity of AVE0118 in remodeled atria of the goat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Atrial effects of the novel K(+)-channel-blocker AVE0118 in anesthetized pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. ahajournals.org [ahajournals.org]
- 15. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cardiac Electrophysiological Effects of AVE-0118 and Amiodarone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrophysiological effects of two antiarrhythmic agents, AVE-0118 and amiodarone (B1667116), on the cardiac action potential. The information is compiled from a comprehensive review of preclinical and clinical research, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways.
Executive Summary
Amiodarone, a long-standing and effective antiarrhythmic drug, exhibits a complex pharmacological profile by blocking multiple cardiac ion channels. This broad-spectrum activity contributes to its high efficacy but also to a significant side-effect profile. In contrast, this compound represents a more targeted approach, primarily acting on ion channels predominantly expressed in the atria. This atrial-selective action holds the promise of reducing the risk of ventricular proarrhythmias, a major concern with many antiarrhythmic agents. This guide delves into the specifics of their mechanisms, providing a quantitative comparison of their effects and detailed experimental protocols for their evaluation.
Quantitative Comparison of Electrophysiological Effects
The following tables summarize the quantitative effects of this compound and amiodarone on key cardiac electrophysiological parameters. It is important to note that the data are compiled from various studies and experimental models, which may contribute to variability.
Table 1: Comparative Effects on Cardiac Action Potential Parameters
| Parameter | This compound | Amiodarone | Predominant Effect |
| Atrial Action Potential Duration (APD) | Pronounced prolongation[1] | Moderate prolongation[2] | Both prolong atrial APD, with this compound showing a more pronounced and selective effect. |
| Ventricular Action Potential Duration (APD) | Minimal to no effect[3] | Moderate prolongation[2] | Amiodarone prolongs ventricular APD, while this compound has minimal ventricular effects, highlighting its atrial selectivity. |
| Atrial Effective Refractory Period (ERP) | Significant prolongation[4][5] | Moderate prolongation[2] | Both drugs increase atrial ERP, a key antiarrhythmic mechanism. |
| Ventricular Effective Refractory Period (ERP) | No significant effect[4] | Moderate prolongation[2] | Amiodarone increases ventricular ERP, whereas this compound does not, further supporting its atrial-selective profile. |
| QT Interval | No significant change[1] | Prolongation[2] | Amiodarone's effect on ventricular repolarization leads to QT prolongation, a risk factor for Torsades de Pointes, which is not observed with this compound. |
Table 2: Comparative IC50 Values for Cardiac Ion Channels
| Ion Channel | This compound (μM) | Amiodarone (μM) | Channel Specificity |
| IKur (Kv1.5) | 1.1 - 6.2[6] | - | This compound is a potent blocker of the ultra-rapid delayed rectifier potassium current, which is primarily expressed in the atria. |
| Ito (Kv4.3) | 3.4[6] | Moderately depressed with chronic treatment[7] | Both drugs affect the transient outward potassium current, which contributes to early repolarization. |
| IKr (hERG) | ~10[6] | 2.8[8] | Both drugs block the rapid component of the delayed rectifier potassium current, a key mechanism for APD prolongation. |
| IKs | Minimal effect[6] | Inhibited by long-term treatment[8] | Amiodarone's effect on the slow component of the delayed rectifier potassium current contributes to its broad-spectrum activity. |
| IK(ACh) | 4.5[6] | - | This compound blocks the acetylcholine-activated potassium current, which is relevant in vagally-mediated atrial fibrillation. |
| Late INa | - | 3.0 - 6.7 | Amiodarone's inhibition of the late sodium current is an important component of its antiarrhythmic action. |
| Peak INa | Reduces peak current by 36.5% at 10µM[4] | Use-dependent block | Both drugs exhibit effects on the fast sodium current, influencing cardiac conduction. |
Mechanisms of Action and Signaling Pathways
This compound: Atrial-Selective Ion Channel Blockade
This compound's primary mechanism of action is the blockade of potassium channels that are predominantly expressed in the atria, namely the ultra-rapid delayed rectifier current (IKur) and the transient outward current (Ito).[1][9] This selective blockade leads to a prolongation of the action potential duration and effective refractory period specifically in atrial myocytes, with minimal impact on ventricular electrophysiology. More recent findings suggest that this compound also exerts an atrial-selective depression of the sodium channel current (INa), which contributes to its ability to prolong the atrial effective refractory period.[4][10]
Amiodarone: A Multi-Channel Blocker with Complex Signaling
Amiodarone is classified as a multi-channel blocker, exhibiting properties of all four Vaughan-Williams classes.[2] Its primary Class III antiarrhythmic effect stems from the blockade of both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, leading to a prolongation of the action potential duration and effective refractory period in both atria and ventricles.[2][8] Additionally, amiodarone exhibits Class I effects by blocking sodium channels in a use-dependent manner, Class II effects through its non-competitive anti-adrenergic properties, and Class IV effects by blocking calcium channels.[2]
Recent research has also shed light on amiodarone's influence on intracellular signaling pathways. Studies have shown that amiodarone can modulate the EGFR/GSK3β/Snail signaling pathway, which is involved in cardiac development and may play a role in its long-term effects.[11] It has also been observed to influence the expression of myosin isoforms in cardiac muscle cells.[12]
Experimental Protocols
The following section outlines standardized experimental protocols for assessing the electrophysiological effects of this compound and amiodarone.
Isolated Langendorff-Perfused Heart Preparation
This ex vivo model allows for the study of drug effects on the whole heart in the absence of systemic influences.
Objective: To measure the effects of this compound and amiodarone on cardiac action potentials, refractory periods, and electrocardiogram (ECG) parameters in an isolated heart.
Methodology:
-
Heart Isolation: Hearts are rapidly excised from anesthetized animals (e.g., rabbits, guinea pigs) and immediately placed in ice-cold Krebs-Henseleit solution.
-
Cannulation and Perfusion: The aorta is cannulated on a Langendorff apparatus, and retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit solution at a constant temperature (37°C) and pressure is initiated.[13][14][15][16][17]
-
Baseline Recordings: After a stabilization period, baseline monophasic action potentials (MAPs) are recorded from the epicardial surface of the atria and ventricles using MAP catheters. A volume-conducted ECG is also recorded.
-
Drug Perfusion: this compound or amiodarone is added to the perfusate at increasing concentrations.
-
Data Acquisition and Analysis: MAP duration at 90% repolarization (MAPD90), effective refractory period (ERP), and ECG intervals (PR, QRS, QT) are measured at each drug concentration.
Patch-Clamp Electrophysiology in Isolated Cardiomyocytes
This technique allows for the direct measurement of ion channel currents and action potentials at the single-cell level.
Objective: To quantify the effects of this compound and amiodarone on specific ion currents and action potential characteristics in isolated atrial and ventricular cardiomyocytes.
Methodology:
-
Cell Isolation: Single cardiomyocytes are enzymatically isolated from atrial and ventricular tissue of animal models (e.g., canine, rabbit) or from human atrial appendages obtained during cardiac surgery.[8][18][19]
-
Patch-Clamp Recording: The whole-cell patch-clamp technique is used to record ion currents and action potentials.[8][18][19]
-
For Ion Current Measurement (Voltage-Clamp): Cells are held at a specific holding potential, and voltage steps are applied to elicit specific ion currents (e.g., IKur, Ito, IKr, INa). The effect of drug application on the current amplitude and kinetics is measured to determine IC50 values.
-
For Action Potential Measurement (Current-Clamp): Action potentials are elicited by injecting a brief depolarizing current pulse. The resting membrane potential, action potential amplitude, and action potential duration at 50% and 90% repolarization (APD50, APD90) are measured before and after drug application.[20]
-
-
Drug Application: this compound or amiodarone is applied to the bath solution at various concentrations.
-
Data Analysis: Concentration-response curves are generated to calculate IC50 values for ion channel blockade. Changes in action potential parameters are quantified and compared between the two drugs.
Conclusion
This compound and amiodarone represent two distinct approaches to antiarrhythmic therapy. Amiodarone's broad-spectrum activity across multiple ion channels provides high efficacy but is associated with a complex side-effect profile and the risk of proarrhythmia. This compound, with its more targeted, atrial-selective mechanism of action, offers the potential for effective rhythm control in atrial arrhythmias with an improved safety profile, particularly concerning ventricular proarrhythmic events. The choice between these agents in a clinical or research setting will depend on the specific arrhythmia being targeted and the desired balance between efficacy and safety. Further head-to-head comparative studies are warranted to fully elucidate their relative therapeutic potential.
References
- 1. AVE0118, blocker of the transient outward current (I(to)) and ultrarapid delayed rectifier current (I(Kur)), fully restores atrial contractility after cardioversion of atrial fibrillation in the goat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Atrial-specific drug AVE0118 is free of torsades de pointes in anesthetized dogs with chronic complete atrioventricular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of the atrial antiarrhythmic drug AVE0118 on cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of amiodarone on the expression of myosin isoforms and cellular growth of cardiac muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Langendorff heart - Wikipedia [en.wikipedia.org]
- 15. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
- 16. ijbcp.com [ijbcp.com]
- 17. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pathology-specific effects of the IKur/Ito/IK,ACh blocker AVE0118 on ion channels in human chronic atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Ranolazine and AVE-0118: A Comparative Analysis of Their Effects on the Late Sodium Current
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrophysiological effects of ranolazine (B828) and AVE-0118, with a specific focus on their impact on the late sodium current (INa,late). While direct comparative studies are not available in the published literature, this document synthesizes the existing experimental data for each compound to offer a parallel analysis for research and drug development purposes.
Introduction to the Late Sodium Current
The late sodium current (INa,late) is a sustained component of the fast sodium current that persists during the plateau phase of the cardiac action potential.[1][2] Under pathological conditions such as myocardial ischemia and heart failure, INa,late can be enhanced, leading to an increase in intracellular sodium concentration.[1][3] This sodium overload subsequently drives the reverse mode of the sodium-calcium exchanger (NCX), resulting in intracellular calcium overload.[3][4] Elevated intracellular calcium is implicated in the pathophysiology of angina, cardiac arrhythmias, and diastolic dysfunction.[3][4] Consequently, inhibition of INa,late has emerged as a promising therapeutic strategy for various cardiovascular diseases.[5]
Ranolazine: A Known Inhibitor of the Late Sodium Current
Ranolazine is an antianginal agent that has been extensively studied for its inhibitory effects on the late sodium current.[3][4][6] By blocking INa,late, ranolazine mitigates the pathological downstream effects of sodium and calcium dysregulation in cardiomyocytes.[3][4]
This compound: An Investigational Antiarrhythmic Agent
This compound is an investigational drug primarily characterized as a blocker of atrial-specific potassium currents, including the ultra-rapid delayed rectifier current (IKur) and the transient outward current (Ito).[7] While its primary mechanism of action is considered to be through potassium channel modulation, some studies have indicated that this compound also affects the sodium current.
Comparative Data on Late Sodium Current Inhibition
The following tables summarize the available quantitative data on the inhibitory effects of ranolazine and this compound on sodium currents. It is important to note the absence of studies directly comparing the two compounds in the same experimental model.
Table 1: Ranolazine Inhibition of Late Sodium Current (INa,late)
| Parameter | Value | Species/Cell Type | Experimental Conditions | Reference |
| IC50 | 5-21 µM | Canine and guinea pig ventricular myocytes | Dependent on experimental preparation and conditions | [4] |
| IC50 | 6.5 µM | Canine ventricular myocytes from failing hearts | --- | [4] |
| IC50 | 17 µM | Rabbit ventricular myocytes | --- | [2][8] |
| IC50 | 6 µM | Canine ventricular myocytes | --- | [2][8] |
| IC50 | 15 µM | HEK 293 cells expressing LQT-3 mutant Nav1.5 channels | --- | [9] |
Table 2: Ranolazine Inhibition of Peak Sodium Current (INa,peak)
| Parameter | Value | Species/Cell Type | Experimental Conditions | Reference |
| IC50 | 244 µM | Canine ventricular myocytes from failing hearts | --- | [4] |
| IC50 | 1,329 µM | Rabbit ventricular myocytes | --- | [2][8] |
| IC50 | 294 µM | Canine ventricular myocytes | --- | [2][8] |
| IC50 | 135 µM | HEK 293 cells expressing LQT-3 mutant Nav1.5 channels | --- | [9] |
Table 3: this compound Effects on Sodium Current
| Effect | Value | Species/Cell Type | Experimental Conditions | Reference |
| Peak INa Reduction | 36.5 ± 6.6% | HEK293 cells stably expressing SCN5A (Nav1.5) | 10 µM this compound | [10] |
| Shift in Half-Inactivation Voltage (V0.5) | -6.1 mV (from -89.9 to -96.0 mV) | HEK293 cells stably expressing SCN5A (Nav1.5) | 10 µM this compound | [10] |
Data on the specific effect of this compound on the late sodium current (INa,late) is not available in the reviewed literature.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathway affected by INa,late inhibition and the mechanism of action for ranolazine. A corresponding diagram for this compound's effect on INa,late cannot be constructed due to the lack of specific data.
Figure 1. Signaling pathway of INa,late-mediated pathology and ranolazine's mechanism of action.
Experimental Protocols
The primary method for investigating the effects of these compounds on sodium currents is the whole-cell patch-clamp technique .
General Protocol for Measuring Late Sodium Current:
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., canine, rabbit, guinea pig) or a stable cell line expressing the human cardiac sodium channel (Nav1.5), such as HEK293 cells, is used.
-
Electrophysiological Recording:
-
Whole-cell configuration of the patch-clamp technique is established.
-
The cell is superfused with an external solution, and the patch pipette is filled with an internal solution.
-
A specific voltage-clamp protocol is applied to elicit and isolate the sodium current. This typically involves a holding potential (e.g., -120 mV) followed by a depolarizing pulse (e.g., to -20 mV for 200-500 ms).
-
To isolate the sodium current, other ionic currents are blocked using specific inhibitors (e.g., nifedipine (B1678770) for L-type Ca2+ current, and appropriate blockers for K+ currents).
-
-
Measurement of INa,late: The late sodium current is measured as the mean current during a specified time window towards the end of the depolarizing pulse (e.g., 200-500 ms (B15284909) after the start of the pulse).
-
Drug Application: The compound of interest (ranolazine or this compound) is perfused at various concentrations, and the effect on INa,late is recorded.
-
Data Analysis: The concentration-response relationship is determined, and the IC50 value is calculated by fitting the data to the Hill equation.
The following diagram outlines the typical experimental workflow for assessing the effect of a compound on the late sodium current.
Figure 2. Experimental workflow for measuring late sodium current inhibition.
Discussion and Conclusion
Ranolazine is a well-established inhibitor of the late sodium current, with a significant body of evidence supporting its mechanism of action and providing quantitative measures of its potency. The available data consistently demonstrates that ranolazine is more potent at inhibiting INa,late compared to the peak sodium current.[2][4][8][9] This selectivity is a key feature of its therapeutic profile.
In contrast, the primary electrophysiological effect of this compound is reported to be the blockade of atrial potassium channels. While there is evidence that this compound can inhibit the peak sodium current, there is a notable lack of data on its effects on the late sodium current.[10] The observed reduction in peak INa and the shift in the inactivation curve suggest that this compound may have complex interactions with the sodium channel.[10]
Key Comparison Points:
-
Target Specificity: Ranolazine is a known and relatively selective inhibitor of INa,late. This compound is primarily a potassium channel blocker with some reported effects on the peak sodium current.
-
Data Availability: Extensive quantitative data (IC50 values) exists for ranolazine's inhibition of INa,late across different models. Similar data for this compound is currently unavailable.
-
Mechanism of Action: Ranolazine's mechanism in the context of INa,late is well-characterized. The precise mechanism of this compound's interaction with the sodium channel, particularly the late component, remains to be elucidated.
Future Research Directions:
To provide a definitive comparison, future studies should investigate the effects of this compound on the late sodium current using standard electrophysiological techniques. A head-to-head study comparing the potency and selectivity of ranolazine and this compound on both peak and late sodium currents in the same experimental model would be highly valuable for the drug development community. Such research would clarify the potential role of INa,late inhibition in the pharmacological profile of this compound and allow for a more direct comparison with established INa,late inhibitors like ranolazine.
References
- 1. Inhibition of the Late Sodium Current with Ranolazine - A New Cardioprotective Mechanism | ECR Journal [ecrjournal.com]
- 2. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]
- 3. A novel mechanism for the treatment of angina, arrhythmias, and diastolic dysfunction: inhibition of late I(Na) using ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Late Sodium Current as an Innovative Antiarrhythmic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Late Sodium Current Blocker (Ranolazine) [cvpharmacology.com]
- 7. AVE0118, blocker of the transient outward current (I(to)) and ultrarapid delayed rectifier current (I(Kur)), fully restores atrial contractility after cardioversion of atrial fibrillation in the goat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular basis of ranolazine block of LQT-3 mutant sodium channels: evidence for site of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Propafenone and AVE-0118 in the Context of Chronic Atrial Fibrillation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of propafenone (B51707), a widely used antiarrhythmic agent, and AVE-0118, an investigational drug, for the management of chronic atrial fibrillation (AF). Due to a lack of direct head-to-head preclinical or clinical studies, this comparison is based on the individual characteristics and available data for each compound.
Overview and Mechanism of Action
Propafenone is a Class 1C antiarrhythmic drug with a primary mechanism of action involving the blockade of sodium channels (INa) in the heart.[1][2] This action reduces the upstroke velocity (Phase 0) of the cardiac action potential, thereby slowing conduction.[1] Propafenone also exhibits weak beta-blocking and calcium channel blocking activities.[3] It is used to maintain normal sinus rhythm in patients with symptomatic atrial fibrillation.[4]
This compound is an investigational multi-ion channel blocker with a more complex and atrial-selective profile. It primarily targets several potassium currents, including the ultra-rapid delayed rectifier current (IKur), the transient outward current (Ito), and the acetylcholine-activated potassium current (IK,ACh).[5][6][7] Notably, IKur is predominantly expressed in the atria, contributing to the atrial-selective nature of this compound.[8] Additionally, studies have shown that this compound also inhibits the cardiac sodium current (INa).[8]
Electrophysiological Effects
The differing mechanisms of action of propafenone and this compound translate into distinct electrophysiological profiles.
Propafenone: Key Electrophysiological Data
| Parameter | Effect | Species/Model | Reference |
| Atrial Effective Refractory Period (AERP) | Prolonged | Guinea-pig | [3] |
| Action Potential Duration (APD) | Prolonged | Guinea-pig | [3] |
| Vmax of Action Potential | Depressed | Guinea-pig | [3] |
| Sinus Node Recovery Time | Prolonged | Guinea-pig | [3] |
| Atrial Conduction | Slowed | Human | [9] |
This compound: Key Electrophysiological Data
| Parameter | Effect | Species/Model | Reference |
| Atrial Effective Refractory Period (AERP) | Prolonged (reverse frequency-dependent) | Dog (chronic AV block) | [6] |
| Atrial Action Potential Duration (APD) | Prolonged (exclusively in cAF) | Human (chronic AF) | [5] |
| Inter-atrial Conduction | Delayed (frequency-dependent) | Dog (chronic AV block) | [6] |
| Ventricular Effective Refractory Period | No significant change | Dog | [8] |
| Vmax of Atrial Action Potential | Decreased | Dog | [8] |
Efficacy in Chronic Atrial Fibrillation Models
Propafenone has been evaluated in clinical settings for the management of persistent and paroxysmal AF. In a study of patients with persistent AF (duration > 7 days), propafenone (900-1200 mg/day) restored sinus rhythm in 41.6% of patients.[10] Another study on patients with chronic AF undergoing electrical cardioversion found that pre-treatment with propafenone did not improve the success rate of cardioversion but did reduce the early recurrence of AF.[11]
This compound has demonstrated efficacy in preclinical models of chronic AF. In a study on a canine model with chronic atrioventricular block, a condition that can lead to atrial fibrillation, this compound at a dose of 6 mg/kg prolonged the atrial effective refractory period in a reverse frequency-dependent manner and delayed inter-atrial conduction.[6] However, it did not significantly alter the duration of induced atrial fibrillation in this specific model.[6] In studies on human atrial myocytes from patients with chronic AF, this compound was found to prolong the atrial action potential and effective refractory period specifically in these diseased cells.[5] It also effectively suppressed acetylcholine-mediated persistent AF in a canine model.[8]
Experimental Protocols
As no direct comparative studies exist, this section outlines typical experimental methodologies used to evaluate each drug individually.
Chronic Atrial Fibrillation Model Induction (General)
A common method to induce a chronic atrial fibrillation model in large animals (e.g., dogs, goats) involves rapid atrial pacing for several weeks. This leads to electrical and structural remodeling of the atria, mimicking the pathophysiology of chronic AF in humans.
Electrophysiological Studies
-
In vivo: Programmed electrical stimulation is used to measure parameters like the effective refractory period (ERP) of the atria and ventricles, conduction velocity, and the inducibility of arrhythmias.
-
Ex vivo (isolated heart/tissue): Langendorff-perfused heart preparations or isolated atrial muscle strips are used to record monophasic action potentials (MAPs) and to assess contractility.
-
In vitro (isolated myocytes): Patch-clamp techniques are employed to measure the effects of the drugs on specific ion channel currents (e.g., INa, IKur, Ito).
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the primary mechanisms of action for propafenone and this compound.
Propafenone's primary mechanism of action.
This compound's multi-channel blocking mechanism.
Experimental Workflow
The following diagram outlines a general workflow for evaluating an antiarrhythmic drug in a chronic atrial fibrillation model.
References
- 1. Propafenone: Package Insert / Prescribing Information / MOA [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Electrophysiological effects of propafenone in untreated and propafenone-pretreated guinea-pig atrial and ventricular muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stopafib.org [stopafib.org]
- 5. Pathology-specific effects of the IKur/Ito/IK,ACh blocker AVE0118 on ion channels in human chronic atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of electropharmacological effects of AVE0118 on the atria of chronic atrioventricular block dogs: characterization of anti-atrial fibrillatory action by atrial repolarization-delaying agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pathology-specific effects of the IKur/Ito/IK,ACh blocker AVE0118 on ion channels in human chronic atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propafenone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. ANTIARRHYTHMIC EFFICACY OF PROPAFENONE IN PATIENTS WITH PERSISTENT ATRIAL FIBRILLATION | Kurbanov | Rational Pharmacotherapy in Cardiology [rpcardio.online]
- 11. Effects of oral propafenone administration before electrical cardioversion of chronic atrial fibrillation: a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Binding Characteristics of AVE-0118: A Comparative Guide to Biochemical Assays for Ion Channel Interaction
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biochemical assays used to confirm the binding of the multi-ion channel blocker AVE-0118 to its target ion channels. We delve into the experimental data, present detailed protocols, and offer a comparative analysis with other prominent ion channel modulators.
This compound is a compound known for its complex pharmacology, exhibiting inhibitory effects on several cardiac ion channels. Understanding its binding characteristics is crucial for elucidating its mechanism of action and predicting its therapeutic and potential proarrhythmic effects. This guide will focus on the primary biochemical assays employed to characterize these interactions.
Comparing the Binding Affinity of this compound with Alternative Ion Channel Blockers
The primary method to quantitatively assess the binding and functional inhibition of ion channels by compounds like this compound is the whole-cell patch-clamp technique . This electrophysiological assay directly measures the flow of ions through channels in the membrane of a single cell, providing a real-time assessment of channel activity and its modulation by a test compound.
Below is a summary of the inhibitory concentrations (IC50) of this compound on various cardiac ion channels, as determined by whole-cell patch-clamp studies. For comparative context, data for other notable ion channel blockers, Vernakalant (B1244702) and Dofetilide, are also presented.
| Ion Channel | This compound IC50 (µM) | Vernakalant IC50 (µM) | Dofetilide IC50 (µM) | Ion Current |
| Kv1.5 | 1.1 - 6.9[1] | ~10 | - | IKur |
| Kv4.3/KChIP2.2 | 3.4 | Blocks | - | Ito |
| IK,ACh | 4.5 | Inhibits | - | IK,ACh |
| hERG (Kv11.1) | ~10 | - | 0.007 - 0.013[2] | IKr |
| SCN5A (Nav1.5) | Reduces peak current by 36.5% at 10 µM | Rate-dependent block | - | INa |
A study directly comparing the electrophysiological effects of this compound and the selective IKr blocker Dofetilide in anesthetized pigs revealed that this compound prolongs the atrial effective refractory period (ERP) without affecting the QT interval, a measure of ventricular repolarization[3]. In contrast, Dofetilide significantly prolonged the QTc interval[3]. This highlights the different selectivity profiles of the two drugs. Another study in rabbits compared this compound with AZD7009 and azimilide (B1662471), showing that all three drugs increased the atrial effective refractory period and were effective in preventing and terminating atrial fibrillation[1][4][5].
Experimental Methodologies: A Closer Look
The confirmation of this compound's binding to ion channels predominantly relies on the whole-cell patch-clamp technique. An alternative, though less direct, method is the radioligand binding assay.
Whole-Cell Patch-Clamp Assay
This "gold standard" technique allows for the direct measurement of ion channel activity.
Experimental Workflow:
Experimental workflow for whole-cell patch-clamp assay.
Detailed Protocol:
-
Cell Preparation: Cells stably or transiently expressing the ion channel of interest (e.g., HEK293 cells expressing Kv1.5) are cultured on glass coverslips.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with an appropriate internal solution.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, allowing electrical access to the entire cell.
-
Voltage Clamp and Recording: The membrane potential is held at a specific voltage (e.g., -80 mV) by a patch-clamp amplifier. Voltage steps are then applied to elicit ion currents, which are recorded.
-
Drug Application: this compound or a comparator drug is applied to the cell via a perfusion system at increasing concentrations. The effect on the ion current is recorded at each concentration.
-
Data Analysis: The recorded currents are analyzed to determine the percentage of inhibition at each drug concentration. This data is then used to construct a dose-response curve and calculate the IC50 value.
Radioligand Binding Assay
This assay provides an indirect measure of drug binding by quantifying the displacement of a radioactively labeled ligand that has a known affinity for the target ion channel.
Experimental Workflow:
Experimental workflow for a radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Cell membranes expressing the target ion channel are isolated and prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-dofetilide for hERG channels) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) can be determined. The inhibitory constant (Ki) is then calculated from the IC50 value.
Signaling Pathways and Logical Relationships
The binding of this compound to various ion channels directly impacts the cardiomyocyte action potential, which is the fundamental electrical event that triggers heart muscle contraction. The following diagram illustrates the simplified signaling pathway of a cardiac action potential and indicates the points of inhibition by this compound.
This compound's inhibitory effects on key cardiac ion channels.
By blocking these various ion channels, this compound modulates the shape and duration of the cardiac action potential. Its inhibitory action on potassium channels (IKur, Ito, IKr, and IK,ACh) generally leads to a prolongation of the action potential duration and the effective refractory period, particularly in atrial tissue. Its effect on the sodium channel (INa) can reduce the upstroke velocity of the action potential. This multi-channel blocking profile contributes to its antiarrhythmic properties.
Conclusion
The primary biochemical assay for confirming and quantifying the binding of this compound to its target ion channels is the whole-cell patch-clamp technique. This method provides direct, functional data on the inhibitory effects of the compound. Radioligand binding assays offer a higher-throughput, albeit indirect, alternative for assessing binding affinity. Comparative data indicates that this compound is a multi-ion channel blocker with a distinct profile compared to more selective agents like dofetilide. A thorough understanding of its interactions with a range of ion channels, as detailed in this guide, is essential for the continued development and safe application of this and similar compounds in the treatment of cardiac arrhythmias.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Voltage-gated Potassium Channels as Therapeutic Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological and antiarrhythmic effects of the novel antiarrhythmic agent AZD7009: a comparison with azimilide and AVE0118 in the acutely dilated right atrium of the rabbit in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to the In Vivo Efficacy of AVE-0118 and Flecainide in Preclinical Models of Atrial Arrhythmias
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two antiarrhythmic agents, AVE-0118 and flecainide (B1672765), based on available preclinical experimental data. The information is intended to assist researchers in understanding the distinct electrophysiological effects and antiarrhythmic potential of these compounds in animal models of atrial arrhythmias.
At a Glance: Comparative Efficacy
| Parameter | This compound | Flecainide |
| Primary Mechanism | Blocker of Kv1.5 and Kv4.3 potassium channels (IKur and Ito)[1][2] | Blocker of fast inward sodium channels (INa)[3][4][5][6] |
| Primary Electrophysiological Effect | Prolongation of atrial effective refractory period (ERP)[1][2][7] | Slowing of conduction velocity and prolongation of atrial ERP[8][9] |
| Animal Models Studied | Pigs, Goats, Dogs[1][10][11] | Dogs, Rabbits[8][9][12][13][14][15][16][17] |
| Key Efficacy Findings | Dose-dependently prolongs atrial ERP and inhibits left atrial vulnerability in pigs.[1][2][7] Terminates persistent atrial fibrillation in goats.[11] | Increases atrial refractory period in a rate-dependent manner in dogs.[8] Terminates atrial fibrillation by increasing the duration and homogeneity of atrial refractoriness.[9] |
Quantitative In Vivo Efficacy Data
The following tables summarize key quantitative data from in vivo studies on this compound and flecainide. It is important to note that direct comparisons are challenging due to variations in animal models, experimental protocols, and dosing regimens.
Table 1: In Vivo Effects of this compound on Atrial Electrophysiology in Pigs
| Dose (mg/kg, i.v.) | Change in Left Atrial ERP (ms) at 300 ms (B15284909) BCL | Change in Right Atrial ERP (ms) at 300 ms BCL | Inhibition of Left Atrial Vulnerability (LAV) | Animal Model | Reference |
| 0.3 | ~25 | ~20 | Not specified | Anesthetized Pigs | [1][7] |
| 0.5 | ~40 | ~30 | 100% | Anesthetized Pigs | [1][2][7] |
| 1.0 | 49.6 ± 4.1 | 37.7 ± 9.7 | 100% | Anesthetized Pigs | [1][2][7] |
BCL: Basic Cycle Length
Table 2: In Vivo Effects of Flecainide on Atrial and Ventricular Electrophysiology
| Dose | Change in Atrial ERP | Change in Ventricular ERP | Animal Model | Reference |
| 2 mg/kg, i.v. | Slight prolongation | Significant prolongation | Anesthetized Dogs | [14] |
| Clinically relevant concentrations | 36 ± 5% increase (at 400 ms BCL) | Not specified | Anesthetized Dogs | [8] |
| 2 mg/kg, i.v. | Prolonged from 189.5 to 219.3 ms (normal zone) | Prolonged from 197.7 to 247.1 ms (infarct zone) | Canine Myocardial Infarction Model | [15] |
Detailed Experimental Protocols
This compound in a Porcine Model of Atrial Arrhythmogenicity
Objective: To investigate the effect of this compound on atrial refractoriness (ERP) and left atrial vulnerability (LAV) in anesthetized pigs.[1][18]
Animal Model: Pentobarbital-anesthetized domestic pigs.
Methodology:
-
Surgical Preparation: Following anesthesia, a thoracotomy is performed to expose the heart. Multipolar electrode catheters are positioned on the epicardial surface of the right and left atria for stimulation and recording.
-
Baseline Measurements: Atrial ERP is determined using the S1-S2 stimulus method at basic cycle lengths (BCLs) of 240, 300, and 400 ms. Left atrial vulnerability (LAV), the inducibility of atrial tachyarrhythmias by premature stimuli, is assessed.
-
Drug Administration: this compound is administered intravenously at increasing doses (e.g., 0.3, 0.5, and 1 mg/kg).
-
Post-Drug Measurements: Atrial ERP and LAV are reassessed after each dose of this compound to determine the dose-dependent effects of the drug.
Flecainide in a Canine Model of Idiopathic Atrial Fibrillation
Objective: To determine the mechanisms of the atrial antifibrillatory action of flecainide in dogs with inducible sustained atrial fibrillation.[9]
Animal Model: Anesthetized dogs with a predisposition for inducible sustained atrial fibrillation.
Methodology:
-
Electrophysiological Study: Programmed electrical stimulation is used to induce and sustain atrial fibrillation. High-density epicardial mapping with a multi-electrode plaque is performed to record atrial activation during fibrillation.
-
Baseline Mapping: Activation maps are constructed during sustained atrial fibrillation to identify the number and location of reentrant circuits. Atrial refractory periods are measured at multiple sites.
-
Drug Administration: Flecainide is administered intravenously.
-
Post-Drug Mapping: Electrophysiological measurements and activation mapping are repeated after flecainide administration to assess its effects on atrial refractoriness, the number of reentrant circuits, and the ability to terminate atrial fibrillation.[9]
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound primarily exerts its antiarrhythmic effect by blocking the voltage-gated potassium channels Kv1.5 and Kv4.3. These channels are responsible for the ultra-rapid delayed rectifier potassium current (IKur) and the transient outward current (Ito), respectively. By inhibiting these currents, this compound prolongs the action potential duration and the effective refractory period in atrial myocytes.[1][2]
Mechanism of action for this compound.
Flecainide Signaling Pathway
Flecainide is a class Ic antiarrhythmic agent that primarily blocks the fast inward sodium channels (INa) in the heart.[3][4][5][6] This action slows the upstroke of the cardiac action potential, leading to a decrease in conduction velocity. Flecainide also has a use-dependent effect, meaning its blocking effect is more pronounced at faster heart rates. Additionally, it can inhibit ryanodine (B192298) receptor 2 (RyR2), which is involved in calcium release from the sarcoplasmic reticulum.[6]
References
- 1. Atrial effects of the novel K(+)-channel-blocker AVE0118 in anesthetized pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Flecainide Acetate? [synapse.patsnap.com]
- 4. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Flecainide - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Effects of flecainide on the rate dependence of atrial refractoriness, atrial repolarization and atrioventricular node conduction in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Idiopathic atrial fibrillation in dogs: electrophysiologic determinants and mechanisms of antiarrhythmic action of flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Electrophysiologic effects of flecainide acetate and its major metabolites in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiarrhythmic effects of flecainide against canine ventricular arrhythmias induced by two-stage coronary ligation and halothane-epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrophysiological effects of a new antiarrhythmic agent, flecainide, on the intact canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrophysiological effects of flecainide in a canine 7 day old myocardial infarction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Effects of flecainide on occlusion and reperfusion arrhythmias in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Cross-Validation of Computational Models for Predicting AVE-0118 Activity: A Comparative Guide
This guide provides a comprehensive comparison of computational modeling approaches for predicting the activity of AVE-0118, a multi-ion channel blocker. Intended for researchers, scientists, and drug development professionals, this document outlines key experimental data, detailed protocols for computational and experimental methodologies, and visual representations of relevant pathways and workflows to support the robust cross-validation of predictive models.
Quantitative Data Summary
This compound exhibits a distinct inhibitory profile against several key cardiac ion channels. The following table summarizes its reported half-maximal inhibitory concentrations (IC50). This data is crucial for the development and validation of computational models aiming to predict the compound's pharmacological effects.
| Target Ion Channel | IC50 (µM) | Reference |
| Kv1.5 (IKur) | 1.1 | [1] |
| Transient outward potassium current (Ito) | 3.4 | [1] |
| Rapidly activating delayed rectifier potassium current (IKr) | 8.4 | [1] |
| Acetylcholine-activated potassium current (IK,ACh) | 4.5 | [1] |
Signaling Pathway of this compound
This compound's primary mechanism of action involves the blockade of multiple potassium channels that are critical for the repolarization phase of the cardiac action potential. By inhibiting these channels, particularly in the atria, this compound prolongs the effective refractory period, a key antiarrhythmic effect.
Experimental Protocols
The following are detailed protocols for key experimental and computational methods relevant to the study of this compound and the development of predictive models.
Whole-Cell Patch Clamp Electrophysiology for IKur (Kv1.5)
This protocol describes the measurement of IKur currents in a mammalian cell line stably expressing the human Kv1.5 channel.
Cell Preparation:
-
Culture human embryonic kidney (HEK293) cells stably transfected with the KCNA5 gene (encoding Kv1.5) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic.
-
Plate cells onto glass coverslips 24-48 hours before recording.
-
On the day of recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
Recording Procedure:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a selected cell with the patch pipette and establish a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit IKur currents.
-
Record currents using a patch-clamp amplifier and digitize the data.
-
Apply this compound at various concentrations to the external solution to determine its inhibitory effect on IKur.
Quantitative Structure-Activity Relationship (QSAR) Model Development and Cross-Validation
This protocol outlines the steps for creating and validating a QSAR model to predict the inhibitory activity of compounds like this compound.
1. Data Set Preparation:
-
Compile a dataset of molecules with their corresponding biological activities (e.g., IC50 values for Kv1.5 inhibition).
-
Curate the dataset by correcting chemical structures, removing duplicates, and handling missing data.
-
Divide the dataset into a training set (typically 70-80% of the data) and a test set.
2. Descriptor Calculation:
-
For each molecule, calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometrical, and quantum-chemical descriptors) using software like MOE or Dragon.
3. Feature Selection:
-
Employ a feature selection algorithm (e.g., genetic algorithm, recursive feature elimination) to identify a subset of descriptors that are most relevant to the biological activity.
4. Model Building:
-
Use a statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF), to build a mathematical model that relates the selected descriptors to the biological activity.
5. Model Cross-Validation:
-
Internal Validation (on the training set):
-
k-Fold Cross-Validation: Randomly partition the training set into 'k' subsets. For each subset, train the model on the remaining k-1 subsets and test it on the held-out subset. Repeat this process until each subset has been used as a test set once. The average performance across all folds provides an estimate of the model's robustness.
-
Leave-One-Out (LOO) Cross-Validation: A special case of k-fold cross-validation where k equals the number of compounds in the training set.
-
-
External Validation (on the test set):
-
Use the model built with the entire training set to predict the activity of the compounds in the test set.
-
Calculate statistical metrics (e.g., R², Q², RMSE) to assess the model's predictive power on an independent dataset.
-
-
Y-Randomization:
-
Randomly shuffle the biological activity values in the training set and build a new QSAR model with the original descriptors.
-
Repeat this process multiple times. A valid model should have significantly lower performance on the randomized data compared to the original model, ensuring that the original correlation is not due to chance.
-
Cross-Validation Workflow for Computational Models
The following diagram illustrates a generalized workflow for the cross-validation of a QSAR model, a critical process for ensuring the model's predictive reliability.
Comparison of Computational Modeling Approaches
While no specific computational models for this compound have been published, various approaches can be applied to predict its activity. The table below compares common methodologies.
| Modeling Approach | Description | Strengths | Weaknesses | Typical Cross-Validation |
| 2D-QSAR | Relates 2D molecular descriptors (e.g., connectivity indices, atom counts) to biological activity. | Computationally fast, easy to interpret. | Does not consider the 3D conformation of the molecule. | k-Fold, Leave-One-Out, Y-Randomization. |
| 3D-QSAR | Uses 3D molecular fields (e.g., steric and electrostatic) to correlate with activity. Requires molecular alignment. | Considers the 3D shape and electronic properties of molecules. | Highly dependent on the quality of the molecular alignment. | k-Fold, Leave-One-Out, Y-Randomization. |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity. | Useful for virtual screening and understanding key interactions. | May not capture all aspects of ligand-receptor binding. | Decoy set validation, test set prediction. |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. | Provides insights into the binding mode and interactions at the atomic level. | Computationally intensive, scoring functions can be inaccurate. | Re-docking of known binders, correlation of docking scores with experimental affinities. |
The selection of an appropriate modeling technique and rigorous cross-validation are paramount for the development of reliable predictive models for multi-ion channel blockers like this compound. This guide provides a foundational framework for researchers to design and evaluate such computational studies.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of AVE-0118
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of AVE-0118, a potassium channel blocker intended for research purposes. In the absence of a specific Safety Data Sheet (SDS), a conservative approach treating the compound as potentially hazardous is mandatory to ensure personnel safety and regulatory compliance.
Disclaimer: The following procedures are based on general laboratory safety protocols and information available for similar chemical compounds. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations. This guidance supplements, but does not replace, institution-specific protocols.
I. Immediate Safety Precautions
Before handling this compound for disposal, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
II. Waste Characterization and Segregation
Due to the lack of specific hazard data, all waste materials contaminated with this compound must be handled as hazardous waste. Proper segregation is critical for safe and compliant disposal.
Table 1: this compound Waste Segregation
| Waste Type | Description | Recommended Container | Disposal Method |
| Unused/Expired Solid this compound | Pure, unadulterated this compound powder. | Labeled, sealed, and chemically compatible hazardous waste container for solid chemical waste. | Collection by a licensed hazardous waste disposal company for incineration. |
| Contaminated Solid Waste | Disposable items in direct contact with this compound (e.g., weigh boats, spatulas, pipette tips, contaminated wipes). | Labeled hazardous waste bag or container for solid chemical waste. | Collection by a licensed hazardous waste disposal company for incineration. |
| Contaminated Liquid Waste | Solvents used to dissolve this compound; rinsate from cleaning contaminated glassware. | Labeled, sealed, and chemically compatible hazardous waste container for liquid chemical waste (segregate halogenated and non-halogenated solvents). | Collection by a licensed hazardous waste disposal company for incineration or chemical treatment. |
| Contaminated PPE | Used gloves, disposable lab coats, and other PPE contaminated with this compound. | Labeled hazardous waste bag for solid waste. | Collection by a licensed hazardous waste disposal company for incineration. |
| Empty Containers | Original containers of this compound. | Triple-rinse with a suitable solvent; collect the rinsate as contaminated liquid waste. Deface the label and dispose of the container according to institutional guidelines for empty chemical containers. | Rinsate: Hazardous waste collection. Container: Follow institutional policy. |
III. Step-by-Step Disposal Protocol
-
Preparation:
-
Designate a specific satellite accumulation area (SAA) for this compound waste.
-
Ensure all necessary waste containers are available and properly labeled before starting any procedure that will generate waste.
-
-
Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Indicate the primary hazard(s) based on available information and conservative assessment (e.g., "Potentially Toxic," "Handle with Caution").
-
-
Collection and Storage:
-
Solid Waste: Carefully place all unused this compound and contaminated solid materials into the designated solid waste container.
-
Liquid Waste: Pour all contaminated solvents and rinsates into the appropriate liquid hazardous waste container. Do not mix incompatible waste streams.
-
PPE: Place all contaminated PPE into a designated hazardous waste bag.
-
Seal all waste containers tightly when not in use.
-
-
Storage in Satellite Accumulation Area:
-
Store sealed hazardous waste containers in the designated SAA.
-
Ensure the SAA is in a well-ventilated, secure location, away from general laboratory traffic and incompatible materials.
-
-
Scheduling Waste Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with a complete inventory of the waste being collected.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
IV. Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound are available, general guidelines for handling and disposal of laboratory chemicals are referenced from standard safety manuals and regulatory bodies. The procedures outlined above are derived from these general principles.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe segregation and disposal of this compound waste.
Personal protective equipment for handling AVE-0118
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling AVE-0118 in a research environment. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound.
I. Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of any dust or aerosols. |
Always inspect PPE for integrity before use and replace as needed. Remove and properly dispose of contaminated PPE before leaving the laboratory.
II. Operational Plan: Handling and Storage
A. Handling:
-
Engineering Controls: All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safe Handling Practices: Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or vapor. Use appropriate tools (e.g., spatulas, forceps) to handle the solid compound. Wash hands thoroughly after handling.
-
Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and responsible individual's name.
B. Storage:
-
Conditions: Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Labeling: Ensure all containers are clearly and accurately labeled.
III. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Waste Characterization: this compound waste should be treated as hazardous chemical waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Route: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as non-hazardous waste.
IV. Experimental Protocol: In Vitro Electrophysiology Assay
The following is a generalized workflow for an in vitro electrophysiology experiment using a Kv1.5 channel blocker like this compound. This protocol is for illustrative purposes and should be adapted to specific experimental needs.
Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional safety protocols or regulatory requirements. Always consult your institution's safety officer and the most current safety data sheet for any chemical before use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
